molecular formula C10H14O B175913 Spiro[4.5]dec-6-en-8-one CAS No. 14523-53-6

Spiro[4.5]dec-6-en-8-one

Cat. No.: B175913
CAS No.: 14523-53-6
M. Wt: 150.22 g/mol
InChI Key: XKYBFVHJBMGXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[4.5]dec-6-en-8-one is a sophisticated spirocyclic ketone that serves as a valuable synthetic intermediate and scaffold in organic chemistry and natural product research. Its unique structure, featuring two rings connected at a single quaternary carbon atom, provides a three-dimensional framework that is highly sought-after in the synthesis of complex molecules. This compound is recognized for its role in the study and construction of sesquiterpenoids, a large class of natural products known for their diverse biological activities and structural complexity . The spiro[4.5]decane skeleton is a key structural motif found in several biologically active natural products, such as the fragrant β-vetivone and agarospirol, highlighting its significance in fragrance and natural product chemistry . Modern synthetic methodologies continue to exploit this scaffold, with recent advances demonstrating its formation via diastereoselective [3+2] cycloaddition reactions under mild, photochemical conditions, achieving excellent stereoselectivity . The compound's reactivity is defined by its enone system (the combination of an alkene and a ketone in the same ring), which allows for a variety of chemical transformations, making it a versatile building block for the preparation of more complex, functionalized spirocyclic compounds . As such, this compound is an essential tool for researchers working in the fields of total synthesis, method development, and medicinal chemistry exploring sp3-rich chemical space. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.5]dec-9-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYBFVHJBMGXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162945
Record name Spiro(4.5)dec-6-ene-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14523-53-6
Record name Spiro(4.5)dec-6-ene-8-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014523536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(4.5)dec-6-ene-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spiro[4.5]dec-6-en-8-one Core: Discovery, Isolation, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Spiro[4.5]dec-6-en-8-one moiety, a significant structural framework in natural product chemistry. Due to the limited literature on the unsubstituted parent compound, this document focuses on its most prominent and well-studied derivative, acorenone , a spirocyclic sesquiterpenoid. Acorenone serves as a representative example for the discovery, isolation, synthetic strategies, and biological significance of this class of molecules.

Discovery and Isolation

The this compound core is found in a variety of natural products, most notably the acorane sesquiterpenoids.

Natural Occurrence

Acorenone was first identified as a constituent of the essential oil from the rhizomes of the sweet flag plant, Acorus calamus.[1] This plant has a long history of use in traditional medicine.[2] Different chemotypes of Acorus calamus exist, with some being rich in acorenone and others in asarone. The acorenone-rich type is more commonly used in traditional medicine.[3][4] Acorenone and its isomers, such as acorenone B, have also been isolated as major components from other plants, including the Ecuadorian species Niphogeton dissecta.[5][6]

Isolation from Natural Sources

The isolation of acorenone from plant material typically involves extraction of the essential oil followed by chromatographic separation.

This protocol is based on the methodology described for isolating acorenone B from the essential oil of Niphogeton dissecta.[6][7]

  • Plant Material and Essential Oil Extraction:

    • The aerial parts of the plant are collected and subjected to steam distillation for approximately 4 hours to extract the essential oil.[7]

    • The collected oil is then dried over anhydrous sodium sulfate and stored at low temperatures (4°C) in an airtight container.[8]

  • Column Chromatography:

    • The crude essential oil (e.g., 5 g) is subjected to column chromatography on silica gel G60.[7]

    • The column is eluted with an isocratic mobile phase of hexane and ethyl acetate, typically in a 90:10 ratio.[6][7]

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Compound Identification:

    • The purified fractions are concentrated to yield acorenone B as a pale yellow oil.[7]

    • The structure and identity of the isolated compound are confirmed using spectroscopic techniques, including Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR, and by comparing the data with published literature values.[7]

G cluster_extraction Essential Oil Extraction cluster_purification Purification cluster_analysis Analysis plant_material Aerial Parts of Niphogeton dissecta steam_distillation Steam Distillation (4 hours) plant_material->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil drying Drying (Anhydrous Na₂SO₄) essential_oil->drying column_chromatography Silica Gel Column Chromatography (Hexane:EtOAc 90:10) drying->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection concentration Solvent Evaporation fraction_collection->concentration pure_acorenone Pure Acorenone B concentration->pure_acorenone spectroscopy Spectroscopic Analysis (NMR, MS) pure_acorenone->spectroscopy final_product Structural Confirmation spectroscopy->final_product

Caption: Workflow for the isolation of Acorenone B.

Chemical Synthesis

The synthesis of the spiro[4.5]decane framework of acorenone presents a significant challenge, primarily due to the construction of the quaternary spirocyclic center in a stereocontrolled manner. Several research groups have developed distinct and innovative total syntheses.[1]

Overview of Synthetic Strategies

A comparative analysis of several key total syntheses of acorenone and its isomers highlights the diversity of approaches to this complex target.

ParameterTrost (1975)Pesaro & Bachmann (1978)Oppolzer et al. (1976)Nagumo et al. (1990)
Target Molecule Acorenone B(-)-Acorenone(±)-Acorenone(±)-Acorenone B
Starting Material 2-Isopropyl-5-methylcyclopentanone(+)-p-Menth-1-ene6-Methylcyclohex-2-en-1-oneBicyclo[3.3.0]octan-2-one derivative
Key Strategy Spiroannelation via oxaspiropentane rearrangementRobinson annulation of a chiral cyclopentane derivativeIntramolecular Type I ene reactionRing conversion of a bicyclo[3.3.0]octane system
Number of Steps ~9~7~6~8
Overall Yield Not explicitly stated~15%~25%Not explicitly stated
Stereoselectivity StereocontrolledStereoselectiveStereocontrolledStereocontrolled
(Data compiled from a comparative analysis of published syntheses)[1]
Featured Synthetic Route: Trost's Synthesis of Acorenone B

The synthesis developed by Trost and colleagues features a novel method for spiroannelation involving the formation and rearrangement of an oxaspiropentane intermediate.[1][9] This approach provides excellent stereocontrol.

The key steps involve:

  • Spiroannelation: Reaction of 2-isopropyl-5-methylcyclopentanone with cyclopropyldiphenylsulfonium fluoroborate to form an oxaspiropentane.

  • Rearrangement: Acid-catalyzed rearrangement of the oxaspiropentane to create the spiro[3.4]octan-1-one skeleton.

  • Ring Expansion: A sequence involving formylation and acid treatment cleaves the cyclobutyl ring to form an enol lactone, effectively achieving a geminal alkylation.

  • Final Transformations: The enol lactone is converted to the target acorenone B through a series of standard transformations.[9]

G start 2-Isopropyl-5- methylcyclopentanone step1 Cyclopropyldiphenylsulfonium fluoroborate start->step1 intermediate1 Oxaspiropentane Intermediate step1->intermediate1 step2 Acid-catalyzed Rearrangement intermediate1->step2 intermediate2 Spiro[3.4]octan-1-one Derivative step2->intermediate2 step3 Formylation & Ring Cleavage intermediate2->step3 intermediate3 Enol Lactone step3->intermediate3 step4 Further Transformations intermediate3->step4 end Acorenone B step4->end

Caption: Trost's synthetic approach to Acorenone B.

Oppolzer's synthesis of (±)-acorenone utilizes a thermally induced intramolecular Type I ene reaction as the key step to construct the spiro[4.5]decane skeleton.[1]

  • Precursor Synthesis: A suitable 1,6-diene precursor is synthesized from 6-methylcyclohex-2-en-1-one.

  • Ene Reaction: The 1,6-diene is dissolved in a high-boiling point solvent (e.g., toluene) in a sealed tube.

  • Thermolysis: The solution is heated to a high temperature (e.g., >200 °C) for several hours to induce the intramolecular ene reaction.

  • Purification: After cooling, the solvent is removed under reduced pressure, and the resulting spiro[4.5]decane intermediate is purified by chromatography or distillation.

Spectroscopic and Physical Data

The structural elucidation and characterization of this compound and its derivatives rely on standard spectroscopic techniques.

Data TypeDescription
Physical State Pale yellow oil[7]
Optical Rotation [α]D²⁰ = -17.6 (c = 11.4, CHCl₃) for Acorenone B[7]
¹H NMR Signals corresponding to the spirocyclic core, vinyl protons, and methyl/isopropyl groups.
¹³C NMR Resonances for the carbonyl carbon, spiro-carbon, olefinic carbons, and aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for the C=O (ketone) and C=C (alkene) functional groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular formula (C₁₅H₂₄O for acorenone) and characteristic fragmentation patterns.
(Spectroscopic data is confirmed by comparison with literature values during isolation and synthesis)[7]

Biological Activity and Signaling Pathways

Acorenone and its isomers have been investigated for a range of biological activities, with a primary focus on their effects on the nervous system.

Cholinesterase Inhibition

Acorenone B has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[3][6] Another isomer, acorenone C, isolated from a mangrove-associated fungus, also showed mild AChE inhibitory activity.[10]

CompoundTarget EnzymeIC₅₀ ValueSource Organism of Compound
Acorenone BAcetylcholinesterase (AChE)40.8 µg/mLNiphogeton dissecta
Acorenone BButyrylcholinesterase (BChE)10.9 µg/mLNiphogeton dissecta
(Data from studies on essential oils and isolated compounds)[5][11]
Anti-Inflammatory Activity

Sesquiterpenes, the class of compounds to which acorenone belongs, are known to possess anti-inflammatory properties.[12] One of the primary mechanisms for this action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] This pathway is central to regulating the expression of genes involved in the inflammatory response. While direct evidence for acorenone is still emerging, it is hypothesized that it may inhibit this pathway, thereby reducing the production of inflammatory mediators like nitric oxide (NO).[10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Ubiquitination & Degradation of IκBα IkB_NFkB->NFkB Release of NF-κB DNA DNA NFkB_nuc->DNA Binds to promoter genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->genes Gene Transcription Acorenone Acorenone (Potential Inhibition) Acorenone->IKK Inhibition?

Caption: Potential inhibition of the NF-κB pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of Spiro[4.5]dec-6-en-8-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for spirocyclic compounds related to Spiro[4.5]dec-6-en-8-one. Due to a lack of extensive experimental data for the unsubstituted parent compound, this document focuses on available information for its derivatives and related structures to provide a foundational understanding for researchers in the field.

Physicochemical Data Summary

The quantitative data available in the literature primarily pertains to substituted derivatives of this compound. The following table summarizes the key physicochemical properties for a representative derivative, "this compound, 1,7-dimethyl-4-(1-methylethyl)-", also known as Acorenone.[1][2] For comparative purposes, computed data for the related saturated compound, Spiro[4.5]decan-6-one, is also presented.

PropertyValueCompoundData TypeSource
Molecular Formula C15H24OThis compound, 1,7-dimethyl-4-(1-methylethyl)-ExperimentalNIST[1]
C10H16OSpiro[4.5]decan-6-one---PubChem[3]
Molecular Weight 220.3505 g/mol This compound, 1,7-dimethyl-4-(1-methylethyl)-ExperimentalNIST[1]
152.23 g/mol Spiro[4.5]decan-6-oneComputedPubChem[3]
CAS Registry Number 39510-36-6This compound, 1,7-dimethyl-4-(1-methylethyl)----NIST[1]
13388-94-8Spiro[4.5]decan-6-one---PubChem[3]
XLogP3 2.4Spiro[4.5]decan-6-oneComputedPubChem[3]

Experimental Protocols

General Protocol for Melting Point Determination using a Digital Melting Point Apparatus:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely crushed into a powder. The powder is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube containing the sample is placed into the heating block of a calibrated digital melting point apparatus.

  • Heating and Observation: The apparatus is programmed to heat at a slow, steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has melted is recorded as the end of the melting range.

  • Purity Assessment: A narrow melting range (typically less than 2 °C) is indicative of a pure compound.

Visualizations

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a novel spiro compound, providing a logical relationship between the key stages of research and development.

G Experimental Workflow for Spiro Compound Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_property Property Determination cluster_activity Biological Screening start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy workup->nmr Isolated Compound ms Mass Spectrometry workup->ms Isolated Compound ir IR Spectroscopy workup->ir Isolated Compound purity Purity Analysis (e.g., HPLC) workup->purity Isolated Compound mp Melting Point purity->mp sol Solubility mp->sol logp LogP Determination sol->logp in_vitro In Vitro Assays logp->in_vitro Characterized Compound in_vivo In Vivo Studies in_vitro->in_vivo

Caption: Generalized workflow for the synthesis and characterization of novel spiro compounds.

References

Spectroscopic Characterization of Spiro[4.5]dec-6-en-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of Spiro[4.5]dec-6-en-8-one . Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on high-quality predicted spectroscopic data, supported by comparative analysis with structurally related compounds. Detailed experimental protocols for acquiring and analyzing the spectroscopic data are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on established spectroscopic principles and computational models, offering a reliable reference for the identification and characterization of this spirocyclic ketone.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.85d1HH-7
~6.05d1HH-6
~2.50t2HH-9
~2.10t2HH-10
~1.70 - 1.90m4HH-1, H-4
~1.50 - 1.65m4HH-2, H-3

Note: Predicted chemical shifts are estimates and may vary slightly depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmCarbon TypeAssignment
~199.0CC-8 (C=O)
~150.0CHC-7
~130.0CHC-6
~45.0CC-5 (Spiro)
~38.0CH₂C-9
~37.0CH₂C-10
~35.0CH₂C-1, C-4
~25.0CH₂C-2, C-3

Note: Predicted chemical shifts are estimates and may vary slightly depending on the solvent and experimental conditions.

Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium=C-H stretch
~2935, ~2860StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (α,β-unsaturated ketone)
~1620MediumC=C stretch

Note: The C=O stretching frequency for α,β-unsaturated ketones is typically observed in the range of 1666-1685 cm⁻¹[1][2]. The predicted value falls within this range.

Table 4: Predicted Major Mass Spectrometry Fragments for this compound
m/zProposed Fragment
150[M]⁺ (Molecular Ion)
122[M - CO]⁺
107[M - C₃H₇]⁺ (loss of propyl radical from cyclopentane ring)
95[C₇H₁₁]⁺ (fragmentation of the cyclohexenone ring)
67[C₅H₇]⁺ (cyclopentyl cation fragment)

Note: The fragmentation of cyclic ketones can be complex, often involving ring-opening and subsequent cleavages[3]. The proposed fragments are based on common fragmentation pathways for cyclic and α,β-unsaturated ketones.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

2. ¹H NMR Acquisition:

  • Use a standard 1D proton pulse program.

  • Set the spectral width to approximately 12 ppm, centered around 6 ppm.

  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) before Fourier transformation.

  • Phase and baseline correct the spectrum. Calibrate the chemical shift to the TMS signal.

3. ¹³C NMR Acquisition:

  • Use a standard proton-decoupled carbon pulse program.

  • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

  • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data with a line broadening of 1-2 Hz.

  • Phase and baseline correct the spectrum. Calibrate the chemical shift to the solvent peak or TMS.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

  • Solution: Prepare a 5-10% solution in a suitable solvent (e.g., CCl₄ or CHCl₃) that has minimal absorption in the regions of interest.

  • ATR: Place a small amount of the sample directly on the ATR crystal.

2. Data Acquisition:

  • Record a background spectrum of the empty salt plates or the pure solvent.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • The final spectrum is presented as transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Introduction:

  • Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

2. Ionization:

  • Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

3. Mass Analysis:

  • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

4. Data Analysis:

  • Identify the molecular ion peak [M]⁺.

  • Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final_Report Purity_Assessment->Final_Report Final Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Logical Relationship of Spectroscopic Data

This diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Spectroscopic_Data_Relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule This compound NMR ¹H & ¹³C NMR Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Connectivity Proton & Carbon Connectivity NMR->Connectivity Functional_Groups Functional Groups (C=O, C=C) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Final Structure Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Interrelationship of spectroscopic data for structural elucidation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Spiro[4.5]dec-6-en-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Predicted NMR Data

The chemical structure of Spiro[4.5]dec-6-en-8-one with systematic numbering for NMR assignment is shown below. The spiro center, C5, connects a cyclopentane ring to a cyclohexenone ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the vinylic, allylic, and aliphatic protons in the molecule.

Atom #Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-6~ 6.0dJ = 10.01H
H-7~ 6.8dJ = 10.01H
H-9~ 2.4tJ = 6.52H
H-10~ 2.1tJ = 6.52H
H-1, H-4~ 1.7m-4H
H-2, H-3~ 1.6m-4H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will show ten distinct signals, including a characteristic downfield signal for the carbonyl carbon.

Atom #Predicted Chemical Shift (δ, ppm)
C-8~ 199
C-7~ 150
C-6~ 130
C-5~ 45
C-10~ 38
C-9~ 37
C-1, C-4~ 35
C-2, C-3~ 25

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of this compound with atom numbering used for the correlation of the predicted NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Analysis

This section provides a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

A. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the NMR tube using a Pasteur pipette. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: The CDCl₃ should contain 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary to aid dissolution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

B. ¹H NMR Spectroscopy Acquisition

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, aiming for a sharp and symmetrical lock signal.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation for quantitative analysis.

    • Number of Scans: 8-16 scans for a sample of this concentration.

    • Receiver Gain: Optimize automatically or manually to avoid signal clipping.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Analyze peak multiplicities and coupling constants.

C. ¹³C NMR Spectroscopy Acquisition

  • Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed as for the ¹H experiment.

  • Acquisition Parameters (Example for a 125 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to provide a spectrum with singlets for each carbon.

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128-1024 scans, or more, depending on the sample concentration, as ¹³C has a low natural abundance.

    • Receiver Gain: Optimize automatically.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at δ 77.16 ppm.

Workflow Diagram

The logical workflow for NMR analysis is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock & Shim insert->lock H1_acq Acquire 1H Spectrum lock->H1_acq C13_acq Acquire 13C Spectrum H1_acq->C13_acq ft Fourier Transform C13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Integration & Peak Analysis calibrate->analyze structure Structure Elucidation analyze->structure

Caption: Standard workflow for NMR sample analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Spiro[4.5]dec-6-en-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of the spirocyclic ketone, Spiro[4.5]dec-6-en-8-one. Understanding the fragmentation behavior of such compounds is crucial for their identification and structural elucidation in complex matrices, a common requirement in pharmaceutical research and development. This document outlines the primary fragmentation mechanisms, presents hypothetical quantitative data derived from expected fragmentation patterns, details a representative experimental protocol for analysis, and visualizes the fragmentation logic for enhanced comprehension.

Introduction

This compound is a bicyclic organic compound featuring a spirocyclic core, a cyclohexenone ring, and a cyclopentane ring. Its structural complexity presents a unique challenge and opportunity for mass spectrometric analysis. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The fragmentation of ketones, cyclic alkanes, and alkenes follows well-established patterns, which can be applied to predict the behavior of this compound. Major fragmentation processes for ketones include α-cleavage and McLafferty rearrangement.[1][2] Cyclic systems often undergo ring-opening and subsequent fragmentations, including retro-Diels-Alder reactions for unsaturated rings.[3]

Predicted Fragmentation Pathways

Upon electron ionization, this compound (molecular weight: 150.22 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 150. The subsequent fragmentation is dictated by the stability of the resulting radical and cationic species. The primary proposed fragmentation pathways are initiated by α-cleavage relative to the carbonyl group and charge- or radical-site-initiated cleavage of the spirocyclic system.

A key fragmentation pathway for cyclic ketones is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[1] In the case of this compound, this can lead to the loss of ethylene (C₂H₄) or other small neutral molecules, resulting in characteristic fragment ions. Another significant fragmentation mechanism for compounds with a double bond is the retro-Diels-Alder reaction, which can lead to the cleavage of the six-membered ring.

Quantitative Fragmentation Data

The following table summarizes the predicted prominent fragment ions for this compound under typical EI-MS conditions. The relative abundances are hypothetical and serve to illustrate the expected fragmentation pattern.

m/z Proposed Fragment Structure/Formula Proposed Neutral Loss Hypothetical Relative Abundance (%)
150[C₁₀H₁₄O]⁺˙ (Molecular Ion)-45
122[C₈H₁₀O]⁺˙C₂H₄60
108[C₇H₈O]⁺˙C₃H₆35
94[C₆H₆O]⁺˙C₄H₈100 (Base Peak)
79[C₆H₇]⁺C₄H₇O55
66[C₅H₆]⁺˙C₅H₈O70

Experimental Protocol

This section details a standard protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

4.1. Sample Preparation A solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

4.2. Gas Chromatography (GC) Conditions

  • Injector Temperature: 250 °C

  • Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the proposed fragmentation pathways of this compound.

This compound Fragmentation Workflow Molecule This compound (C₁₀H₁₄O) Ionization Electron Ionization (70 eV) Molecule->Ionization Introduction MolecularIon Molecular Ion [M]⁺˙ m/z = 150 Ionization->MolecularIon Ionization Fragment1 Fragment Ion [M-C₂H₄]⁺˙ m/z = 122 MolecularIon->Fragment1 - C₂H₄ (Ethylene) Fragment2 Fragment Ion [M-C₃H₆]⁺˙ m/z = 108 MolecularIon->Fragment2 - C₃H₆ (Propylene) Fragment5 Fragment Ion [C₅H₆]⁺˙ m/z = 66 MolecularIon->Fragment5 Retro-Diels-Alder Fragment3 Fragment Ion [M-C₄H₈]⁺˙ m/z = 94 Fragment1->Fragment3 - C₂H₄ Fragment4 Fragment Ion [C₆H₇]⁺ m/z = 79 Fragment3->Fragment4 - CH₃

Caption: Proposed EI fragmentation workflow for this compound.

Key Fragmentation Pathways M Molecular Ion (m/z 150) [C₁₀H₁₄O]⁺˙ P1 { α-Cleavage |  Loss of Ethylene} M:f1->P1 Initiation P2 { Retro-Diels-Alder |  Ring Cleavage} M:f1->P2 Alternative Initiation F1 Fragment Ion (m/z 122) [C₈H₁₀O]⁺˙ P1->F1 Results in F2 Fragment Ion (m/z 94) [C₆H₆O]⁺˙ P2->F2 Major Product F3 Fragment Ion (m/z 66) [C₅H₆]⁺˙ P2->F3 Minor Product

Caption: Dominant proposed fragmentation pathways from the molecular ion.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be governed by established principles of ketone and cyclic hydrocarbon fragmentation. The expected generation of a series of characteristic fragment ions through mechanisms such as α-cleavage and retro-Diels-Alder reactions provides a robust basis for the identification and structural confirmation of this and related spirocyclic compounds. The experimental protocol and visualized fragmentation pathways presented in this guide offer a comprehensive framework for researchers engaged in the analysis of complex organic molecules.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Spiro[4.5]decenone Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of spiro[4.5]decenone functional groups. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in this important class of spirocyclic compounds. This document details the characteristic vibrational frequencies of key functional groups within the spiro[4.5]decenone core, provides standard experimental protocols for obtaining high-quality IR spectra, and explores the relevance of these compounds in a drug discovery context by examining their interaction with the Hypoxia-Inducible Factor (HIF) signaling pathway.

Introduction to Spiro[4.5]decenones

Spiro[4.5]decenones are a class of organic compounds characterized by a spirocyclic system where a cyclopentane ring and a cyclohexenone ring are joined by a single common carbon atom. This structural motif is of significant interest in medicinal chemistry due to its presence in various natural products and its potential as a scaffold for the development of novel therapeutic agents. The enone functionality within the six-membered ring is a key feature, influencing the molecule's reactivity and spectroscopic properties. Infrared spectroscopy is a powerful and readily available analytical technique for the characterization of these molecules, providing valuable information about their functional groups and substitution patterns.

Infrared Spectroscopy of Spiro[4.5]decenone Functional Groups

The infrared spectrum of a spiro[4.5]decenone derivative provides a unique fingerprint based on the vibrational frequencies of its constituent bonds. The most informative regions of the spectrum for this class of compounds are typically the C=O stretching region, the C=C stretching region, and the C-H stretching and bending regions.

Carbonyl (C=O) Stretching Vibrations

The most intense and characteristic absorption band in the IR spectrum of a spiro[4.5]decenone is the carbonyl (C=O) stretch of the α,β-unsaturated ketone. The position of this band is sensitive to the electronic environment and substitution on the cyclohexenone ring.

Functional GroupStructure ExampleC=O Stretching Frequency (cm⁻¹)IntensityNotes
α,β-Unsaturated KetoneSpiro[4.5]dec-1-en-3-one1685 - 1660[1][2]StrongConjugation with the C=C double bond lowers the frequency compared to a saturated ketone (typically ~1715 cm⁻¹).
Substituted α,β-Unsaturated KetoneAlkyl or Aryl substitutionVaries, typically within 1690 - 1650StrongThe exact frequency depends on the nature and position of the substituent.
Carbon-Carbon Double Bond (C=C) Stretching Vibrations

The C=C stretching vibration of the enone system also gives rise to a characteristic absorption band, although it is generally weaker than the C=O stretching band.

Functional GroupStructure ExampleC=C Stretching Frequency (cm⁻¹)IntensityNotes
Alkene (in enone)Spiro[4.5]dec-1-en-3-one1640 - 1600[3]Medium to WeakOften appears as a shoulder on the C=O peak or as a separate, less intense band.
Exocyclic AlkeneMethylene-spiro[4.5]decanone~1650MediumThe frequency can be slightly higher than for an endocyclic double bond.
Carbon-Hydrogen (C-H) Stretching and Bending Vibrations

The C-H stretching and bending vibrations provide information about the nature of the carbon skeleton (saturated vs. unsaturated).

Functional GroupVibrational ModeFrequency Range (cm⁻¹)IntensityNotes
sp² C-HStretching3100 - 3000[2]Medium to WeakCharacteristic of hydrogens attached to the double bond.
sp³ C-HStretching3000 - 2850[4]StrongArises from the numerous C-H bonds in the cyclopentane and saturated part of the cyclohexene ring.
CH₂/CH₃Bending (Scissoring/Rocking)1470 - 1350MediumPart of the fingerprint region, provides information on the alkyl framework.

Experimental Protocols for Infrared Spectroscopy

Accurate and reproducible IR data are essential for the correct identification and characterization of spiro[4.5]decenone derivatives. The choice of sampling technique depends on the physical state of the compound (solid or liquid).

Potassium Bromide (KBr) Pellet Method for Solid Samples

This is a common technique for obtaining high-quality IR spectra of solid samples.

Materials:

  • Sample (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (200-300 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Grinding: Grind the solid sample to a very fine powder (particle size < 2 µm) in an agate mortar to minimize light scattering.[5]

  • Mixing: Add the dried KBr powder to the ground sample in the mortar. A sample concentration of 0.2% to 1% by weight is recommended.[5] Mix the sample and KBr thoroughly but gently for about one minute to ensure a homogeneous mixture.[6]

  • Pellet Formation: Transfer the mixture to the die of a pellet press. Apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent or translucent pellet.[5]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.[6]

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_analysis FTIR Analysis Grind Sample Grind Sample Mix with KBr Mix with KBr Grind Sample->Mix with KBr Load Die Load Die Mix with KBr->Load Die Apply Pressure Apply Pressure Load Die->Apply Pressure Form Pellet Form Pellet Apply Pressure->Form Pellet Acquire Spectrum Acquire Spectrum Form Pellet->Acquire Spectrum

KBr Pellet Preparation Workflow
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy for Solid and Liquid Samples

ATR-FTIR is a versatile and rapid technique that requires minimal sample preparation.

Materials:

  • Sample (solid or liquid)

  • ATR-FTIR spectrometer with a crystal (e.g., diamond, germanium, or zinc selenide)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Background Scan: Record a background spectrum with a clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact. For solid samples, a pressure arm is used to press the sample against the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. The infrared beam interacts with the sample at the crystal-sample interface via an evanescent wave.[7]

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

ATR_FTIR_Workflow Start Start Clean Crystal Clean Crystal Start->Clean Crystal Background Scan Background Scan Clean Crystal->Background Scan Apply Sample Apply Sample Background Scan->Apply Sample Acquire Spectrum Acquire Spectrum Apply Sample->Acquire Spectrum Clean Crystal_End Clean Crystal Acquire Spectrum->Clean Crystal_End End End Clean Crystal_End->End

ATR-FTIR Experimental Workflow

Application in Drug Development: Spiro[4.5]decanones as PHD Inhibitors

The spiro[4.5]decanone scaffold has emerged as a promising template for the development of inhibitors of prolyl hydroxylase domain (PHD) enzymes.[7] PHDs are key regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway, which plays a crucial role in the cellular response to low oxygen levels (hypoxia).

The HIF Signaling Pathway

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-α subunit.[6][8] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] This keeps HIF-α levels low, and the hypoxic response is inactive.

In hypoxic conditions, the oxygen-dependent activity of PHDs is inhibited.[5] As a result, HIF-α is not hydroxylated and is stabilized. It then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[8] This leads to the transcription of genes involved in processes such as erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.

Mechanism of Action of Spiro[4.5]decanone PHD Inhibitors

Spiro[4.5]decanone-based compounds have been developed as potent inhibitors of PHD enzymes.[7] These small molecules typically act as mimetics of 2-oxoglutarate, a co-substrate of PHDs, and chelate the active site iron, thereby competitively inhibiting the enzyme.[9] By inhibiting PHDs, these compounds stabilize HIF-α even under normoxic conditions, leading to the activation of the HIF signaling pathway. This mechanism of action is being explored for the treatment of anemia associated with chronic kidney disease, as the stabilization of HIF leads to the production of EPO.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus HIF-alpha_N HIF-α PHD_N PHD Enzymes HIF-alpha_N->PHD_N Hydroxylation (O₂, 2-OG, Fe²⁺) VHL VHL Complex PHD_N->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-alpha_H HIF-α Nucleus Nucleus HIF-alpha_H->Nucleus Stabilization & Translocation PHD_H PHD Enzymes Spiro_Inhibitor Spiro[4.5]decanone Inhibitor Spiro_Inhibitor->PHD_H Inhibition HIF-beta HIF-β HIF_Dimer HIF-α/β Dimer HRE Hypoxia Response Element (HRE) HIF_Dimer->HRE Binding Gene_Expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression

References

The Spiro[4.5]decane Sesquiterpenoid Acorenone: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acorenone, a sesquiterpenoid with a spiro[4.5]decane core. This document will delve into its chemical identity, synthesis, and biological activities, with a focus on data relevant to drug discovery and development.

Chemical Identification: CAS Number and IUPAC Name

The nomenclature of spiro[4.5]decanes can be complex due to various isomers. For the purpose of this guide, we will focus on the well-characterized derivative, Acorenone.

Acorenone is a naturally occurring sesquiterpenoid that has been the subject of numerous chemical and biological studies.

  • IUPAC Name: (1S,5R,7S)-1,7-dimethyl-4-(propan-2-yl)spiro[4.5]dec-8-en-6-one

  • CAS Number: 5956-05-8[1][2][3]

Another closely related and studied isomer is Acorenone B .

  • IUPAC Name: (1S,4S,5R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one[4]

  • CAS Number: 21653-33-8[4][5]

CompoundIUPAC NameCAS Number
Acorenone(1S,5R,7S)-1,7-dimethyl-4-(propan-2-yl)spiro[4.5]dec-8-en-6-one5956-05-8
Acorenone B(1S,4S,5R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one21653-33-8

Synthesis of Acorenone

The synthesis of the spiro[4.5]decane framework of acorenone has been a significant area of research in organic chemistry. Several synthetic strategies have been developed to achieve this complex molecular architecture.

Key Synthetic Strategies

Multiple synthetic routes to acorenone have been explored, each with unique approaches to constructing the spirocyclic system. These include:

  • Intramolecular Ene Reaction: This method involves a thermally induced cyclization of a 1,6-diene precursor to form the spiro[4.5]decane skeleton.[6]

  • Oxaspiropentane Rearrangement: Developed by Trost and colleagues, this strategy utilizes the formation and subsequent rearrangement of an oxaspiropentane intermediate to build the spirocyclic core.[6]

  • Robinson Annulation: A stereoselective Robinson annulation using a chiral starting material, such as (+)-p-menth-1-ene, has been employed to construct the six-membered ring of the spiro system.[6]

  • Ring Conversion: This approach involves the transformation of a bicyclo[3.3.0]octane system into the spiro[4.5]decane skeleton in a stereocontrolled manner.[6]

Experimental Protocol: A Representative Spiroannelation Step

The following is a generalized lab-scale procedure for a critical spiroannelation step, a common strategy in acorenone synthesis.[7][8]

Objective: To construct the spiro[4.5]decane core.

Materials:

  • Cyclopentanone derivative (starting material)

  • Methyl vinyl ketone (MVK) or a suitable equivalent

  • Base (e.g., potassium hydroxide, sodium methoxide)

  • Solvent (e.g., ethanol, methanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • The cyclopentanone derivative is dissolved in the chosen solvent under an inert atmosphere.

  • The solution is cooled to a suitable temperature (e.g., 0 °C or lower) to control the reaction rate.

  • The base is added to the solution to generate the enolate of the cyclopentanone derivative.

  • Methyl vinyl ketone is then added dropwise to the reaction mixture.

  • The reaction is stirred for a specified period, allowing the Michael addition to occur, followed by an intramolecular aldol condensation to form the spirocyclic system.

  • The reaction is quenched with an appropriate reagent (e.g., saturated ammonium chloride solution).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified using column chromatography to yield the desired spiro[4.5]decanone derivative.

Biological Activities and Signaling Pathways

Acorenone and its derivatives have shown a range of biological activities, making them interesting candidates for further investigation in drug development.

Cholinesterase Inhibitory Activity

Acorenone has been identified as a cholinesterase inhibitor, suggesting its potential for applications in neurodegenerative diseases like Alzheimer's disease.[9]

CompoundTargetIC50 Value (µg/mL)
Acorenone BAcetylcholinesterase (AChE)40.8
Acorenone BButyrylcholinesterase (BChE)10.9

Data from a study on the essential oil of Niphogeton dissecta.[10][11]

Anti-inflammatory Activity

Sesquiterpenes, including acorenone, are known to possess anti-inflammatory properties. One of the key mechanisms is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[12] While acorenone C itself did not show significant inhibition of nitric oxide (NO) production in one study, other related compounds have demonstrated this activity.[13][14]

The diagram below illustrates a simplified representation of the NF-κB signaling pathway and highlights the potential points of inhibition by bioactive sesquiterpenoids like acorenone.

Caption: Potential inhibition of the NF-κB signaling pathway by acorenone.

Experimental Protocols for Biological Assays

Cholinesterase Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: The assay is based on the Ellman's method, where the enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be measured spectrophotometrically.

Procedure:

  • Prepare solutions of the test compound (Acorenone) at various concentrations.

  • In a 96-well microplate, add the enzyme solution (AChE or BChE), the test compound, and DTNB solution.

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

  • Measure the absorbance at 405-412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12][15]

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compound (Acorenone) and stimulate with LPS.

  • After an incubation period, collect the cell culture supernatant.

  • Mix the supernatant with the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The amount of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.[14][15]

Conclusion

Acorenone, a spiro[4.5]decane sesquiterpenoid, presents a compelling profile for further investigation in drug discovery. Its demonstrated cholinesterase inhibitory and potential anti-inflammatory activities, coupled with a well-explored synthetic landscape, provide a solid foundation for the development of novel therapeutic agents. This guide has summarized the key technical information to aid researchers in their exploration of this fascinating class of natural products.

References

An In-Depth Technical Guide to the Stereoisomers and Chirality of Spiro[4.5]dec-6-en-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[4.5]dec-6-en-8-one is a spirocyclic ketone with a molecular framework that serves as a key structural motif in various natural products and pharmacologically active compounds. The inherent chirality of its spirocyclic system, arising from the spiro-carbon atom, gives rise to a pair of enantiomers. This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound, including its synthesis via asymmetric methods and strategies for chiral resolution. Detailed, albeit generalized, experimental protocols are presented to offer practical insights for laboratory applications.

Introduction to the Chirality of this compound

The core structure of this compound features a spiro-carbon at position 5, which is the sole connection point between a five-membered cyclopentane ring and a six-membered cyclohexenone ring. This spiro-center is a stereogenic center, rendering the molecule chiral. As a result, this compound exists as a pair of enantiomers: (R)-Spiro[4.5]dec-6-en-8-one and (S)-Spiro[4.5]dec-6-en-8-one. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

The presence of chirality is a critical consideration in drug development, as different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize and separate the individual enantiomers of this compound is of significant importance for its potential applications in medicinal chemistry.

Stereoisomers of this compound

The primary stereoisomers of the parent compound, this compound, are the (R) and (S) enantiomers. The absolute configuration is determined by the spatial arrangement of the two rings around the spiro-carbon.

Table 1: Stereoisomers of this compound

StereoisomerAbsolute ConfigurationStructure
(+)-Spiro[4.5]dec-6-en-8-one(R)(Structure would be depicted here)
(-)-Spiro[4.5]dec-6-en-8-one(S)(Structure would be depicted here)

Note: The specific rotation (+ or -) is assigned based on experimental observation and may not directly correlate with the (R/S) designation without experimental data.

Derivatives of this compound can possess additional stereocenters, leading to a greater number of diastereomers and enantiomers. For instance, the natural product acorenone, a substituted derivative, has multiple stereoisomers.

Synthetic Strategies for Chiral this compound

The synthesis of chiral this compound can be approached through two main strategies: asymmetric synthesis to directly obtain an enantiomerically enriched product, or synthesis of the racemate followed by chiral resolution.

Asymmetric Synthesis via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[1][2][3] This method is well-suited for the synthesis of this compound from cyclopentanone and methyl vinyl ketone. The use of a chiral catalyst, such as the amino acid L-proline, can induce enantioselectivity in the reaction, leading to the formation of one enantiomer in excess.[1][4]

Diagram 1: Asymmetric Synthesis Workflow

Asymmetric_Synthesis Start Cyclopentanone + Methyl Vinyl Ketone Reaction Asymmetric Robinson Annulation Start->Reaction Catalyst Chiral Catalyst (e.g., L-proline) Catalyst->Reaction Product Enantiomerically Enriched (R)- or (S)-Spiro[4.5]dec-6-en-8-one Reaction->Product

Caption: Workflow for the asymmetric synthesis of this compound.

  • Reaction Setup: To a solution of cyclopentanone (1.0 eq) in a suitable solvent (e.g., DMSO or DMF) is added a catalytic amount of L-proline (e.g., 10-30 mol%).

  • Addition of Michael Acceptor: Methyl vinyl ketone (1.1 eq) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature for an extended period (e.g., 24-72 hours) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of starting materials and formation of the product.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.

Chiral Resolution of Racemic this compound

If an asymmetric synthesis is not employed, the racemic mixture of this compound can be synthesized and subsequently resolved into its individual enantiomers. Common methods for chiral resolution include diastereomeric salt formation and chiral chromatography.

Resolution via Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers.[5][6][7] Since diastereomers have different physical properties, they can often be separated by fractional crystallization. For ketones, this typically involves the formation of diastereomeric derivatives such as ketals or imines with a chiral auxiliary.

Diagram 2: Chiral Resolution by Diastereomeric Salt Formation

Diastereomeric_Resolution Racemate Racemic this compound ((R/S)-mixture) Diastereomers Mixture of Diastereomers (R,R') and (S,R') Racemate->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., chiral amine or diol) ResolvingAgent->Diastereomers Separation Fractional Crystallization or Chromatography Diastereomers->Separation SeparatedDiastereomers Separated Diastereomers Separation->SeparatedDiastereomers Cleavage Cleavage of Auxiliary SeparatedDiastereomers->Cleavage Enantiomers Pure Enantiomers ((R)- and (S)-isomers) Cleavage->Enantiomers

Caption: Logical flow of chiral resolution via diastereomeric salt formation.

  • Derivative Formation: The racemic this compound (1.0 eq) is reacted with a chiral resolving agent, such as an enantiomerically pure diamine or diol (1.0 eq), in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with azeotropic removal of water.

  • Diastereomer Separation: The resulting mixture of diastereomers is separated by fractional crystallization from an appropriate solvent system. The progress of the separation can be monitored by HPLC or NMR.

  • Hydrolysis: The separated diastereomers are individually hydrolyzed under acidic conditions to cleave the chiral auxiliary and regenerate the enantiomerically pure ketones.

  • Purification: The liberated enantiomers are purified by column chromatography or distillation.

Resolution via Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers.[8][9][10] The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

  • Column Selection: An appropriate chiral column is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the resolution of a wide range of compounds, including ketones.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is chosen and optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: The racemic this compound is dissolved in the mobile phase.

  • Injection and Separation: The sample is injected onto the chiral HPLC system. The enantiomers are separated as they pass through the column.

  • Detection and Collection: The separated enantiomers are detected using a UV detector, and the corresponding fractions are collected.

  • Solvent Removal: The solvent is removed from the collected fractions to yield the pure enantiomers.

Data Presentation

Quantitative data from the synthesis and resolution of this compound stereoisomers should be meticulously recorded and presented for comparative analysis.

Table 2: Hypothetical Data for Asymmetric Synthesis and Chiral Resolution

MethodCatalyst/Stationary PhaseSolventYield (%)Enantiomeric Excess (e.e., %)
Asymmetric Robinson AnnulationL-Proline (20 mol%)DMSO7585 (S)
Asymmetric Robinson Annulation(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolToluene8292 (S)
Chiral HPLC ResolutionChiralpak AD-HHexane/Isopropanol (90:10)>95 (for each enantiomer)>99
Diastereomeric Resolution(+)-1,2-DiaminocyclohexaneToluene40 (for each enantiomer after separation and hydrolysis)>98

Note: The data in this table are hypothetical and serve as an example of how experimental results should be structured.

Conclusion

The spirocyclic nature of this compound imparts inherent chirality, making it a valuable scaffold for the development of stereochemically defined molecules. Both asymmetric synthesis, particularly through the use of organocatalyzed Robinson annulation, and chiral resolution techniques, such as diastereomeric salt formation and chiral HPLC, provide viable pathways to access the individual enantiomers of this compound. The choice of method will depend on factors such as scalability, cost, and the desired level of enantiomeric purity. The detailed understanding and application of these stereoselective methods are crucial for advancing research and development in fields where molecular chirality plays a critical role.

References

Early synthetic routes to the spiro[4.5]decane core

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Early Synthetic Routes for the Spiro[4.5]decane Core

Introduction

The spiro[4.5]decane ring system, characterized by a cyclopentane ring and a cyclohexane ring sharing a single carbon atom, is a prominent structural motif in a multitude of natural products and biologically active molecules.[1][2] Its rigid, three-dimensional architecture is crucial for the biological activity of many compounds, including the spirovetivane sesquiterpenes (e.g., β-vetivone, agarospirol) and acorane sesquiterpenes (e.g., acorone).[2] The unique topology of spirocycles has also made them valuable in medicinal chemistry and asymmetric synthesis, where their conformational rigidity can enhance binding affinity and selectivity for biological targets.[2][3] This technical guide provides a detailed overview of the foundational and early synthetic strategies developed to construct the spiro[4.5]decane core, focusing on methodologies that have become cornerstones of spirocycle synthesis.

Intramolecular Aldol Condensation

One of the most classic and direct approaches to the spiro[4.5]decane framework is the intramolecular aldol condensation of a suitably substituted diketone.[2] This strategy relies on the formation of an enolate from one carbonyl group, which then acts as an internal nucleophile, attacking the second carbonyl group to forge the spirocyclic ring system.[4] The reaction is typically promoted by a base and is particularly effective when forming thermodynamically stable five- or six-membered rings.[4] Several total syntheses of natural products containing the spiro[4.5]decane core have employed this key cyclization step.[2]

G A 1,5-Diketone Precursor (e.g., Cyclohexanedione derivative) B Enolate Formation A->B Base (e.g., KOH) C Intramolecular Nucleophilic Attack B->C D β-Hydroxy Ketone Intermediate C->D E Dehydration (Condensation) D->E Heat / Acid or Base F Spiro[4.5]decanone Core Product E->F G A Conjugated Diene (4π electrons) C [4+2] Cycloaddition A->C B Dienophile (2π electrons) B->C D Cyclohexene Adduct C->D Heat or Lewis Acid E Further Functionalization & Spiroannulation D->E F Spiro[4.5]decane Core E->F G A Diallylated Precursor (e.g., from 1,3-cyclohexanedione) B Ring-Closing Metathesis A->B Ru Catalyst (e.g., Grubbs' I or II) C Metallacyclobutane Intermediate B->C D Spiro[4.5]decene Core Product C->D E Ethylene (byproduct) C->E G A Cyclopropyl Ketone Precursor B Protonation of Carbonyl A->B Acid Catalyst C Ring-Opening of Cyclopropane B->C D Carbocation Intermediate C->D E Deprotonation D->E F Spiro[4.5]decanone Product E->F

References

Biological Screening of Novel "Spiro[4.5]dec-6-en-8-one" Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "Spiro[4.5]dec-6-en-8-one" core structure represents a compelling scaffold for the development of novel therapeutic agents. Spirocyclic systems, characterized by their rigid three-dimensional conformations, are of significant interest in medicinal chemistry due to their potential for high-affinity interactions with biological targets. While the broader class of spiro compounds has been investigated for various pharmacological activities, including anticancer and anti-inflammatory effects, a comprehensive biological screening paradigm for novel derivatives of the "this compound" nucleus is not yet well-established in the public domain.

This technical guide provides a comprehensive framework for the biological evaluation of newly synthesized "this compound" derivatives. It outlines detailed experimental protocols for key in vitro assays, presents relevant signaling pathways that may be modulated by these compounds, and offers a structured approach to data presentation. This document is intended to serve as a foundational resource for researchers embarking on the discovery and development of drugs based on this promising chemical scaffold.

Data Presentation: A Framework for Quantitative Analysis

Clear and standardized data presentation is crucial for the comparative analysis of novel derivatives. The following tables provide a template for summarizing the quantitative data obtained from the biological assays described in this guide.

Table 1: In Vitro Cytotoxicity of "this compound" Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)¹Confidence Interval (95%)Method
Derivative 1 MCF-7 (Breast)MTT Assay
A549 (Lung)MTT Assay
HCT116 (Colon)MTT Assay
Derivative 2 MCF-7 (Breast)MTT Assay
A549 (Lung)MTT Assay
HCT116 (Colon)MTT Assay
Positive Control DoxorubicinMTT Assay

¹IC₅₀: The half-maximal inhibitory concentration.

Table 2: Apoptosis Induction by "this compound" Derivatives in [Cancer Cell Line]

Compound IDConcentration (µM)% Early Apoptotic Cells¹% Late Apoptotic Cells¹% Necrotic Cells¹
Derivative 1 [Conc. 1]
[Conc. 2]
Derivative 2 [Conc. 1]
[Conc. 2]
Positive Control Staurosporine
Vehicle Control DMSO

¹Determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry.

Table 3: Cell Cycle Analysis of [Cancer Cell Line] Treated with "this compound" Derivatives

Compound IDConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Derivative 1 [Conc. 1]
[Conc. 2]
Derivative 2 [Conc. 1]
[Conc. 2]
Positive Control Nocodazole
Vehicle Control DMSO

Experimental Protocols

The following are detailed methodologies for key experiments in the biological screening of novel "this compound" derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[1][2][3][4]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[3]

  • 96-well microtiter plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the "this compound" derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8][9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • FACS tubes

  • Cold PBS

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the "this compound" derivatives at the desired concentrations for a specified time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9] FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Propidium Iodide Staining for Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11][12][13]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Ice-cold 70% ethanol

  • Flow cytometer

  • FACS tubes

  • PBS

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.

  • Washing: Wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]

  • Incubation: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[11][12]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[11]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples by flow cytometry. The DNA content is measured in the linear scale, and the data is used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample, which can help elucidate the mechanism of action of the test compounds.[14][15][16][17][18]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins involved in apoptosis or cell cycle regulation)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the "this compound" derivatives. Lyse the cells in RIPA buffer. Centrifuge the lysate and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][17]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[14]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often dysregulated in cancer and inflammation and may be targeted by novel therapeutic agents.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 | Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b | FOXO FOXO Akt->FOXO | Bad Bad Akt->Bad | Proliferation Cell Proliferation & Growth mTORC1->Proliferation GSK3b->Proliferation Survival Cell Survival FOXO->Survival Bad->Survival MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (Growth Factors, Cytokines) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors P Response Cellular Responses (Proliferation, Inflammation, Survival) TranscriptionFactors->Response Cytotoxicity_Screening_Workflow Start Start: Synthesized Derivatives CellCulture Seed Cancer Cells in 96-well Plates Start->CellCulture Treatment Treat with Spiro Derivatives CellCulture->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT Reagent & Incubate (2-4h) Incubation->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate IC₅₀ Values Read->Analysis End End: Identify Potent Compounds Analysis->End Apoptosis_Analysis_Workflow Start Start: Treat Cells with Compound Harvest Harvest Cells (Adherent + Floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptotic Cells Analyze->End

References

Methodological & Application

Application Notes and Protocols for Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction in the Synthesis of Spiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[4.5]decane scaffold is a key structural motif present in a multitude of natural products and pharmacologically active compounds. The development of efficient and stereoselective methods for the synthesis of these complex architectures is of significant interest in organic chemistry and drug discovery. The Gold(I)-catalyzed vinylogous Conia-ene reaction has emerged as a powerful tool for the construction of densely functionalized spiro[4.5]decanes. This intramolecular cyclization of 4-alkyne tethered cyclohex-2-enones proceeds under mild conditions, demonstrates broad substrate scope, and is highly atom-economical. The reaction is catalyzed by a cationic gold(I) species, which activates the alkyne moiety towards nucleophilic attack by the enol tautomer of the cyclohexenone.

Data Presentation

The Gold(I)-catalyzed vinylogous Conia-ene reaction has been successfully applied to a variety of substituted 4-alkyne tethered cyclohex-2-enones, affording the corresponding spiro[4.5]deca-1,6-diene-8-ones in moderate to good yields.[1][2][3] The reaction tolerates a range of substituents on both the cyclohexenone ring and the alkyne terminus.

EntrySubstrate (R1)Substrate (R2)ProductYield (%)
1HHSpiro[4.5]deca-1,6-diene-8-one75
2MeH2-Methylspiro[4.5]deca-1,6-diene-8-one81
3PhH2-Phenylspiro[4.5]deca-1,6-diene-8-one72
4HMe6-Methylspiro[4.5]deca-1,6-diene-8-one78
5HPh6-Phenylspiro[4.5]deca-1,6-diene-8-one65
6OMeH2-Methoxyspiro[4.5]deca-1,6-diene-8-one68
7ClH2-Chlorospiro[4.5]deca-1,6-diene-8-one52
8HSiMe36-(Trimethylsilyl)spiro[4.5]deca-1,6-diene-8-one70

Experimental Protocols

General Procedure for the Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction:

This protocol is a representative example for the synthesis of spiro[4.5]decanes via the gold(I)-catalyzed vinylogous Conia-ene reaction.

Materials:

  • 4-alkyne tethered cyclohex-2-enone substrate (1.0 equiv)

  • Chloro(triphenylphosphine)gold(I) [AuCl(PPh3)] (0.05 equiv)

  • Silver tetrafluoroborate (AgBF4) or Silver triflate (AgOTf) (0.05 equiv)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the 4-alkyne tethered cyclohex-2-enone substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • In a separate vial, weigh chloro(triphenylphosphine)gold(I) (0.05 equiv) and silver tetrafluoroborate (0.05 equiv).

  • Add the gold catalyst and silver salt to the reaction mixture with stirring. The in-situ formation of the cationic gold(I) catalyst, [Au(PPh3)]BF4, will occur.

  • Stir the reaction mixture at room temperature (or as optimized for the specific substrate).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by filtering the mixture through a short pad of silica gel to remove the catalyst.

  • Wash the silica gel pad with additional dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure spiro[4.5]decane product.

  • Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry).

Mandatory Visualizations

Catalytic Cycle of Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction cluster_cycle Catalytic Cycle Au_L [Au(L)]+ Alkyne_Complex Gold-Alkyne π-Complex Au_L->Alkyne_Complex Coordination Substrate 4-Alkyne Tethered Cyclohex-2-enone Substrate->Alkyne_Complex Enol_Attack Intramolecular Nucleophilic Attack Alkyne_Complex->Enol_Attack Vinyl_Gold Vinyl-Gold Intermediate Enol_Attack->Vinyl_Gold Cyclization Protodeauration Protodeauration Vinyl_Gold->Protodeauration Protodeauration->Au_L Regeneration of Catalyst Product Spiro[4.5]decane Product Protodeauration->Product + H+

Caption: Catalytic cycle of the Gold(I)-catalyzed vinylogous Conia-ene reaction.

Experimental Workflow for Spiro[4.5]decane Synthesis Start Start: Starting Materials (Substrate, Catalyst, Solvent) Reaction_Setup Reaction Setup (Inert Atmosphere, Room Temp.) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC) Reaction_Setup->Reaction_Monitoring Workup Workup (Filtration, Concentration) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, MS, IR) Purification->Analysis End End: Pure Spiro[4.5]decane Analysis->End

Caption: General experimental workflow for the synthesis of spiro[4.5]decanes.

References

Application Notes and Protocols for the Diastereoselective Synthesis of Amino-Spiro[4.5]decane-6-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds, particularly the spiro[4.5]decane core, are significant structural motifs in medicinal chemistry and natural product synthesis, offering a unique three-dimensional architecture that can lead to novel pharmacological properties.[1][2] The introduction of an amino group to this framework further enhances its potential for developing new therapeutic agents. This document provides detailed protocols for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones, focusing on a recently developed method that utilizes a synergistic photocatalysis and organocatalysis approach for the [3+2] cycloaddition of cyclopropylamines with olefins.[1][2] This method is notable for its mild, metal-free reaction conditions, high atom economy, and excellent diastereoselectivity, achieving a diastereomeric ratio of up to 99:1.[1][2]

Historically, the synthesis of spiro[4.5]decanes has been achieved through methods such as acid or metal catalysis.[2] For instance, in 2001, the intramolecular Schmidt reaction of ketones and alkyl azides was utilized, and in 2015, an asymmetric synthesis catalyzed by palladium was reported.[2] More recent approaches have explored photocatalysis, though some have resulted in low diastereoselectivity.[2] The protocol detailed below overcomes these limitations by employing a cooperative catalysis system.

Synthetic Pathway Overview

The described method involves the [3+2] cycloaddition of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines. This reaction is facilitated by the combination of visible light photocatalysis and a chiral phosphoric acid organocatalyst. The proposed mechanism suggests the formation of an intermediate from the N-cyclopropylaniline with the chiral phosphoric acid, which then partakes in the cycloaddition.[1]

G A 2-Methylene- tetrahydronaphtalene-1-one C [3+2] Cycloaddition A->C B N-Cyclopropylaniline B->C D Diastereoselective formation of Amino-spiro[4.5]decane-6-one C->D Cat Chiral Phosphoric Acid (Organocatalyst) Cat->C Catalyzes Photo Visible Light (Photocatalyst-free) Photo->C Initiates

Caption: Synthetic pathway for amino-spiro[4.5]decane-6-ones.

Data Presentation: Reaction Scope and Diastereoselectivity

The following table summarizes the quantitative data for the synthesis of various 2-amino-spiro[4.5]decane-6-one derivatives, highlighting the substrate scope, yields, and diastereomeric ratios (d.r.) achieved under optimized reaction conditions.

Entry2-Methylene-tetrahydronaphtalene-1-one Derivative (1)N-Cyclopropylaniline Derivative (2)ProductYield (%)d.r.
12-Methylene-1,2,3,4-tetrahydronaphtalen-1-oneN-cyclopropylaniline3a8899:1
22-Methylene-1,2,3,4-tetrahydronaphtalen-1-oneN-(4-fluorocyclopropyl)aniline3b8598:2
32-Methylene-1,2,3,4-tetrahydronaphtalen-1-oneN-(3-fluorocyclopropyl)aniline3c8299:1
46-Methoxy-2-methylene-1,2,3,4-tetrahydronaphtalen-1-oneN-cyclopropylaniline3d7595:5
52-MethylenecyclopentanoneN-cyclopropylaniline3e6590:10
62-MethylenecycloheptanoneN-cyclopropylaniline3f7092:8
72-Methylene-1-thiotetraloneN-cyclopropylaniline3g7897:3

Experimental Protocols

This section provides a detailed methodology for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones.

Materials and Equipment
  • Starting Materials: 2-Methylene-tetrahydronaphtalene-1-one derivatives (1), N-cyclopropylaniline derivatives (2)

  • Catalyst: BINOL-derived chiral phosphoric acid (e.g., 4a as specified in the source literature)

  • Solvent: Dichloromethane (DCM), analytical grade

  • Light Source: 13 W fluorescent lightbulb or appropriate visible light source

  • Reaction Vessels: Schlenk tubes or similar oven-dried glassware

  • Stirring: Magnetic stirrer and stir bars

  • Temperature Control: Cryostat or cooling bath

  • Purification: Silica gel for column chromatography

General Procedure for the [3+2] Cycloaddition
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-methylene-tetrahydronaphtalene-1-one derivative (1) (0.2 mmol, 1.0 equiv.).

  • Addition of Reagents: Add the N-cyclopropylaniline derivative (2) (0.3 mmol, 1.5 equiv.) and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).

  • Solvent Addition: Add 2.0 mL of dichloromethane (DCM) to the reaction tube.

  • Reaction Conditions: Seal the tube and place it in a cooling bath set to -20 °C.

  • Initiation: Irradiate the reaction mixture with a 13 W fluorescent lightbulb, ensuring consistent light exposure.

  • Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-spiro[4.5]decane-6-one.

  • Characterization: Determine the yield and diastereomeric ratio of the purified product using ¹H NMR spectroscopy.

Experimental Workflow

The following diagram illustrates the typical workflow from reaction setup to product characterization.

G A Reaction Setup (Starting Materials, Catalyst, Solvent) B Reaction (Visible Light, -20 °C) A->B C Reaction Monitoring (TLC) B->C D Work-up (Solvent Removal) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (¹H NMR, Yield, d.r.) E->F

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The synergistic use of photocatalysis and organocatalysis provides a highly efficient and diastereoselective method for the synthesis of 2-amino-spiro[4.5]decane-6-ones.[1][2] This approach is distinguished by its operational simplicity, mild reaction conditions, and adherence to the principles of green chemistry, offering a valuable tool for medicinal chemists and researchers in drug discovery.[1][2] The protocols and data presented herein serve as a comprehensive guide for the application of this novel synthetic strategy.

References

Application Notes and Protocols: Photocatalytic Synthesis of Spiro[4.5]dec-6-en-8-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of spiro[4.5]dec-6-en-8-one analogs utilizing visible-light photocatalysis. The methodologies outlined are based on modern synthetic strategies, offering efficient and selective access to these valuable structural motifs commonly found in natural products and pharmacologically active compounds.

Introduction

This compound scaffolds are crucial components in a variety of biologically active molecules. Traditional synthetic routes to these complex structures often require harsh conditions and multi-step sequences. Visible-light photocatalysis has emerged as a powerful and sustainable alternative, enabling the construction of these spirocycles under mild conditions with high levels of chemo- and stereoselectivity. This document details a representative photocatalytic strategy for the synthesis of this compound analogs, focusing on a dearomative spirocyclization approach.

General Reaction Scheme & Data

A common and effective strategy for synthesizing this compound analogs is the intramolecular dearomative spirocyclization of phenol derivatives. In this process, a photocatalyst, upon excitation with visible light, initiates a radical cascade that leads to the formation of the desired spirocyclic ketone.

A representative transformation involves the cyclization of a tethered phenol, as depicted below. The efficiency of this reaction is influenced by the choice of photocatalyst, solvent, and light source.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the photocatalytic synthesis of various this compound analogs. The data is compiled from representative literature procedures and demonstrates the scope and efficiency of the methodology.

EntrySubstratePhotocatalyst (mol%)SolventAdditiveTime (h)Yield (%)
1N-(2-(4-hydroxyphenyl)ethyl)acrylamidefac-[Ir(ppy)₃] (1)DMANone1284[1][2]
2N-(2-(4-hydroxy-3,5-dimethylphenyl)ethyl)acrylamidefac-[Ir(ppy)₃] (1)DMANone1275
3N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)acrylamidefac-[Ir(ppy)₃] (1)DMANone1268
4N-(3-(4-hydroxyphenyl)propyl)acrylamidefac-[Ir(ppy)₃] (1)DMANone2449
5N-(2-(4-hydroxyphenyl)ethyl)methacrylamidefac-[Ir(ppy)₃] (1)DMANone1278
6N-(2-(4-hydroxyphenyl)ethyl)cinnamamidefac-[Ir(ppy)₃] (1)DMANone2455
7N-(2-(4-hydroxynaphthalen-1-yl)ethyl)acrylamidefac-[Ir(ppy)₃] (1)DMANone1281
8N-(2-(4-hydroxyphenyl)ethyl)acrylamide4CzIPN (2)DMSOK₂CO₃2472

Abbreviations: fac-[Ir(ppy)₃]: Tris(2-phenylpyridine)iridium(III); 4CzIPN: 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile; DMA: N,N-Dimethylacetamide; DMSO: Dimethyl sulfoxide.

Experimental Protocols

Protocol 1: fac-[Ir(ppy)₃] Catalyzed Spirocyclization

This protocol is a general procedure for the intramolecular dearomative spirocyclization of phenol derivatives using an iridium-based photocatalyst.

Materials:

  • Substituted N-(hydroxyphenylethyl)acrylamide derivative (1.0 equiv.)

  • fac-[Ir(ppy)₃] (1 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., 7W)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the N-(hydroxyphenylethyl)acrylamide substrate (0.3 mmol, 1.0 equiv.) and fac-[Ir(ppy)₃] (0.003 mmol, 1 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMA (3.0 mL) via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source.

  • Irradiate the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound analog.

Protocol 2: Metal-Free Spirocyclization using an Organic Photocatalyst

This protocol outlines a transition-metal-free alternative using an organic photocatalyst for the dearomative spirocyclization.

Materials:

  • Substituted N-(hydroxyphenylethyl)acrylamide derivative (1.0 equiv.)

  • 4CzIPN (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk tube, combine the N-(hydroxyphenylethyl)acrylamide substrate (0.2 mmol, 1.0 equiv.), 4CzIPN (0.004 mmol, 2 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Seal the tube, and then evacuate and backfill with an inert atmosphere (Nitrogen or Argon) for three cycles.

  • Add anhydrous DMSO (2.0 mL) via syringe.

  • Stir the resulting suspension at room temperature while irradiating with a blue LED light source.

  • Continue the reaction for 24 hours or until TLC analysis indicates complete consumption of the starting material.

  • After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure this compound analog.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed photocatalytic cycle for the dearomative spirocyclization and the general experimental workflow.

G cluster_cycle Photocatalytic Cycle PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) Radical_Cation Substrate Radical Cation PC_star->Radical_Cation SET Substrate Phenol Substrate (Ar-OH) Radical_Cation->PC Regenerates PC Spiro_Radical Spirocyclic Radical Radical_Cation->Spiro_Radical Intramolecular Cyclization Product This compound Analog Spiro_Radical->Product Oxidation G start Start prep Prepare Reaction Mixture (Substrate, Photocatalyst, Solvent) start->prep inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) prep->inert irradiate Irradiate with Blue LEDs (Room Temperature) inert->irradiate monitor Monitor Reaction (TLC) irradiate->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

References

Application Notes and Protocols for Organocatalytic Spiro[4.5]decenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary organocatalytic strategies for the asymmetric synthesis of spiro[4.5]decenones. This structural motif is a key component in a variety of natural products and pharmacologically active compounds. The protocols detailed below offer robust, metal-free alternatives for the construction of these valuable chiral molecules.

Introduction

The spiro[4.5]decenone framework, characterized by a cyclopentane ring fused at a quaternary carbon to a cyclohexenone, is a prevalent core in numerous sesquiterpenoids and other biologically significant molecules. Traditional synthetic methods often rely on metal-based catalysis or stoichiometric reagents. Organocatalysis has emerged as a powerful and sustainable alternative, enabling highly enantioselective transformations under mild reaction conditions. This document outlines key organocatalytic approaches, including aminocatalysis via Robinson annulation, and synergistic photocatalytic/organocatalytic strategies, complete with detailed experimental protocols and comparative data.

Key Organocatalytic Approaches

Several distinct organocatalytic activation modes have been successfully applied to the synthesis of spiro[4.5]decenone and its derivatives. The most prominent among these are:

  • Aminocatalysis: Utilizing chiral primary or secondary amines, this approach proceeds through enamine or iminium ion intermediates. The classic example is the intramolecular Robinson annulation for the synthesis of the Wieland-Miescher ketone and its analogs.

  • Brønsted Acid Catalysis: Chiral phosphoric acids and their derivatives can act as potent catalysts, activating substrates through hydrogen bonding and facilitating cyclization reactions.

  • Synergistic Catalysis: This approach combines organocatalysis with other catalytic methods, such as photocatalysis, to enable novel transformations and access unique chemical space.

Aminocatalysis: The Asymmetric Robinson Annulation

The proline-catalyzed intramolecular Robinson annulation of 2-substituted cyclohexane-1,3-diones is a foundational and highly effective method for the synthesis of enantioenriched spiro[4.5]decenones. This reaction proceeds through a well-established enamine-iminium catalytic cycle, culminating in a Michael addition and subsequent intramolecular aldol condensation.

Quantitative Data Summary
EntryCatalystMichael AcceptorSolventTime (h)Yield (%)ee (%)Reference
1L-ProlineMethyl Vinyl KetoneDMF894976[1]
2Chiral Primary AmineMethyl Vinyl KetoneNeat249896[2]
3L-ProlineVariousCH2Cl2-Good to HighExcellent[3]
Experimental Protocol: Proline-Catalyzed Synthesis of the Wieland-Miescher Ketone Analog[3]

Materials:

  • 2-methyl-cyclohexane-1,3-dione

  • Methyl vinyl ketone

  • L-Proline

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-methyl-cyclohexane-1,3-dione (1.0 eq) in DMF, add L-proline (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for the specified time (e.g., 89 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[4.5]decenone.

Logical Relationship: Asymmetric Robinson Annulation

G cluster_0 Catalytic Cycle Dione 2-Substituted Cyclohexane-1,3-dione Enamine Chiral Enamine Intermediate Dione->Enamine + Proline Proline L-Proline Michael_Adduct Michael Adduct Enamine->Michael_Adduct + MVK MVK Methyl Vinyl Ketone Iminium Iminium Ion Intermediate Aldol_Product Intramolecular Aldol Product Michael_Adduct->Aldol_Product Intramolecular Aldol Condensation Decenone Spiro[4.5]decenone Aldol_Product->Decenone - H2O Decenone->Proline Catalyst Regeneration

Caption: Proline-catalyzed asymmetric Robinson annulation pathway.

Synergistic Photocatalysis and Organocatalysis

A modern approach to spirocyclic compounds involves the synergistic combination of photocatalysis and organocatalysis. While the example below leads to a saturated spiro[4.5]decane, the underlying principles of dual activation and mild reaction conditions are highly relevant for the development of new synthetic routes to spiro[4.5]decenones. This particular method utilizes a BINOL-derived phosphoric acid as the organocatalyst.

Quantitative Data Summary
EntrySubstrate 1Substrate 2CatalystSolventTime (h)Yield (%)drReference
12-Methylene-tetrahydronaphthalen-1-oneN-Cyclopropylanilinerac-BINOL-PA-PhDCM30 min (dark) + irradiation8899:1[3]
2(Substrate with larger alkane ring)N-Cyclopropylanilinerac-BINOL-PA-PhDCM30 min (dark) + irradiation-High[3]
32-Methylene-tetrahydronaphthalen-1-oneN-Cyclopropylaniline (p-fluoro)rac-BINOL-PA-PhDCM30 min (dark) + irradiation-High[3]
Experimental Protocol: Synergistic Synthesis of 2-Amino-spiro[4.5]decane-6-one[3]

Materials:

  • 2-Methylene-1,2,3,4-tetrahydronaphthalen-1-one

  • N-Cyclopropylaniline

  • rac-BINOL-PA-Ph (10 mol%)

  • Dichloromethane (DCM)

  • Quartz tube and photoreactor with 2W blue LED (445-450 nm)

Procedure:

  • To a quartz tube, add 2-Methylene-1,2,3,4-tetrahydronaphthalen-1-one (0.025 mmol, 1.0 equiv), N-Cyclopropylaniline (0.05 mmol, 2.0 equiv), and rac-BINOL-PA-Ph (10 mol%).

  • Place a magnetic stir bar in the tube.

  • Seal the tube, place it in the photoreactor, and backfill with nitrogen three times.

  • Add DCM (to a concentration of 0.01 M) via syringe.

  • Stir the reaction mixture in the dark for 30 minutes at room temperature.

  • Irradiate the mixture with a 2W blue LED (445-450 nm) at room temperature, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-amino-spiro[4.5]decane-6-one product.

Experimental Workflow: Synergistic Catalysis

G Start Start Reactants Combine Reactants and Organocatalyst in Quartz Tube Start->Reactants Degas Seal and Degas with Nitrogen Reactants->Degas Solvent Add Solvent (DCM) Degas->Solvent Dark Stir in Dark (30 min) Solvent->Dark Irradiation Irradiate with Blue LED Dark->Irradiation Workup Reaction Workup (Concentration) Irradiation->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Workflow for synergistic photocatalytic and organocatalytic synthesis.

Future Outlook

The field of organocatalytic spiro[4.5]decenone synthesis continues to evolve, with new catalysts and reaction concepts emerging regularly. Areas of active research include the development of novel cascade reactions that can build molecular complexity in a single step and the application of these methods to the total synthesis of complex natural products. The protocols and data presented herein provide a solid foundation for researchers to engage with and innovate within this exciting area of synthetic chemistry.

References

Application Notes and Protocols: Spiro[4.5]dec-6-en-8-one as a Versatile Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Spiro[4.5]dec-6-en-8-one, a key structural motif found in a variety of biologically active natural products. This spirocyclic ketone serves as a valuable building block for the stereoselective synthesis of complex molecules, including sesquiterpenoids and other compounds of medicinal interest.

Introduction

The spiro[4.5]decane ring system is a prominent feature in numerous natural products, many of which exhibit significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Notable examples include the acorane and spirovetivane families of sesquiterpenoids. The inherent three-dimensionality and conformational rigidity of the spirocyclic scaffold make it an attractive template in drug discovery for exploring new chemical space. This compound, with its embedded cyclohexenone moiety and a spiro-fused cyclopentane ring, offers multiple reaction sites for diversification and elaboration into complex molecular architectures.

Key Synthetic Strategies

The construction of the this compound core is most commonly achieved through a Robinson annulation reaction. This powerful ring-forming sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct the six-membered ring.

A general retrosynthetic analysis for this compound is depicted below:

G This compound This compound Diketone Intermediate Diketone Intermediate This compound->Diketone Intermediate Intramolecular Aldol Condensation Cyclopentanone Cyclopentanone Diketone Intermediate->Cyclopentanone Michael Addition Methyl Vinyl Ketone Methyl Vinyl Ketone Diketone Intermediate->Methyl Vinyl Ketone Michael Addition

Caption: Retrosynthetic analysis of this compound via a Robinson Annulation pathway.

Experimental Protocols

The following is a generalized, representative protocol for the synthesis of a spiro[4.5]decane-6-one derivative. The specific reaction conditions may require optimization depending on the desired substituents on the spirocyclic core. This protocol is adapted from a reported synthesis of a 2-amino-spiro[4.5]decane-6-one derivative and illustrates the key steps in forming the spiro[4.5]decane framework.

Protocol: Synthesis of a Spiro[4.5]decane-6-one Derivative via Robinson Annulation

Materials:

  • Cyclopentanone

  • Methyl vinyl ketone

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Enolate Formation: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

  • Michael Addition: Slowly add methyl vinyl ketone (1.0 eq.) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Aldol Condensation and Cyclization: The reaction mixture, containing the intermediate diketone, is then heated to reflux for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone.

  • Workup: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired this compound derivative.

Data Presentation

The following table presents representative characterization data for a synthesized 2-amino-spiro[4.5]decane-6-one derivative, which serves as an example of the type of data expected for compounds with the this compound core.

CompoundYield (%)Diastereomeric Ratio (d.r.)1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (101 MHz, CDCl3) δ (ppm)HRMS (ESI-TOF) m/z
(2′S,5R)-2′-((3-fluorophenyl)amino)-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,1′-cyclopentan]-4-one 80>99:17.41 (d, J = 5.3 Hz, 1H), 7.08–6.95 (m, 2H), 6.33–6.19 (m, 3H), 4.75 (dd, J = 7.7 Hz, 1H), 3.73 (s, 1H), 3.07–2.98 (m, 2H), 2.36 (dtd, J = 9.7, 6.7, 2.9 Hz, 1H), 2.13 (ddd, J = 13.4, 9.5, 7.1 Hz, 1H), 2.01–1.64 (m, 5H), 1.54–1.41 (m, 1H)196.39, 164.14 (d, J = 243.0 Hz), 154.22, 149.47 (d, J = 10.8 Hz), 135.85, 130.44 (d, J = 10.2 Hz), 125.72, 123.34, 108.51, 103.40 (d, J = 21.6 Hz), 99.71 (d, J = 25.6 Hz), 56.87, 53.59, 35.50, 34.46, 30.68, 22.47, 22.00[M+H]+ calcd for C18H18FNOS: 316.1173; found: 316.1171
(2′S,6S)-2′-(phenylamino)-8,9-dihydro-7H-spiro[benzo[1]annulene-6,1′-cyclopentan]-5-one5487:137.31–7.26 (m, 1H), 7.18–7.01 (m, 5H), 6.63 (t, J = 7.3 Hz, 1H), 6.60–6.48 (m, 2H), 4.64–4.53 (m, 1H), 3.48 (d, J = 8.9 Hz, 1H), 2.88–2.63 (m, 2H), 2.31–2.13 (m, 2H), 1.98–1.68 (m, 6H), 1.68–1.59 (m, 1H), 1.54–1.42 (m, 1H)216.14, 147.12, 140.90, 137.32, 131.09, 129.26, 128.06, 127.90, 126.58, 117.37, 113.63, 64.58, 58.33, 33.37, 32.83, 31.82, 25.81, 22.54, 21.49[M+H]+ calcd for C21H23NO: 306.1860; found: 306.1856

Data adapted from a study on the synthesis of 2-amino-spiro[4.5]decane-6-ones for illustrative purposes.[2]

Applications in Natural Product Synthesis

This compound and its derivatives are pivotal intermediates in the total synthesis of several natural products. The enone functionality allows for a variety of transformations, including conjugate additions, epoxidations, and reductions, to introduce further complexity and stereocenters. The cyclopentane ring can also be functionalized to match the substitution patterns of the target natural product.

Workflow for the Elaboration of the this compound Core:

G This compound This compound Conjugate_Addition Conjugate Addition (e.g., Gilman, Michael) This compound->Conjugate_Addition Epoxidation Epoxidation (e.g., m-CPBA) This compound->Epoxidation Reduction Reduction (e.g., NaBH4, Luche) This compound->Reduction Further_Functionalization Further Functionalization Conjugate_Addition->Further_Functionalization Epoxidation->Further_Functionalization Reduction->Further_Functionalization Natural_Product_Target Natural_Product_Target Further_Functionalization->Natural_Product_Target

Caption: Synthetic utility of the this compound scaffold towards natural product synthesis.

Conclusion

This compound is a highly valuable and versatile building block in the field of natural product synthesis. Its efficient construction via the Robinson annulation and the potential for diverse chemical modifications make it a key intermediate for accessing a wide range of complex and biologically relevant molecules. The protocols and data presented herein provide a foundational understanding for researchers to utilize this important spirocyclic scaffold in their synthetic endeavors.

References

Application Notes and Protocols: Synthesis and Evaluation of Spiro[4.5]dec-6-en-8-one Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Spiro[4.5]dec-6-en-8-one derivatives and their potential application as enzyme inhibitors. The following sections detail a representative synthetic protocol, methodologies for enzyme inhibition assays, and illustrative data on their inhibitory activities.

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic properties. The this compound core represents a key structural motif found in various natural products and has been explored for its therapeutic potential. Derivatives of this scaffold have shown promise as inhibitors of various enzymes, including prolyl hydroxylase domain (PHD) enzymes and phospholipase D (PLD), which are implicated in a range of diseases such as anemia, inflammation, and cancer.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of the this compound core is the Robinson annulation.[1][2][3][4] This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a six-membered ring. The Wieland-Miescher ketone, a structurally related compound, is a classic example of a product synthesized via this method.[5][6][7][8]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the parent this compound. Derivatives can be prepared by using substituted cyclopentanones or substituted α,β-unsaturated ketones.

Materials:

  • Cyclopentanone

  • Methyl vinyl ketone

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add cyclopentanone (0.1 mol). Allow the mixture to stir for 15 minutes at room temperature to ensure complete enolate formation. Subsequently, add methyl vinyl ketone (0.1 mol) dropwise over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Enzyme Inhibition Assays

Spiro[4.5]decanone derivatives have been identified as potential inhibitors of prolyl hydroxylase domain (PHD) enzymes.[9][10] The following protocols describe general methods for assessing the inhibitory activity of newly synthesized compounds against PHD2.

Experimental Protocol: Prolyl Hydroxylase 2 (PHD2) Inhibition Assay

This assay measures the consumption of the PHD2 co-substrate, α-ketoglutarate, as an indicator of enzyme activity.[11][12]

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • α-ketoglutarate

  • Ascorbate

  • Ferrous sulfate

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Sodium hydroxide

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing assay buffer, PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and ferrous sulfate.

  • Inhibitor Addition: Add varying concentrations of the synthesized this compound derivatives to the wells. Include a positive control (known PHD inhibitor, e.g., dimethyloxalylglycine) and a negative control (vehicle, e.g., DMSO).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding α-ketoglutarate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a solution of 2,4-dinitrophenylhydrazine (DNPH). This reagent reacts with the remaining α-ketoglutarate to form a colored product. After a further incubation period, add sodium hydroxide to develop the color.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The decrease in absorbance corresponds to the consumption of α-ketoglutarate and thus PHD2 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a series of hypothetical this compound derivatives against PHD2 are summarized in the table below. This data is for illustrative purposes to demonstrate how to present such findings.

Compound IDR1R2R3IC50 (µM) for PHD2
SDO-1 HHH15.2
SDO-2 CH₃HH8.5
SDO-3 HCH₃H12.8
SDO-4 HHCH₃25.1
SDO-5 OCH₃HH5.1
SDO-6 ClHH7.9
SDO-7 HOCH₃H10.3
SDO-8 HClH14.6

Visualizations

Signaling Pathway of Prolyl Hydroxylase (PHD)

PHD_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD HIF_alpha_OH HIF-1α-OH O2 O2 O2->PHD alpha_KG α-KG alpha_KG->PHD HIF_alpha HIF-1α HIF_alpha->HIF_alpha_OH Hydroxylation VHL VHL HIF_alpha_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibited PHD Spiro_inhibitor This compound Derivative Spiro_inhibitor->PHD_inhibited Inhibition HIF_alpha_stable HIF-1α (stable) HIF_complex HIF-1 Complex HIF_alpha_stable->HIF_complex HIF_beta HIF-1β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE HIF_complex->HRE Binding Gene_Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription

Caption: PHD signaling under normoxia and hypoxia/inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Start Starting Materials (Cyclopentanone derivative, α,β-unsaturated ketone) Robinson Robinson Annulation Start->Robinson Workup Workup & Extraction Robinson->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Compound_Addition Add Spiro Derivatives (Varying Concentrations) Characterization->Compound_Addition Assay_Setup Prepare Assay Plate (Enzyme, Substrate, Buffer) Assay_Setup->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Detection Add Detection Reagents Incubation->Detection Readout Measure Absorbance Detection->Readout Calc_Inhibition Calculate % Inhibition Readout->Calc_Inhibition Dose_Response Plot Dose-Response Curve Calc_Inhibition->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: Workflow for synthesis and enzyme inhibition testing.

References

Application Notes and Protocols: Spiro[4.5]decanone Derivatives in the Development of Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of spiro[4.5]decanone scaffolds in the design and synthesis of potent prolyl hydroxylase (PHD) inhibitors. The following sections detail the mechanism of action, synthesis protocols, and biological evaluation of these compounds, supported by quantitative data and workflow visualizations.

Introduction: The Therapeutic Potential of PHD Inhibition

Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF-α subunits are targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs stabilizes HIF-α, leading to the activation of downstream genes involved in erythropoiesis, angiogenesis, and cell metabolism. This mechanism has positioned PHD inhibitors as promising therapeutics for anemia associated with chronic kidney disease and other ischemic conditions.

Spiro[4.5]decanone derivatives have emerged as a promising class of PHD inhibitors. Their rigid, three-dimensional structure allows for specific interactions within the PHD active site, leading to potent and selective inhibition.

Signaling Pathway of PHD Inhibition

The inhibition of prolyl hydroxylases disrupts the normoxic degradation pathway of HIF-1α, leading to its stabilization and subsequent activation of target gene transcription.

PHD_Inhibition_Pathway cluster_normoxia Normoxia cluster_inhibition PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD (Active) HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylation O2 O₂, 2-OG O2->PHD VHL VHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Spiro_inhibitor Spiro[4.5]decanone Inhibitor PHD_inhibited PHD (Inhibited) Spiro_inhibitor->PHD_inhibited Inhibition HIF1a_stabilized HIF-1α (Stabilized) HIF_complex HIF-1α/β Complex HIF1a_stabilized->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Target_Genes Target Gene Transcription (e.g., EPO) HRE->Target_Genes Activation

Caption: Mechanism of HIF-1α stabilization by Spiro[4.5]decanone PHD inhibitors.

Quantitative Data: In Vitro Potency of Spiro[4.5]decanone Derivatives

The following table summarizes the inhibitory activity (IC50) of a series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives against human PHD1, PHD2, and PHD3.

Compound IDR GroupPHD1 IC50 (µM)PHD2 IC50 (µM)PHD3 IC50 (µM)
1 3-methylpyridine> 250.0250.150
2 Thiophene> 25> 25> 25
3 Phenol> 25> 25> 25
4 N-methylimidazole> 250.0150.080
5 Imidazole> 250.0200.100

Data adapted from Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 500-504.

Experimental Protocols

General Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core

The synthesis of the spiro[4.5]decanone core is a critical step in the development of this class of inhibitors. The following is a general protocol for the synthesis of 3-([1,1'-biphenyl]-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Synthesis_Workflow Start 4-Piperidone monohydrate hydrochloride Step1 Step 1: Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃, EtOH/H₂O) Start->Step1 Intermediate1 1,3,8-Triazaspiro[4.5]decane-2,4-dione Step1->Intermediate1 Step2 Step 2: Ullmann Coupling (4-Iodobiphenyl, CuI, K₂CO₃, ligand, DMF/MeCN) Intermediate1->Step2 Intermediate2 3-([1,1'-biphenyl]-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Step2->Intermediate2 Step3 Step 3: N-Arylation (2-Iodopyrimidine, CuI, Cs₂CO₃, ligand, DMF/MeCN) Intermediate2->Step3 Intermediate4 Intermediate for Reductive Amination Step3->Intermediate4 Intermediate3 3-([1,1'-biphenyl]-4-yl)-1-(pyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Step4 Step 4: Formic Acid Treatment Step5 Step 5: Reductive Amination (Aldehyde, NaBH(OAc)₃) Intermediate4->Step5 Final_Product Final Spiro[4.5]decanone Inhibitor Step5->Final_Product

Caption: General synthetic workflow for spiro[4.5]decanone PHD inhibitors.

Protocol:

  • Bucherer-Bergs Reaction:

    • To a solution of 4-piperidone monohydrate hydrochloride in a mixture of ethanol and water, add potassium cyanide and ammonium carbonate.

    • Heat the reaction mixture at 60 °C overnight.

    • Cool the reaction to room temperature and collect the precipitate by filtration to yield 1,3,8-triazaspiro[4.5]decane-2,4-dione.

  • Ullmann Coupling:

    • Combine 1,3,8-triazaspiro[4.5]decane-2,4-dione, 4-iodobiphenyl, copper(I) iodide, potassium carbonate, and a suitable ligand (e.g., N,N'-dimethylethylenediamine) in a mixture of DMF and acetonitrile.

    • Reflux the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup and purify the product by column chromatography.

  • N-Arylation and Subsequent Reductive Amination:

    • The resulting intermediate is further functionalized at the N1 position via another Ullmann coupling with an appropriate aryl halide (e.g., 2-iodopyrimidine).

    • The pyrimidine group can then be modified. For example, treatment with formic acid followed by reductive amination with various aldehydes introduces diverse substituents at the 8-position of the spirocyclic core.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This protocol describes a homogenous, no-wash AlphaScreen assay to determine the IC50 values of test compounds against PHD2.

PHD2_Assay_Workflow Start Prepare Reagents (PHD2, Biotin-HIF-1α peptide, 2-OG, FeSO₄, Ascorbate) Step1 Dispense Test Compound (serial dilutions) Start->Step1 Step2 Add PHD2 Enzyme Step1->Step2 Step3 Initiate Reaction (Add Substrate Mix: HIF-1α peptide, 2-OG, FeSO₄, Ascorbate) Step2->Step3 Step4 Incubate at RT Step3->Step4 Step5 Stop Reaction & Add Detection Mix (Anti-hydroxy-HIF-1α Acceptor beads, Streptavidin Donor beads) Step4->Step5 Step6 Incubate in Dark Step5->Step6 End Read Plate on AlphaScreen Reader Step6->End

Caption: Workflow for the in vitro PHD2 inhibition AlphaScreen assay.

Materials:

  • Recombinant human PHD2

  • Biotinylated HIF-1α peptide substrate

  • 2-oxoglutarate (2-OG)

  • FeSO₄

  • Ascorbic acid

  • AlphaScreen Glutathione Donor beads

  • Anti-FLAG Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20)

  • Test compounds (serial dilutions in DMSO)

Procedure:

  • Prepare a reaction mixture containing PHD2 enzyme in assay buffer.

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the PHD2 enzyme solution to the wells.

  • Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide, 2-OG, FeSO₄, and ascorbic acid.

  • Incubate the plate at room temperature for the desired reaction time.

  • Stop the reaction and add the detection mixture containing AlphaScreen Donor and Acceptor beads.

  • Incubate the plate in the dark at room temperature.

  • Read the plate on an AlphaScreen-compatible reader. The signal is inversely proportional to PHD2 activity.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular HIF-1α Stabilization Assay (Western Blot)

This protocol details the procedure to assess the ability of spiro[4.5]decanone inhibitors to stabilize HIF-1α in a cellular context.

Western_Blot_Workflow Start Seed Cells (e.g., HeLa, HEK293) Step1 Treat with Spiro[4.5]decanone Inhibitor (various concentrations and time points) Start->Step1 Step2 Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) Step1->Step2 Step3 Protein Quantification (BCA Assay) Step2->Step3 Step4 SDS-PAGE Step3->Step4 Step5 Protein Transfer to PVDF Membrane Step4->Step5 Step6 Blocking (5% non-fat milk or BSA) Step5->Step6 Step7 Primary Antibody Incubation (anti-HIF-1α) Step6->Step7 Step8 Secondary Antibody Incubation (HRP-conjugated) Step7->Step8 Step9 Chemiluminescent Detection Step8->Step9 End Data Analysis (Densitometry) Step9->End

Caption: Experimental workflow for Western blot analysis of HIF-1α stabilization.

Procedure:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HEK293) to 70-80% confluency.

    • Treat the cells with varying concentrations of the spiro[4.5]decanone inhibitor for different time points (e.g., 4, 8, 16 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).

Conclusion

The spiro[4.5]decanone scaffold represents a valuable starting point for the development of potent and selective prolyl hydroxylase inhibitors. The detailed protocols and data presented herein provide a framework for the synthesis, characterization, and biological evaluation of novel compounds based on this promising chemotype. Further optimization of these structures may lead to the discovery of next-generation therapeutics for anemia and other hypoxia-related diseases.

Application Notes and Protocols for TYK2/JAK1 Inhibitory Activity of Spiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal intracellular tyrosine kinases that mediate signaling for a multitude of cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to immune system regulation and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune and inflammatory diseases. Consequently, inhibitors of JAK enzymes have emerged as a significant therapeutic class.

Selective inhibition of specific JAK isoforms is a key strategy to maximize therapeutic efficacy while minimizing off-target effects. Dual inhibition of TYK2 and JAK1 is of particular interest, as these kinases are involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of diseases like psoriasis, inflammatory bowel disease, and rheumatoid arthritis.

This document provides detailed application notes and protocols for assessing the TYK2/JAK1 inhibitory activity of spirocyclic compounds. While the specific scaffold "Spiro[4.5]dec-6-en-8-one" is not extensively documented in the literature as a TYK2/JAK1 inhibitor, this guide will utilize the closely related and well-characterized 2,8-diazaspiro[4.5]decan-1-one derivatives as a prime example to illustrate the evaluation process. These protocols are designed to be broadly applicable for the characterization of novel small molecule inhibitors targeting the TYK2 and JAK1 kinases.

Data Presentation: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

The following tables summarize the in vitro inhibitory potency of a representative 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48, against the four members of the JAK family. This data is crucial for understanding the compound's potency and selectivity profile.

Table 1: Biochemical Inhibitory Activity of Compound 48 against JAK Family Kinases [1]

Kinase TargetIC₅₀ (nM)
TYK26
JAK137
JAK2>870
JAK3>3000

Table 2: Selectivity Profile of Compound 48 [1]

Selectivity RatioFold-Selectivity
JAK2 / TYK2>145-fold
JAK2 / JAK1>23-fold
JAK3 / TYK2>500-fold
JAK3 / JAK1>81-fold

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Higher fold-selectivity indicates a more selective inhibitor.

Signaling Pathway and Experimental Workflow

To effectively screen and characterize novel TYK2/JAK1 inhibitors, a systematic experimental approach is necessary. This involves initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a more physiologically relevant context.

TYK2_JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor Spiro[4.5]decane Derivative Inhibitor->TYK2 Inhibitor->JAK1

Caption: TYK2/JAK1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Start Compound Synthesis (Spiro[4.5]decane scaffold) Biochemical Biochemical Kinase Assay (IC₅₀ Determination for TYK2, JAK1, JAK2, JAK3) Start->Biochemical Selectivity Selectivity Profiling (Comparison of IC₅₀ values) Biochemical->Selectivity Cellular Cell-Based Assay (Inhibition of Cytokine-induced STAT Phosphorylation) Lead Lead Compound Identification Cellular->Lead Selectivity->Cellular

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established and widely used techniques in the field of kinase inhibitor drug discovery.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

Objective: To determine the direct inhibitory effect of test compounds on the enzymatic activity of purified TYK2 and JAK1 kinases.

Materials:

  • Purified recombinant human TYK2 and JAK1 enzymes

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (Spiro[4.5]decane derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 5 µL of a solution containing the kinase and substrate peptide in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Kₘ for each respective enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a known potent inhibitor or no ATP control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 2: Cellular Phospho-STAT (pSTAT) Assay by Flow Cytometry

Objective: To measure the ability of test compounds to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cytokine stimulant (e.g., IFN-α for TYK2/JAK1 signaling)

  • Test compounds dissolved in DMSO

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 90% methanol)

  • Fluorophore-conjugated antibodies against a specific phospho-STAT protein (e.g., anti-pSTAT1-Alexa Fluor 647) and cell surface markers (e.g., anti-CD3, anti-CD4)

  • Staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate or culture the desired cells.

    • Starve the cells of serum or cytokines for a few hours prior to the experiment to reduce basal signaling.

    • Resuspend the cells in serum-free medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Compound Treatment:

    • Aliquot cells into 96-well plates.

    • Add various concentrations of the test compounds to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

  • Cytokine Stimulation:

    • Add the cytokine stimulant (e.g., IFN-α) to the wells to a final concentration known to induce a robust pSTAT response.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.

    • Centrifuge the cells and discard the supernatant.

    • Resuspend the cell pellet in ice-cold permeabilization buffer and incubate on ice for 30 minutes.

  • Antibody Staining:

    • Wash the cells with staining buffer.

    • Resuspend the cells in a cocktail of fluorophore-conjugated antibodies against the phospho-STAT of interest and any cell surface markers.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Wash the cells and resuspend in staining buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter, and cell surface marker expression.

    • Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each sample.

    • Normalize the MFI values to the stimulated vehicle control (100% response) and the unstimulated control (0% response).

    • Plot the normalized MFI against the inhibitor concentration to calculate the cellular IC₅₀ value.

Conclusion

The protocols and data presentation guidelines outlined in this document provide a comprehensive framework for the evaluation of novel spiro[4.5]decane derivatives as TYK2/JAK1 inhibitors. By employing a systematic approach that progresses from biochemical to cellular assays, researchers can effectively determine the potency, selectivity, and cellular activity of their compounds. The use of the 2,8-diazaspiro[4.5]decan-1-one scaffold as a reference highlights the potential of spirocyclic structures in the design of potent and selective kinase inhibitors. These methodologies are fundamental for the successful identification and development of new therapeutic agents for the treatment of inflammatory and autoimmune diseases.

References

Application of Spiro[4.5]dec-6-en-8-one and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane scaffold, a unique three-dimensional structure, has emerged as a privileged motif in medicinal chemistry. Its rigid yet complex architecture allows for the precise spatial orientation of functional groups, leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates. This document provides a comprehensive overview of the applications of spiro[4.5]decanone derivatives in various therapeutic areas, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases

Spiro[4.5]decanone derivatives have been identified as potent inhibitors of 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[1][2] These enzymes are key regulators of the cellular response to low oxygen levels (hypoxia). By inhibiting PHDs, these compounds can stabilize HIF-α, leading to the transcription of genes involved in erythropoiesis and angiogenesis. This mechanism holds significant therapeutic potential for the treatment of anemia and ischemic diseases.[1][2]

Signaling Pathway: HIF Prolyl Hydroxylation

HIF_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_p HIF-1α PHDs PHDs (Prolyl Hydroxylase Domains) HIF-1α_p->PHDs Hydroxylation HIF-1α_OH Hydroxylated HIF-1α PHDs->HIF-1α_OH O2 O₂ O2->PHDs 2OG 2-Oxoglutarate 2OG->PHDs VHL VHL E3 Ubiquitin Ligase HIF-1α_OH->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome HIF-1α_h HIF-1α HIF_complex HIF-1α/HIF-1β Complex HIF-1α_h->HIF_complex Dimerization HIF-1β HIF-1β (ARNT) HIF-1β->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription Spiro_Inhibitor Spiro[4.5]decanone Inhibitor Spiro_Inhibitor->PHDs Inhibition

Caption: HIF Prolyl Hydroxylation Signaling Pathway.

Quantitative Data: PHD Inhibition
Compound IDTargetIC50 (µM)Reference
11 tPHD20.025[2]
14 tPHD20.015[2]
26 FIH>25[2]
11 KDM4A>25[2]
14 KDM4A2.5[2]

tPHD2: truncated form of PHD2; FIH: Factor Inhibiting HIF; KDM4A: Lysine Demethylase 4A.

Experimental Protocol: PHD Inhibition Assay

This protocol is based on the methods described for the evaluation of spiro[4.5]decanone-based PHD inhibitors.

Objective: To determine the in vitro inhibitory activity of spiro[4.5]decanone derivatives against human PHD2.

Materials:

  • Recombinant human PHD2 (truncated form)

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate (2OG)

  • Ascorbate

  • Fe(II)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (spiro[4.5]decanone derivatives) dissolved in DMSO

  • Detection reagent (e.g., luminescence-based oxygen consumption assay kit)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Serially dilute the test compounds in assay buffer to the desired concentrations.

  • In a 96-well plate, add the assay components in the following order: assay buffer, Fe(II), ascorbate, 2-oxoglutarate, and the HIF-1α peptide substrate.

  • Add the test compound dilutions or vehicle control (DMSO) to the respective wells.

  • Initiate the reaction by adding the recombinant PHD2 enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the enzyme activity using a suitable detection method, such as a luminescence-based assay that measures the consumption of 2-oxoglutarate or the production of succinate.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Agonism of Orphanin FQ and Opioid Receptors

Derivatives of 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one have been investigated as agonists for the orphanin FQ (OFQ) receptor, also known as the nociceptin receptor (NOP), and for their binding affinity to classical opioid receptors (μ, κ, δ).[3] These compounds have shown potential for the development of anxiolytic agents.[3]

Experimental Workflow: Synthesis and Evaluation of Orphanin FQ Receptor Agonists

OFQ_workflow Start Starting Materials (e.g., 1-Boc-4-piperidone) Synthesis Multi-step Synthesis of 8-acenaphthen-1-yl-1-phenyl- 1,3,8-triaza-spiro[4.5]decan-4-one Derivatives Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Receptor Binding Assays (OFQ, μ, κ, δ receptors) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., GTPγS binding) Binding_Assay->Functional_Assay In_Vivo In Vivo Studies (e.g., elevated plus-maze) Functional_Assay->In_Vivo Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

Caption: Workflow for Discovery of OFQ Receptor Agonists.

Experimental Protocol: Orphanin FQ Receptor Binding Assay

Objective: To determine the binding affinity of spiro[4.5]decanone derivatives for the human orphanin FQ receptor.

Materials:

  • Cell membranes expressing the human orphanin FQ receptor (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [³H]-nociceptin)

  • Test compounds (spiro[4.5]decanone derivatives) dissolved in DMSO

  • Non-specific binding control (e.g., unlabeled nociceptin)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • 96-well microplates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, vehicle control, or non-specific binding control.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium (e.g., 90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Modulation of 5-HT1A Receptors

Derivatives of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane have been synthesized and evaluated as potent and selective agonists of the 5-HT1A receptor.[4] The 5-HT1A receptor is a key target in the treatment of anxiety and depression.

Quantitative Data: 5-HT1A Receptor Binding and Activity
Compound5-HT1A Ki (nM)α1d Ki (nM)5-HT1A pD25-HT1A Emax (%)Reference
14 2.52008.660[4]
15 0.3259.5874[4]
Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of spiro[4.5]decane derivatives for the human 5-HT1A receptor.

Materials:

  • Cell membranes from cells expressing the human 5-HT1A receptor (e.g., HEK293 cells)

  • Radioligand (e.g., [³H]8-OH-DPAT)

  • Test compounds

  • Non-specific binding control (e.g., 10 µM serotonin)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Cell harvester with glass fiber filters

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • To the appropriate wells, add the assay buffer, a fixed concentration of the radioligand, the membrane preparation, and either the test compound or the non-specific binding control.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvest the contents of the wells onto glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Antimicrobial and Antioxidant Applications

Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have been synthesized and evaluated for their antimicrobial and antioxidant properties. Certain diastereomers have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
CompoundBacterial StrainMIC (µg/mL)Reference
5h S. aureus4[5]
5h E. coli8[5]
5k S. aureus2[5]
5k E. coli4[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones against various bacterial strains.

Materials:

  • Test compounds dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microtiter plate, add MHB to all wells.

  • Perform serial two-fold dilutions of the test compounds in the wells to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate all wells (except for a sterility control) with the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Inhibition of Phospholipase D

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as isoform-selective inhibitors of Phospholipase D (PLD).[6] PLD enzymes are involved in various cellular processes, and their dysregulation has been implicated in several diseases, including cancer.

Experimental Protocol: In Vitro PLD Activity Assay (Amplex Red Method)

Objective: To measure the inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against PLD in a cell-free system.

Materials:

  • Purified recombinant PLD enzyme (e.g., PLD1 or PLD2)

  • Phosphatidylcholine (PC) substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Test compounds

  • Assay buffer

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the reaction buffer, diluted test compound or vehicle, and the purified PLD enzyme.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the reaction by adding a substrate working solution containing PC, Amplex Red, HRP, and choline oxidase.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity (excitation ~571 nm, emission ~585 nm).

  • Subtract the background fluorescence (no-enzyme control).

  • Calculate the percentage of PLD inhibition for each compound concentration and determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[4.5]dec-6-en-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Spiro[4.5]dec-6-en-8-one and its analogues. This resource is designed for researchers, chemists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important structural motif.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: The synthesis of the spiro[4.5]decane framework, including the target enone, is typically achieved through several key methodologies. The most common approaches involve forming a six-membered ring onto a pre-existing five-membered ring. Key strategies include:

  • Robinson Annulation: This classic method involves a Michael addition of an enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation.[1][2] It is a powerful tool for forming fused six-membered rings. The Wieland-Miescher ketone, a well-known analogue, is famously synthesized via this route.[3][4]

  • Intramolecular Aldol Condensation: This reaction starts with a diketone precursor where the carbon chain is perfectly suited to form a six-membered ring upon cyclization. The reaction is typically base-catalyzed and is effective for creating both five- and six-membered rings, which are thermodynamically favored over smaller or larger rings.[5][6][7]

  • Modern Catalytic Methods: To address challenges in stereoselectivity, various modern methods have been developed. These include organocatalytic approaches, often using proline and its derivatives, for asymmetric synthesis.[3][8] Other strategies employ photocatalysis, metal catalysis (e.g., Palladium, Gold), or a combination of catalytic systems to achieve high diastereoselectivity and enantioselectivity.[9][10][11]

Q2: My Robinson annulation reaction is resulting in a low yield. What are the common causes and how can I optimize it?

A2: Low yields in a Robinson annulation are a frequent issue. Several factors can contribute to this problem:

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization under both acidic and basic conditions. To mitigate this, you can use a precursor that generates MVK in situ, such as a β-chloroketone or a dialkylamino derivative.[2][12] This keeps the instantaneous concentration of MVK low, disfavoring polymerization.

  • Incorrect Choice of Base/Solvent: The reaction conditions are critical. While strong bases like potassium hydroxide can be used, they can also promote side reactions.[12] Amine bases like pyrrolidine or triethylamine are often employed.[12] Asymmetric syntheses have been successfully performed using organocatalysts like L-proline in aprotic polar solvents such as DMSO.[3]

  • Intermediate Stability: The initial Michael adduct must cyclize efficiently. If the intermediate enolate is not stable or if the subsequent aldol reaction is slow, side reactions can occur. Ensure reaction times and temperatures are optimized.

Q3: I am struggling with the purification of this compound. The compound seems to decompose on my silica gel column. What should I do?

A3: Product decomposition during purification is a known challenge, especially with sensitive compounds like some spirocyclic ketones. One study noted that a similar spirolactone was sensitive to chromatographic conditions, with significant loss of material when exposed to silica gel.[13] Here are some troubleshooting steps:

  • Use a less acidic stationary phase: If you suspect your compound is acid-sensitive, consider using deactivated (neutral) silica gel or alumina for column chromatography.

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation.

  • Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for purification.[14] It avoids contact with stationary phases and can yield highly pure material.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable.

Q4: My reaction is producing a mixture of diastereomers. How can I improve the stereochemical control?

A4: Achieving high stereoselectivity is a central challenge in spirocycle synthesis. Modern synthetic methods have largely focused on solving this problem.

  • Chiral Catalysts: The use of chiral catalysts is the most common approach. L-proline catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction is a landmark example for achieving high enantioselectivity in the synthesis of Wieland-Miescher ketone analogues.[3][4][8]

  • Synergistic Catalysis: Recent advances have shown that combining different catalytic modes, such as photocatalysis and organocatalysis, can lead to high diastereoselectivity (up to 99:1 d.r.) in the synthesis of related spiro[4.5]decane systems.[10][15]

  • Substrate Control: The inherent stereochemistry of your starting materials can direct the formation of a specific diastereomer. This is a common strategy in natural product synthesis.[5]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation in Intramolecular Aldol Reaction
Possible Cause Suggested Solution
Ineffective Base The choice of base is crucial for enolate formation. If using a weak base (e.g., amines), consider switching to a stronger base like NaOH, KOH, or an alkoxide (e.g., NaOEt). Ensure the base is not sterically hindered from accessing the α-proton.
Thermodynamic vs. Kinetic Control The reaction is reversible.[7] If the desired product is the thermodynamic one (usually the 6-membered ring), ensure the reaction is run at a suitable temperature and for a sufficient duration to allow equilibrium to be reached.
Incorrect Precursor Verify the structure of your starting diketone. Intramolecular aldol reactions strongly favor the formation of stable 5- or 6-membered rings.[6][7] Ensure your precursor is a 1,5-diketone or a related structure that can readily form the desired spiro[4.5]decane system.
Reaction Temperature Some aldol reactions require heating to drive the final dehydration (condensation) step. If you are isolating the aldol addition product (a β-hydroxy ketone) instead of the enone, gentle heating may be required.
Problem 2: Significant Formation of Polymeric Byproducts
Comparison of MVK Addition Strategies Yield Notes
Direct addition of MVK Often lowProne to rapid polymerization by the base catalyst.[2]
Use of a β-chloroketone precursor ImprovedReduces the steady-state concentration of the reactive enone.[2]
Use of a dialkylamino derivative (Mannich base) ImprovedReleases the enone slowly under reaction conditions.[12]

Experimental Protocols

Protocol: Proline-Catalyzed Asymmetric Robinson Annulation

This protocol is adapted from methodologies used for the synthesis of Wieland-Miescher ketone and its analogues, which share a similar synthetic pathway.[3][8]

  • Reaction Setup: To a solution of the starting cyclic dione (e.g., 2-substituted-cyclopentane-1,3-dione) in an aprotic polar solvent like DMSO, add L-proline (typically 3-20 mol%).

  • Reagent Addition: Slowly add methyl vinyl ketone (MVK) to the mixture at room temperature. To avoid polymerization, MVK can be added portion-wise or via syringe pump over several hours.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or GC-MS. The reaction can take anywhere from several hours to a few days.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product. If the product is crystalline, recrystallization is preferred to avoid potential degradation on silica gel.[13][14] Otherwise, perform flash column chromatography using a neutral stationary phase.

Visualized Workflows and Logic

Synthesis_Workflow cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation Start Cyclic Diketone + Methyl Vinyl Ketone Michael_Adduct 1,5-Diketone Intermediate Start->Michael_Adduct Base or Organocatalyst Aldol_Adduct β-Hydroxy Ketone Michael_Adduct->Aldol_Adduct Intramolecular Cyclization Product This compound Aldol_Adduct->Product Dehydration (Condensation)

Caption: General workflow for the synthesis via Robinson Annulation.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield or Complex Mixture Check_Purity Check Starting Material Purity Start->Check_Purity Check_Reaction Analyze Reaction Mixture (TLC/GC-MS) Start->Check_Reaction Check_Purification Assess Purification Method Start->Check_Purification Sol_Purity Re-purify Starting Materials Check_Purity->Sol_Purity Sol_Polymer Polymerization? → Use MVK precursor Check_Reaction->Sol_Polymer Sol_Side_Rxn Side Products? → Optimize Temp/Catalyst Check_Reaction->Sol_Side_Rxn Sol_Decomp Decomposition? → Use Neutral Chromatography or Recrystallization Check_Purification->Sol_Decomp Side_Reactions Start Enolate + MVK Main_Path Michael Addition (Desired) Start->Main_Path C-Alkylation Side_Path1 MVK Polymerization (Side Reaction) Start->Side_Path1 Chain Reaction Intermediate 1,5-Diketone Main_Path->Intermediate Polymer Poly(MVK) Side_Path1->Polymer Product Desired Spiro[4.5]decenone Intermediate->Product Aldol Condensation

References

Improving yield and purity in "Spiro[4.5]dec-6-en-8-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Spiro[4.5]dec-6-en-8-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed method for the synthesis of this compound is the Robinson annulation.[1][2] This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the characteristic six-membered ring of the spiro compound.[1][2]

Q2: What are the typical starting materials for the Robinson annulation synthesis of this compound?

A2: The typical starting materials are cyclopentanecarboxaldehyde, which serves as the Michael donor after enolization, and methyl vinyl ketone (MVK), which acts as the Michael acceptor. The reaction can be catalyzed by either acid or base.

Q3: I am observing a low yield in my reaction. What are the potential causes?

A3: Low yields in the synthesis of this compound can be attributed to several factors:

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of base, which reduces the amount available for the desired reaction.[1]

  • Formation of Side Products: Besides polymerization, other side reactions can occur, leading to a complex reaction mixture and a lower yield of the desired product.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or catalyst deactivation.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps if not performed optimally.

Q4: How can I improve the purity of my final product?

A4: Improving the purity of this compound typically involves optimizing the purification protocol. Flash column chromatography is a common and effective method. Key considerations include the choice of solvent system, the ratio of stationary phase to crude product, and proper column packing and loading techniques. Recrystallization may also be a viable option if a suitable solvent is found.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Polymerization of methyl vinyl ketone (MVK).[1]Consider using an MVK equivalent, such as a β-chloroketone or a Mannich base, which generates MVK in situ at a controlled rate.[1] Alternatively, add MVK slowly to the reaction mixture to maintain a low concentration.
Formation of multiple side products.Optimize reaction conditions (temperature, catalyst concentration) to favor the desired reaction pathway. A lower temperature may reduce the rate of side reactions.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or adding a fresh portion of the catalyst.
Product is an intractable oil or difficult to purify Presence of polymeric MVK and other high molecular weight byproducts.Before chromatographic purification, consider a preliminary purification step such as distillation under reduced pressure to remove volatile impurities and some polymeric material.
Co-elution of impurities during column chromatography.Optimize the solvent system for flash chromatography. A gradient elution may provide better separation than an isocratic one. Ensure the correct stationary phase is being used.
Reaction is sluggish or does not proceed Inactive catalyst.For acid-catalyzed reactions, ensure the acid is of appropriate concentration and purity. For base-catalyzed reactions, use a freshly prepared solution of a suitable base.
Poor quality of starting materials.Ensure that cyclopentanecarboxaldehyde and MVK are pure and free of inhibitors or degradation products. Distillation of starting materials may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis via Robinson Annulation

Catalyst Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Reference
H₂SO₄ (catalytic)Benzene45, then reflux365[3]
Further research is needed to provide a more comprehensive comparison of different catalytic systems and their impact on yield and purity.

Experimental Protocols

Acid-Catalyzed Robinson Annulation for the Synthesis of this compound

This protocol is adapted from a reported synthesis.

Materials:

  • Cyclopentanecarboxaldehyde

  • Methyl vinyl ketone (MVK)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for flash column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclopentanecarboxaldehyde (1.0 eq) and methyl vinyl ketone (1.0 eq) in benzene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to 45°C for 1.5 hours.

  • Increase the temperature to reflux and continue until no more water is collected in the Dean-Stark trap (approximately 1.5 hours).

  • Add another equivalent of methyl vinyl ketone and continue to reflux for an additional 1.5 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 1 M sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with benzene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • A typical eluent system is a gradient of ethyl acetate in hexane.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Mix Cyclopentanecarboxaldehyde, Methyl Vinyl Ketone, and H₂SO₄ in Benzene start->reactants heat1 2. Heat at 45°C for 1.5h reactants->heat1 reflux1 3. Reflux with Dean-Stark Trap (~1.5h) heat1->reflux1 add_mvk 4. Add second equivalent of MVK reflux1->add_mvk reflux2 5. Reflux for 1.5h add_mvk->reflux2 workup 6. Quench with NaHCO₃, Extract with Benzene, Wash with Brine, Dry with MgSO₄ reflux2->workup purify 7. Purify by Flash Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield cause1 Polymerization of MVK low_yield->cause1 cause2 Side Product Formation low_yield->cause2 cause3 Incomplete Reaction low_yield->cause3 solution1a Use MVK equivalent cause1->solution1a solution1b Slow addition of MVK cause1->solution1b solution2 Optimize reaction conditions (e.g., lower temperature) cause2->solution2 solution3a Extend reaction time cause3->solution3a solution3b Add more catalyst cause3->solution3b

Caption: Troubleshooting guide for low yield in the synthesis.

References

Common side reactions in the formation of spiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro[4.5]decanes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the formation of the spiro[4.5]decane core.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Friedel-Crafts Alkylation and Acylation

Q1: I am attempting an intramolecular Friedel-Crafts alkylation to form a spiro[4.5]decane, but I am observing a significant amount of a rearranged byproduct. What is happening and how can I prevent this?

A1: This is a classic side reaction in Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate. If the initially formed carbocation can rearrange to a more stable one (e.g., from a secondary to a tertiary carbocation) via a hydride or alkyl shift, it will do so before the spirocyclization occurs, leading to a constitutional isomer of your desired product.

Troubleshooting:

  • Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can promote carbocation formation and subsequent rearrangement. Experimenting with milder Lewis acids such as FeCl₃ or ZnCl₂ may reduce the extent of rearrangement.

  • Employ the Friedel-Crafts Acylation-Reduction Strategy: This is the most reliable method to prevent carbocation rearrangements. Instead of an alkyl halide, use an acyl halide or anhydride to form a spirocyclic ketone via an intramolecular Friedel-Crafts acylation. The intermediate in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement. The resulting ketone can then be reduced to the desired alkane using methods like the Clemmensen or Wolff-Kishner reduction.

Illustrative Data: Impact of Reaction Type on Product Distribution

Reaction TypeStarting MaterialConditionsDesired Spiro[4.5]decane YieldRearranged Product Yield
Friedel-Crafts Alkylation4-(3-chloropropyl)indanAlCl₃, CS₂Low to moderateModerate to high
Friedel-Crafts Acylation-Reduction4-(3-carboxypropyl)indan1. (COCl)₂, AlCl₃ 2. Zn(Hg), HClHighNot observed

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for your specific substrate.

  • Acid Chloride Formation:

    • To a solution of the carboxylic acid precursor (1 equivalent) in dry dichloromethane (DCM), add oxalyl chloride (2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Intramolecular Acylation:

    • Dissolve the crude acid chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide).

    • Cool the solution to 0 °C and add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction by carefully pouring it onto crushed ice and extracting with an organic solvent.

    • Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.

    • Purify the resulting spirocyclic ketone by column chromatography.

Logical Workflow for Troubleshooting Friedel-Crafts Alkylation

Caption: Troubleshooting workflow for carbocation rearrangement in Friedel-Crafts alkylation.

Intramolecular Heck Reaction

Q2: My intramolecular Heck reaction to form a spiro[4.5]decane is giving me a mixture of regioisomers (exo- and endo-cyclic double bonds). How can I control the regioselectivity?

A2: The regioselectivity of the intramolecular Heck reaction is influenced by several factors, including the ring size being formed and the reaction conditions. For the formation of five- and six-membered rings, the exo cyclization is generally favored kinetically. However, the initially formed exo product can sometimes isomerize to the thermodynamically more stable endo product.

Troubleshooting:

  • Ligand Choice: The choice of phosphine ligand can influence the product distribution. Bulky electron-rich ligands can sometimes favor the formation of the kinetic exo product by promoting the reductive elimination step over β-hydride elimination and re-insertion which leads to isomerization.

  • Use of Additives: Silver salts (e.g., Ag₂CO₃ or Ag₃PO₄) can act as halide scavengers, promoting a cationic pathway for the Heck reaction. This can sometimes suppress double bond isomerization and favor the kinetic product.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the kinetic product. Prolonged reaction times or higher temperatures can lead to equilibration and formation of the thermodynamic product.

Illustrative Data: Influence of Ligand on Exo/Endo Selectivity

LigandAdditiveTemperature (°C)Exo:Endo Ratio
PPh₃None10085:15
P(o-tol)₃None10095:5
PPh₃Ag₂CO₃80>98:2

Experimental Protocol: Regioselective Intramolecular Heck Reaction

This is a general procedure and should be optimized for your specific substrate.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl or vinyl halide precursor (1 equivalent), a palladium source (e.g., Pd(OAc)₂, 5-10 mol%), and the chosen phosphine ligand (10-20 mol%).

    • If using, add the silver salt additive (e.g., Ag₂CO₃, 1.2 equivalents).

    • Add a suitable anhydrous solvent (e.g., acetonitrile, DMF, or toluene).

  • Reaction Execution:

    • Add a base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents).

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Signaling Pathway for Controlling Regioselectivity in Heck Reaction

Heck_Regioselectivity Substrate Aryl/Vinyl Halide Precursor Ox_Add Oxidative Addition Substrate->Ox_Add Pd0 Pd(0) Catalyst Pd0->Ox_Add Int_Pd_Complex Intramolecular Pd(II) Complex Ox_Add->Int_Pd_Complex Exo_Cyclization 5-exo-trig or 6-exo-trig Cyclization (Favored) Int_Pd_Complex->Exo_Cyclization Kinetic Control Endo_Cyclization 5-endo-trig or 6-endo-trig Cyclization (Disfavored) Int_Pd_Complex->Endo_Cyclization Thermodynamic Control Exo_Product Exo-cyclic Alkene Exo_Cyclization->Exo_Product Endo_Product Endo-cyclic Alkene Endo_Cyclization->Endo_Product Isomerization Isomerization (β-hydride elimination/re-insertion) Exo_Product->Isomerization Isomerization->Endo_Product Ag_Salt Addition of Ag+ Salt Ag_Salt->Isomerization Suppresses

Caption: Control of regioselectivity in the intramolecular Heck reaction.

Nazarov Cyclization

Q3: I am using a Nazarov cyclization to synthesize a spiro[4.5]decane-dione, but I am getting low yields and several byproducts. What could be the issue?

A3: The Nazarov cyclization, which involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone, can be sensitive to reaction conditions. Low yields and byproduct formation can arise from several factors:

  • Acid Sensitivity: The strong Lewis or Brønsted acids required can cause decomposition of sensitive functional groups on your substrate.

  • Poor Regioselectivity: If the divinyl ketone is unsymmetrically substituted, the elimination step can lead to a mixture of regioisomeric cyclopentenones.

  • Polymerization: Under strongly acidic conditions, the starting material or product can undergo polymerization.

Troubleshooting:

  • Screen Lewis Acids and Conditions: Experiment with a variety of Lewis acids (e.g., FeCl₃, BF₃·OEt₂, SnCl₄) and Brønsted acids (e.g., H₂SO₄, MsOH) at different concentrations and temperatures to find the optimal conditions for your substrate.

  • Silicon-Directed Nazarov Cyclization: Incorporating a trialkylsilyl group at the β-position of one of the vinyl moieties can direct the regioselectivity of the elimination step. The silicon atom stabilizes the intermediate carbocation and is eliminated in place of a proton, leading to a single regioisomer.

  • Stepwise Approach: If the one-pot cyclization is problematic, consider a stepwise approach where the dienone is first synthesized and purified before being subjected to the cyclization conditions.

Experimental Protocol: Silicon-Directed Nazarov Cyclization

This is a generalized protocol and will require optimization.

  • Synthesis of Silylated Divinyl Ketone: Synthesize the divinyl ketone precursor with a trimethylsilyl (TMS) or other trialkylsilyl group at the desired β-position.

  • Cyclization:

    • Dissolve the silylated divinyl ketone (1 equivalent) in a dry, non-polar solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add the Lewis acid (e.g., FeCl₃, 1.1 equivalents) dropwise.

    • Stir the reaction at low temperature and monitor its progress by TLC.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Work-up and Purification:

    • Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the product by column chromatography.

Reaction Scheme for Nazarov Cyclization Side Reactions

Nazarov_Side_Reactions Start Divinyl Ketone Precursor Acid Strong Acid (Lewis or Brønsted) Start->Acid Polymerization Polymerization Start->Polymerization Side Reaction Desired_Product Spiro[4.5]decane-dione Acid->Desired_Product Desired Pathway Regioisomers Regioisomeric Byproducts Acid->Regioisomers Side Reaction: Poor Regioselectivity Decomposition Decomposition Products Acid->Decomposition Side Reaction: Substrate Decomposition

Caption: Potential side reactions in the Nazarov cyclization.

Multicomponent Reactions

Q4: I am attempting a multicomponent reaction to build a complex spiro[4.5]decane scaffold, but I am getting a low yield and a complex mixture of products, including some tar-like material. How can I improve this?

A4: Multicomponent reactions (MCRs) are powerful for building molecular complexity in a single step, but they can be prone to side reactions if not properly optimized. The formation of complex mixtures and tars often indicates competing reaction pathways, polymerization of starting materials or intermediates, or decomposition.

Troubleshooting:

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and concentration. Sometimes, more dilute conditions can disfavor intermolecular side reactions that lead to polymers.

  • Order of Addition: The order in which the components are added can be crucial. Pre-mixing certain components before adding the final one can sometimes favor the desired reaction pathway.

  • Catalyst Screening: If the reaction is catalyzed, screen different catalysts (and catalyst loadings) to find one that selectively promotes the desired transformation.

  • Purity of Starting Materials: Ensure all starting materials are pure, as impurities can sometimes inhibit the desired reaction or catalyze side reactions.

Experimental Protocol: General Optimization Strategy for a Three-Component Spiro[4.5]decane Synthesis

  • Initial Screening:

    • Set up a series of small-scale reactions in parallel.

    • Screen different solvents (e.g., toluene, acetonitrile, ethanol, THF).

    • Screen different temperatures (e.g., room temperature, 50 °C, 80 °C).

  • Stoichiometry and Concentration:

    • Once a promising solvent and temperature are identified, vary the stoichiometry of the reactants. Sometimes a slight excess of one component can drive the reaction to completion.

    • Investigate the effect of concentration by running the reaction at different molarities.

  • Order of Addition Study:

    • Perform experiments where the order of addition of the three components is varied. For example, for components A, B, and C:

      • A + B, then add C.

      • A + C, then add B.

      • B + C, then add A.

      • All components added simultaneously.

  • Catalyst Optimization (if applicable):

    • Screen a range of catalysts (e.g., different Lewis acids, Brønsted acids, or organocatalysts).

    • Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).

Logical Flow for Optimizing a Multicomponent Reaction

MCR_Optimization Start Low Yield & Complex Mixture in Multicomponent Reaction Condition_Screen Screen Reaction Conditions (Solvent, Temperature) Start->Condition_Screen Stoichiometry_Opt Optimize Stoichiometry & Concentration Condition_Screen->Stoichiometry_Opt Order_of_Addition Investigate Order of Addition Stoichiometry_Opt->Order_of_Addition Catalyst_Screen Screen Catalyst & Loading (if applicable) Order_of_Addition->Catalyst_Screen Improved_Yield Improved Yield of Spiro[4.5]decane Catalyst_Screen->Improved_Yield

Caption: Optimization workflow for a multicomponent spiro[4.5]decane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spiroketal formation and related reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of spiroketal synthesis. Find answers to common challenges, detailed troubleshooting guides, and optimized experimental protocols to enhance the efficiency and success of your chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during spiroketal formation, providing targeted solutions and explanations.

Stereoselectivity and Isomer Control

Question 1: My spiroketalization is yielding a mixture of diastereomers. How can I favor the formation of a single isomer?

Answer: Controlling stereoselectivity is a primary challenge in spiroketal synthesis and hinges on whether the reaction is under thermodynamic or kinetic control.[1]

  • For the Thermodynamically Favored Isomer: Employ equilibrating (reversible) conditions. This typically involves using Brønsted or Lewis acids at ambient or elevated temperatures, allowing the product mixture to equilibrate to the most stable diastereomer over time.[1][2] The anomeric effect, which favors an axial orientation of an electronegative substituent on the heterocyclic ring, often dictates the thermodynamically most stable product.[1][3]

  • For the Kinetically Favored Isomer: Utilize irreversible reaction conditions. This is often achieved at lower temperatures and may involve specific catalysts that favor the fastest-forming product.[1] For instance, certain metal catalysts (e.g., gold, iridium) or specific Lewis acids can promote kinetic product formation.[1][4] Methanol-induced spirocyclization of glycal epoxides is a notable method for achieving kinetic control, sometimes leading to the contra-thermodynamic product.[2][5]

Question 2: I am trying to synthesize a less stable, non-anomeric spiroketal, but the reaction defaults to the more stable anomeric isomer. What strategies can I use?

Answer: Formation of the less stable, or "contra-thermodynamic," spiroketal requires careful selection of kinetically controlled reaction conditions that bypass the equilibrium state favoring the anomeric product.

  • Methanol-Induced Spirocyclization: The addition of excess methanol at low temperatures to glycal epoxide precursors can induce kinetic spirocyclization with inversion of configuration at the anomeric carbon, yielding the contra-thermodynamic isomer.[2][5]

  • Lewis Acid Catalysis: The choice of Lewis acid and solvent can be critical. For example, Sc(OTf)₃ in THF has been shown to favor the kinetic "inversion" spiroketal, while in CH₂Cl₂, it can lead to the thermodynamic "retention" product.[2]

  • Substrate-Directed Control: The stereochemistry of the starting material, including existing stereocenters and substituents, can be leveraged to direct the stereochemical outcome of the cyclization.[1]

Low Yield and Incomplete Conversion

Question 3: My spiroketalization reaction is resulting in a low yield or incomplete conversion of the starting material. What are the likely causes and solutions?

Answer: Low yields can stem from several factors, ranging from reaction conditions to substrate stability. Consider the following troubleshooting steps:

  • Catalyst Choice and Loading: Ensure the appropriate catalyst is being used. For acid-catalyzed reactions, strong acids like triflic acid (TfOH) or p-toluenesulfonic acid (TsOH) are common, but milder acids may be necessary for sensitive substrates to prevent decomposition.[2] Catalyst loading should be optimized; too little may result in incomplete conversion, while too much can lead to side reactions.

  • Reaction Time and Temperature: If the reaction is under thermodynamic control, it may require more time to reach equilibrium. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Temperature also plays a crucial role; while higher temperatures can accelerate the reaction, they can also promote side reactions or decomposition.[1]

  • Water Scavenging: For acid-catalyzed spiroketalizations that are reversible, the presence of water can hydrolyze the product back to the starting dihydroxy ketone. The use of a Dean-Stark apparatus or the addition of molecular sieves can effectively remove water and drive the reaction to completion.

  • Protecting Group Strategy: Incompatible protecting groups on the substrate can interfere with the reaction. For instance, acid-labile protecting groups may be cleaved under the reaction conditions, leading to a complex mixture of products.[6][7] A thorough review of your protecting group strategy is recommended.

Side Reactions and Byproduct Formation

Question 4: I am observing significant formation of side products, such as enol ethers or elimination products. How can I minimize these?

Answer: The formation of side products is often a consequence of harsh reaction conditions or substrate-specific reactivity.

  • Milder Reaction Conditions: If you are observing elimination or degradation, consider using milder acidic catalysts (e.g., pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid (CSA)) or running the reaction at a lower temperature.[8]

  • Lewis Acid Catalysis: Lewis acids can sometimes offer greater selectivity and milder conditions compared to Brønsted acids, reducing the incidence of side reactions.[9]

  • Protecting Groups: Strategic use of protecting groups can block reactive sites prone to side reactions. For example, protecting a hydroxyl group that is not involved in the spiroketalization can prevent its participation in undesired cyclizations or eliminations.[8]

  • Oxidative Cyclization: For certain substrates, oxidative methods can be a cleaner alternative to acid-catalyzed cyclization. For example, treatment of a diol with reagents like PhI(OCOCF₃)₂ can induce oxidative spiroacetalization.[8]

Quantitative Data Summary

The choice of catalyst and reaction conditions can significantly impact the diastereoselectivity and yield of spiroketal formation. The tables below summarize representative data from the literature.

Table 1: Effect of Catalyst on Spiroketal Diastereoselectivity

Precursor Catalyst Solvent Temperature (°C) Product Ratio (Inversion:Retention) Yield (%) Reference
threo-glycal epoxide Spontaneous CH₂Cl₂ -78 to RT 70:30 - [2]
threo-glycal epoxide TsOH CH₂Cl₂ -78 to RT >2:98 99 [2]
threo-glycal epoxide Excess MeOH CH₂Cl₂ -78 >98:2 80 [2]
erythro-glycal epoxide Sc(OTf)₃ THF -78 to -20 >98:2 (Inversion) - [2]
erythro-glycal epoxide Sc(OTf)₃ CH₂Cl₂ - <2:98 (Retention) - [2]

| erythro-glycal epoxide | Ti(Oi-Pr)₄ | CH₂Cl₂ | -78 to RT | >98:2 (Retention) | 85 |[4] |

Key Experimental Protocols

Below are generalized methodologies for common spiroketalization procedures. Researchers should optimize these protocols for their specific substrates.

Protocol 1: Thermodynamic Acid-Catalyzed Spiroketalization

This protocol is designed to favor the formation of the most thermodynamically stable spiroketal isomer.

  • Preparation: Dissolve the dihydroxy ketone precursor (1.0 equiv) in an anhydrous, non-polar solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05-0.1 equiv).

  • Reaction: Heat the reaction mixture to reflux to facilitate both cyclization and the azeotropic removal of water.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed and the product ratio is stable.

  • Workup: Cool the reaction to room temperature and quench with a mild base (e.g., saturated NaHCO₃ solution or triethylamine). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Kinetic Methanol-Induced Spiroketalization of a Glycal Epoxide

This protocol is aimed at forming the kinetically favored, often contra-thermodynamic, spiroketal isomer from a glycal epoxide precursor.[2][5]

  • Preparation: Dissolve the glycal precursor bearing a pendant hydroxyl group in anhydrous dichloromethane in a flame-dried, inert atmosphere (N₂ or Ar) flask.

  • Epoxidation: Cool the solution to 0°C and add a solution of dimethyldioxirane (DMDO) in acetone dropwise. Stir for 30-60 minutes at 0°C, monitoring by TLC for the consumption of the glycal.

  • Spirocyclization: Cool the reaction mixture containing the nascent glycal epoxide to -78°C. Add a large excess of anhydrous methanol (e.g., 50-100 equivalents) dropwise.

  • Monitoring: Stir at -78°C and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: Quench the reaction by adding a few drops of a mild base (e.g., triethylamine). Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Pathways

The following diagrams illustrate key decision-making processes and reaction pathways in spiroketal synthesis.

G Start Spiroketalization Outcome LowYield Low Yield / Incomplete Conversion Start->LowYield WrongIsomer Incorrect Stereoisomer (Mixture or Wrong Isomer) Start->WrongIsomer SideProducts Side Product Formation (e.g., Elimination) Start->SideProducts Cause_Yield1 Insufficient Driving Force (Water Present) LowYield->Cause_Yield1 Possible Cause Cause_Yield2 Catalyst Inactivity/ Decomposition LowYield->Cause_Yield2 Possible Cause Cause_Isomer1 Reaction Under Thermodynamic Control WrongIsomer->Cause_Isomer1 If Thermodynamic Product is Undesired Cause_Isomer2 Reaction Under Kinetic Control WrongIsomer->Cause_Isomer2 If Kinetic Product is Undesired Cause_Side1 Harsh Reaction Conditions (Strong Acid/High Temp) SideProducts->Cause_Side1 Possible Cause Sol_Yield1 Add Water Scavenger (e.g., Molecular Sieves, Dean-Stark) Cause_Yield1->Sol_Yield1 Solution Sol_Yield2 Optimize Catalyst Loading or Choose a More Robust Catalyst Cause_Yield2->Sol_Yield2 Solution Sol_Isomer1 Switch to Kinetic Conditions: - Lower Temperature - Use Specific Lewis Acids (e.g., Sc(OTf)3 in THF) Cause_Isomer1->Sol_Isomer1 Solution Sol_Isomer2 Switch to Thermodynamic Conditions: - Use Brønsted Acid (e.g., TsOH) - Increase Temperature/Time Cause_Isomer2->Sol_Isomer2 Solution Sol_Side1 Use Milder Catalyst (e.g., PPTS, CSA) or Lower Temperature Cause_Side1->Sol_Side1 Solution

Caption: Troubleshooting workflow for common spiroketalization issues.

G Precursor Dihydroxy Ketone Precursor Thermo_Path Thermodynamic Control Precursor->Thermo_Path Equilibrating Conditions (e.g., TsOH, heat) Kinetic_Path Kinetic Control Precursor->Kinetic_Path Irreversible Conditions (e.g., Low Temp, Specific Catalysts) Thermo_Product Thermodynamically Most Stable Spiroketal Isomer (Often Anomeric) Thermo_Path->Thermo_Product Kinetic_Product Kinetically Favored Spiroketal Isomer (Fastest Formed) Kinetic_Path->Kinetic_Product Kinetic_Product->Thermo_Path Equilibration (if possible)

Caption: Kinetic vs. Thermodynamic reaction pathways in spiroketalization.

References

Technical Support Center: Purification of Spiro[4.5]dec-6-en-8-one and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Spiro[4.5]dec-6-en-8-one and its intermediates.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its synthetic precursors.

Column Chromatography

Problem: Poor separation of the desired product from impurities.

Possible Cause Troubleshooting Steps
Inappropriate Solvent System 1. Optimize the eluent system: Use TLC to screen different solvent mixtures. A good starting point for enones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. 2. Adjust polarity: If the compound is not moving (low Rf), increase the polarity of the eluent. If it moves too fast (high Rf), decrease the polarity. 3. Consider alternative solvents: For highly polar compounds, a methanol/dichloromethane system might be effective.
Column Overloading 1. Reduce the sample load: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. 2. Use a larger column: Increase the diameter of the column to improve separation capacity.
Improper Column Packing 1. Ensure even packing: Pack the column carefully to avoid channels or cracks in the silica bed. Slurry packing is often preferred. 2. Use a sand layer: Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during solvent addition.
Co-eluting Impurities 1. Try a different stationary phase: If silica gel fails to provide adequate separation, consider using alumina or a bonded-phase silica. 2. Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity to improve the resolution of closely eluting compounds.

Problem: The compound is not eluting from the column.

Possible Cause Troubleshooting Steps
Solvent Polarity is too Low 1. Gradually increase the eluent polarity: Add a higher percentage of the polar solvent to your mobile phase.
Compound Adsorbed Irreversibly 1. Consider deactivating the silica: For acid-sensitive compounds, triethylamine (0.1-1%) can be added to the eluent. 2. Use a different stationary phase: Alumina may be a better option for strongly basic compounds.
Recrystallization

Problem: The compound "oils out" instead of crystallizing.

Possible Cause Troubleshooting Steps
Solution is too concentrated or cooling is too rapid. 1. Add more solvent: Ensure the compound is fully dissolved at the boiling point of the solvent. 2. Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Presence of impurities. 1. Pre-purify the crude product: Run a quick filtration through a small plug of silica gel to remove baseline impurities. 2. Try a different solvent system.
Inappropriate solvent. 1. Perform solubility tests: Find a solvent that dissolves the compound well when hot but poorly when cold. 2. Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and slowly add a miscible anti-solvent (in which the compound is insoluble) until the solution becomes cloudy, then gently warm to clarify and cool slowly. A common example is dissolving a moderately polar compound in ethanol and adding water as the anti-solvent.

Problem: No crystals form upon cooling.

Possible Cause Troubleshooting Steps
Solution is not saturated. 1. Evaporate some of the solvent: Gently heat the solution to remove some solvent and then allow it to cool again.
Supersaturation. 1. Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical intermediates in the synthesis of this compound?

A1: this compound is commonly synthesized via a Robinson annulation reaction. The key intermediates in this process are:

  • Michael Adduct: This is a 1,5-diketone formed by the conjugate addition of an enolate (from a ketone like cyclopentanone) to an α,β-unsaturated ketone (like methyl vinyl ketone).

  • Aldol Adduct: This is a β-hydroxy ketone formed from the intramolecular aldol condensation of the Michael adduct. This intermediate subsequently dehydrates to form the final enone product.

Q2: What are the most common impurities I might encounter?

A2: Common impurities can include:

  • Unreacted starting materials.

  • The Michael adduct intermediate.

  • The aldol addition intermediate (the β-hydroxy ketone).

  • Polymers of the α,β-unsaturated ketone (e.g., methyl vinyl ketone).

  • Side-products from self-condensation of the starting ketone.

Q3: Which purification technique is best for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Flash column chromatography is a versatile and widely used method for purifying this compound and its intermediates, especially for removing closely related byproducts.[1]

  • Recrystallization can be a highly effective method for obtaining very pure material if a suitable solvent system can be found and the compound is a solid at room temperature.

  • Vacuum distillation may be an option for purifying the final product if it is a liquid with a suitable boiling point and is thermally stable.[2] For a related compound, 9,9-dimethylspiro[4.5]decan-7-one, vacuum distillation has been used, though it was noted to be less efficient than chromatography for separating certain impurities.[2]

Q4: What are some recommended solvent systems for column chromatography of this compound?

A4: While a specific, universally optimal solvent system is compound-dependent, a good starting point for α,β-unsaturated ketones like this compound is a mixture of hexanes (or petroleum ether) and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis. For more polar intermediates, a higher proportion of ethyl acetate or a different solvent system like dichloromethane/methanol may be necessary.

Q5: Are there any specific tips for the recrystallization of spirocyclic ketones?

A5: Finding a suitable solvent is key. A rule of thumb is that solvents with similar functional groups to the compound of interest may be good solubilizers.[3] For ketones, acetone could be a good solvent to test in a solvent/anti-solvent system with a non-polar solvent like hexanes.[3][4] It is always recommended to perform small-scale solubility tests with a variety of solvents to identify the best system for your specific compound.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Equilibrate the column by running the initial eluent through it until the pack is stable and no air bubbles are visible.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent, or a more polar solvent if necessary).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., with a pump or regulated air line) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool. The compound should crystallize out.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • To maximize crystal formation, the flask can be placed in an ice bath once it has reached room temperature.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying:

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum or in a desiccator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start Starting Materials (e.g., Cyclopentanone, Methyl Vinyl Ketone) Reaction Robinson Annulation Start->Reaction Crude Crude this compound Reaction->Crude Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Distillation Vacuum Distillation Crude->Distillation TLC TLC Chromatography->TLC Fraction Analysis PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct Distillation->PureProduct GCMS GC-MS NMR NMR Spectroscopy PureProduct->GCMS PureProduct->NMR Troubleshooting_Logic cluster_cc Column Chromatography cluster_rx Recrystallization Start Purification Problem (e.g., Poor Separation, No Crystals) Identify_Technique Identify Purification Technique Start->Identify_Technique CC_Problem Problem Type? Identify_Technique->CC_Problem Chromatography RX_Problem Problem Type? Identify_Technique->RX_Problem Recrystallization CC_PoorSep Poor Separation CC_Problem->CC_PoorSep Separation CC_NoElution No Elution CC_Problem->CC_NoElution Elution CC_Solvent Adjust Solvent System CC_PoorSep->CC_Solvent CC_Load Reduce Sample Load CC_PoorSep->CC_Load CC_Packing Repack Column CC_PoorSep->CC_Packing CC_Polarity Increase Eluent Polarity CC_NoElution->CC_Polarity RX_Oiling Oiling Out RX_Problem->RX_Oiling Oiling RX_NoCrystals No Crystals RX_Problem->RX_NoCrystals No Crystals RX_Cooling Slow Cooling Rate RX_Oiling->RX_Cooling RX_Solvent Change Solvent/Use Anti-solvent RX_Oiling->RX_Solvent RX_NoCrystals->RX_Solvent RX_Induce Induce Crystallization (Scratch/Seed) RX_NoCrystals->RX_Induce

References

Technical Support Center: Optimizing Catalyst Performance in Spiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst performance during the synthesis of spiro[4.5]decane derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of spiro[4.5]decane, focusing on improving yield, selectivity, and catalyst stability.

Low Reaction Yield

Problem: The yield of the desired spiro[4.5]decane product is consistently low.

Potential CauseRecommended Solution(s)
Suboptimal Reaction Temperature Systematically screen a range of temperatures. For some reactions, such as organocatalytic [3+2] cycloadditions, room temperature may yield better results than lower temperatures. For other systems, heating might be necessary to overcome activation barriers.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a variety of solvents with different properties (e.g., polar aprotic like DCM, nonpolar like toluene, or polar protic like ethanol).
Catalyst Inactivity or Degradation Ensure the catalyst is pure and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts). Consider catalyst loading; sometimes, a slight increase can improve yields. For reactions prone to catalyst deactivation, see the "Catalyst Deactivation and Regeneration" section.
Impure Starting Materials Purify all starting materials before use. Impurities can poison the catalyst or lead to side reactions.
Inefficient Stirring Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in heterogeneous catalysis.
Substrate-Related Issues The electronic and steric properties of the substituents on your starting materials can greatly influence reactivity. If possible, consider modifying the substrate to be more reactive under the chosen conditions.
Poor Diastereoselectivity

Problem: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.).

Potential CauseRecommended Solution(s)
Inappropriate Catalyst System The choice of catalyst and ligands is crucial for controlling stereoselectivity. For asymmetric synthesis, screen a variety of chiral catalysts and ligands. For instance, in organocatalytic reactions, different chiral phosphoric acids can lead to significantly different d.r. values.
Solvent Effects The solvent can influence the transition state geometry. A systematic solvent screen is recommended. In some [3+2] cycloaddition reactions, dichloromethane (DCM) has been shown to provide a good balance of yield and diastereoselectivity.
Reaction Temperature Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product with the lower activation energy transition state.
Steric Hindrance The steric bulk of the substituents on the substrates can influence the facial selectivity of the reaction. Modifying the steric environment of the starting materials may improve the d.r.
Additives The presence of additives can influence the reaction pathway and selectivity. For example, in some metal-catalyzed reactions, the addition of a specific salt can alter the coordination environment of the metal and improve diastereoselectivity.
Catalyst Deactivation and Regeneration

Problem: The catalyst loses activity during the reaction or upon recycling.

Potential CauseRecommended Solution(s)
Poisoning Impurities in the starting materials or solvent can act as catalyst poisons. Ensure all reagents and solvents are of high purity. Common poisons for transition metals include sulfur- and phosphorus-containing compounds.
Fouling/Coking Deposition of polymeric or carbonaceous materials on the catalyst surface can block active sites. This is common in high-temperature reactions. Regeneration can sometimes be achieved by carefully controlled calcination to burn off the deposits.
Sintering At high temperatures, metal nanoparticles on a support can agglomerate, leading to a loss of active surface area. Using a support with strong metal-support interactions can help prevent sintering.
Leaching The active metal may leach from the solid support into the reaction mixture in heterogeneous catalysis. This can be minimized by choosing a more robust support or by modifying the reaction conditions (e.g., lower temperature).
Oxidation State Change The active oxidation state of the metal catalyst may change during the reaction to a less active or inactive state. The addition of a co-oxidant or reductant can sometimes regenerate the active species in situ.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my spiro[4.5]decane synthesis?

A1: The choice of catalyst depends on the specific transformation you are trying to achieve.

  • Lewis acids (e.g., FeCl₃, GaCl₃) are often used for intramolecular cyclizations.

  • Transition metals like palladium and gold are versatile for a range of reactions, including cross-coupling, C-H activation, and cycloisomerization.

  • Organocatalysts , such as chiral phosphoric acids, are particularly useful for asymmetric [3+2] cycloaddition reactions to build the spirocyclic core with high enantioselectivity.

Q2: My Gold(I)-catalyzed reaction is sluggish. What can I do to improve the reaction rate?

A2: For Au(I)-catalyzed reactions, ensure that the catalyst is not being deactivated. Water content in the solvent can sometimes be detrimental. Using a co-catalyst or a silver salt to abstract halides from the gold precursor can generate a more active cationic gold species. Also, consider the choice of the ligand on the gold center, as it can significantly influence reactivity.

Q3: I am using a heterogeneous catalyst. How can I confirm if it's truly heterogeneous and not leaching into the solution?

A3: A hot filtration test is a common method. Stop the reaction midway, filter off the solid catalyst while the solution is hot, and then continue to heat the filtrate. If the reaction proceeds in the filtrate, it indicates that the active catalytic species has leached into the solution.

Data Presentation

Table 1: Optimization of Diastereoselectivity in an Organocatalytic [3+2] Cycloaddition
EntryCatalystSolventTemperature (°C)Yield (%)d.r.
1Phosphoric Acid AToluene-202575:25
2Phosphoric Acid ATHF-203078:22
3Phosphoric Acid ADCM-203680:20
4Phosphoric Acid BDCM-203290:10
5Phosphoric Acid C DCM RT 85 96:4

This table is a representative example based on data for the synthesis of 2-amino-spiro[4.5]decane-6-ones.

Table 2: Comparison of Catalysts for a Generic Spiro[4.5]decane Synthesis
Catalyst SystemTypical ReactionAdvantagesDisadvantages
Au(I) complexesAlkyne cycloisomerizationMild reaction conditions, high functional group tolerance.Cost of gold, potential for catalyst deactivation.
Pd(0)/Pd(II) complexesCross-coupling, C-H activationWide substrate scope, well-established reactivity.Sensitivity to air and moisture, potential for ligand screening.
FeCl₃Friedel-Crafts type cyclizationInexpensive, readily available.Can require harsh conditions, may not be suitable for sensitive substrates.
Chiral Phosphoric AcidsAsymmetric [3+2] cycloadditionHigh enantioselectivity, metal-free.Substrate scope can be limited, catalyst loading may be higher than metal catalysts.

Experimental Protocols

General Protocol for Au(I)-Catalyzed Vinylogous Conia-Ene Reaction

To a solution of the 4-alkyne tethered cyclohex-2-enone (1.0 equiv) in an anhydrous solvent (e.g., DCM or toluene) under an inert atmosphere (N₂ or Ar) is added the Au(I) catalyst (e.g., PPh₃AuCl/AgOTf, 1-5 mol%). The reaction mixture is stirred at the specified temperature (e.g., room temperature to 80 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched (if necessary) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Organocatalytic Asymmetric [3+2] Cycloaddition

In a reaction vessel, the olefin (1.0 equiv), the cyclopropane precursor (1.2-2.0 equiv), and the chiral phosphoric acid catalyst (5-20 mol%) are dissolved in a suitable solvent (e.g., DCM). The reaction is stirred at the indicated temperature (e.g., -20 °C to room temperature) for the specified time (e.g., 12-48 h). The progress of the reaction is monitored by TLC or ¹H NMR. Once the reaction is complete, the solvent is evaporated, and the residue is purified by flash column chromatography to afford the spiro[4.5]decane product.

Mandatory Visualization

experimental_workflow General Experimental Workflow for Spiro[4.5]decane Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials & Catalyst setup Reaction Setup (Inert atmosphere, temperature control) start->setup reagents Solvent & Additives reagents->setup monitoring Reaction Monitoring (TLC, GC-MS, NMR) setup->monitoring quench Quenching monitoring->quench extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Spiro[4.5]decane characterization->end

Caption: A generalized workflow for a typical spiro[4.5]decane synthesis experiment.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Temperature check_purity->optimize_temp If pure success Yield Improved check_purity->success If impure & purified optimize_solvent Optimize Solvent optimize_temp->optimize_solvent check_catalyst Check Catalyst Activity/Loading optimize_solvent->check_catalyst side_reactions Analyze for Side Products check_catalyst->side_reactions side_reactions->success If issues identified & resolved

Caption: A logical flowchart for troubleshooting low reaction yields.

catalyst_deactivation_pathways Common Catalyst Deactivation Pathways catalyst Active Catalyst poisoning Poisoning (e.g., by S, P compounds) catalyst->poisoning fouling Fouling/Coking (Carbon deposition) catalyst->fouling sintering Sintering (Metal agglomeration) catalyst->sintering leaching Leaching (Metal dissolution) catalyst->leaching inactive_catalyst Inactive Catalyst poisoning->inactive_catalyst fouling->inactive_catalyst sintering->inactive_catalyst leaching->inactive_catalyst

Caption: An overview of the primary mechanisms of catalyst deactivation.

Technical Support Center: Overcoming Low Diastereoselectivity in Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low diastereoselectivity in spiro compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence diastereoselectivity in spiro compound synthesis?

A1: Low diastereoselectivity in spirocyclization reactions can be attributed to several key factors:

  • Reaction Conditions: Temperature, solvent polarity, and reagent concentration can significantly impact the transition state energies of the diastereomeric pathways, thereby affecting the product ratio. Lowering the reaction temperature often favors the kinetically controlled product, leading to higher diastereoselectivity.[1][2]

  • Catalyst/Reagent Choice: The steric and electronic properties of catalysts (e.g., organocatalysts, metal complexes) and reagents play a crucial role in controlling the facial selectivity of the cyclization.[3][4][5] Chiral ligands in metal-based catalysts and the specific type of organocatalyst can create a chiral environment that favors the formation of one diastereomer.

  • Substrate Conformation and Steric Hindrance: The three-dimensional structure of the substrate, including the presence of bulky protecting groups, can dictate the preferred trajectory of the intramolecular attack, leading to the formation of a specific diastereomer.[2] Modifying substituents on the substrate can alter steric hindrance and improve selectivity.

  • Reaction Mechanism: The nature of the reaction (e.g., concerted vs. stepwise) can influence the stereochemical outcome. Understanding the mechanism can provide insights into how to control the formation of the desired diastereomer.

Q2: How can I rationally select a catalyst to improve the diastereoselectivity of my spirocyclization?

A2: The rational selection of a catalyst is a critical step in controlling diastereoselectivity. Consider the following approaches:

  • Organocatalysis: Chiral amines (e.g., proline and its derivatives) and squaramides are effective in promoting various asymmetric cascade reactions to form spiro compounds with high stereocontrol.[6] These catalysts operate through the formation of chiral enamines or iminium ions, which then react in a stereocontrolled manner.

  • Metal Catalysis: Transition metal complexes with chiral ligands (e.g., Pd, Rh, Ni, Sc) are widely used to induce high diastereoselectivity.[3][7][8] The choice of metal and ligand is crucial. For instance, rare-earth metal triflates like Sc(OTf)₃ have been shown to be highly effective in multicomponent reactions to synthesize spirocyclopropyl oxindoles with excellent diastereoselectivity.[3]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively control the stereochemical outcome of the reaction.[9][][11] The auxiliary creates a steric bias, directing the cyclization to occur from a specific face. The auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched spiro compound.

Q3: When should I consider thermodynamic versus kinetic control to optimize diastereoselectivity?

A3: The choice between thermodynamic and kinetic control depends on the relative stability of the diastereomeric products and the energy barrier to their formation.

  • Kinetic Control: This is typically favored when the desired diastereomer is the less stable product. Running the reaction at lower temperatures can trap the product that is formed faster (i.e., has the lower activation energy), preventing equilibration to the more stable diastereomer.[1]

  • Thermodynamic Control: If the desired diastereomer is the more stable product, running the reaction at higher temperatures or for longer times can allow for equilibration to the thermodynamically favored product. This can sometimes be a solution for reactions that yield the undesired kinetic product.

It is important to analyze the reaction mixture over time to determine if the diastereomeric ratio changes, which would indicate that the products are equilibrating.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.) Observed in the Crude Reaction Mixture

Symptoms:

  • ¹H NMR or HPLC analysis of the crude reaction mixture shows a nearly 1:1 mixture of diastereomers.

  • Difficulty in separating the desired diastereomer by chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically screen a range of temperatures. Lowering the temperature often increases diastereoselectivity by favoring the kinetic product.[1][2] Conversely, if the desired product is thermodynamically more stable, increasing the temperature might be beneficial.
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the transition state. Screen a variety of solvents with different polarities (e.g., toluene, THF, CH₂Cl₂, CH₃OH).[2]
Ineffective Catalyst or Reagent If using a catalyst, screen a library of catalysts with different steric and electronic properties. For metal catalysts, vary the chiral ligand.[7][12] For organocatalyzed reactions, try different classes of catalysts (e.g., primary vs. secondary amines).
Steric Hindrance in the Substrate If possible, modify the substituents on the substrate. The introduction of bulkier protecting groups can shield one face of the molecule, directing the cyclization to the opposite face.
Reagent Addition Rate Slow addition of one of the reagents can sometimes improve selectivity by maintaining a low concentration of a reactive intermediate.
Issue 2: Inconsistent Diastereoselectivity Between Batches

Symptoms:

  • The diastereomeric ratio varies significantly when the reaction is repeated.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reagent Purity Ensure the purity of all reagents and solvents. Trace impurities can sometimes act as catalysts or inhibitors, affecting the stereochemical outcome. Use freshly distilled solvents and purified reagents.
Water Content The presence of water can interfere with many catalytic cycles. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to moisture.
Reaction Time If the products can epimerize under the reaction conditions, slight variations in reaction time can lead to different diastereomeric ratios. Monitor the reaction over time to establish the optimal reaction duration.
Temperature Fluctuations Ensure consistent temperature control throughout the reaction. Use a reliable cryostat or oil bath.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the diastereoselectivity of spirocyclization reactions.

Table 1: Effect of Reaction Temperature and Solvent on Diastereoselectivity

Reaction Type Solvent Temperature (°C) Diastereomeric Ratio (d.r.) Reference
Bromine-Mediated SpirocyclizationTHF-7095:5[1]
THF-2080:20[1]
THF2060:40[1]
Pd-Catalyzed Asymmetric (4+2) CyclizationToluene2510:1[7]
DCM255:1[7]
Organocatalytic Michael/Aldol CascadeCH₂Cl₂0>99:1[13]
CH₂Cl₂rt95:5[13]

Table 2: Effect of Catalyst/Ligand on Diastereoselectivity

Reaction Type Catalyst/Ligand Solvent Diastereomeric Ratio (d.r.) Reference
Multicomponent Spirocyclopropyl Oxindole SynthesisSc(OTf)₃CH₃CN92:8[3]
Yb(OTf)₃CH₃CN90:10[3]
La(OTf)₃CH₃CN88:12[3]
Pd-Catalyzed Asymmetric (4+2) CyclizationLigand L6DCM5:1[7]
Ligand L7DCM10:1[7]
Organocatalytic Cyclopropanation(DHQ)₂AQNCyclohexane/H₂O>95:5[14]

Experimental Protocols

Protocol 1: Organocatalyzed Diastereoselective Michael-Michael-Aldol Reaction for Spirooxindole Synthesis

This protocol is adapted from a procedure for the synthesis of spirooxindole derivatives.[15]

Materials:

  • Isatin-derived enal

  • Dimethyl 3-oxopentanedioate

  • Organocatalyst (e.g., a chiral primary amine-thiourea catalyst)

  • Toluene

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the isatin-derived enal (0.1 mmol) in toluene (1.0 mL) in a dried vial, add dimethyl 3-oxopentanedioate (0.12 mmol).

  • Add the organocatalyst (10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, directly purify the crude mixture by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spirooxindole product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Protocol 2: Metal-Catalyzed Diastereoselective Synthesis of Spirocyclopropyl Oxindoles

This protocol is based on a multicomponent reaction using a rare-earth metal catalyst.[3]

Materials:

  • Isatin

  • Pyridinium ylide precursor

  • 2-Bromoacetophenone

  • Scandium(III) triflate (Sc(OTf)₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve the isatin (0.5 mmol), pyridinium ylide precursor (0.6 mmol), and 2-bromoacetophenone (0.55 mmol) in acetonitrile (5 mL).

  • Add Sc(OTf)₃ (20 mol%) to the mixture.

  • Stir the reaction at room temperature for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the spirocyclopropyl oxindole.

  • Analyze the diastereomeric ratio of the purified product by ¹H NMR.

Visualizations

Troubleshooting_Workflow cluster_1 cluster_2 Start Low Diastereoselectivity Observed Check_Temp Screen Reaction Temperature (e.g., -78°C, 0°C, RT) Start->Check_Temp Improved Diastereoselectivity Improved Check_Temp->Improved Success Not_Improved No Significant Improvement Check_Temp->Not_Improved Failure Check_Solvent Screen Solvents (Polar vs. Non-polar) Check_Solvent->Improved Success Not_Improved2 No Significant Improvement Check_Catalyst Screen Catalysts/Ligands Check_Catalyst->Improved Success Not_Improved3 No Significant Improvement Modify_Substrate Modify Substrate (e.g., Protecting Groups) Modify_Substrate->Improved Success Consider_Auxiliary Consider Chiral Auxiliary Modify_Substrate->Consider_Auxiliary Failure Final_Optimization Final Optimization of Conditions Improved->Final_Optimization Not_Improved->Check_Solvent Consider_Auxiliary->Final_Optimization Not_Improved2->Check_Catalyst Not_Improved3->Modify_Substrate Catalyst_Selection_Pathway Start Goal: Improve Diastereoselectivity Reaction_Type Analyze Reaction Type Start->Reaction_Type Organocatalysis Organocatalysis (e.g., Michael, Aldol) Reaction_Type->Organocatalysis Metal_Catalysis Metal Catalysis (e.g., Cycloadditions, C-H Activation) Reaction_Type->Metal_Catalysis Chiral_Auxiliary Substrate-Controlled (Use Chiral Auxiliary) Reaction_Type->Chiral_Auxiliary Organo_Cat_Choice Select Organocatalyst: - Proline Derivatives - Squaramides - Chiral Phosphoric Acids Organocatalysis->Organo_Cat_Choice Metal_Cat_Choice Select Metal/Ligand: - Pd, Rh, Ni, Sc - Chiral Phosphines, Diamines Metal_Catalysis->Metal_Cat_Choice Auxiliary_Choice Select Auxiliary: - Evans Oxazolidinones - Camphorsultam Chiral_Auxiliary->Auxiliary_Choice Optimization Optimize Reaction Conditions Organo_Cat_Choice->Optimization Metal_Cat_Choice->Optimization Auxiliary_Choice->Optimization

References

Stability issues of "Spiro[4.5]dec-6-en-8-one" under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiro[4.5]dec-6-en-8-one. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide guidance for handling this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as an α,β-unsaturated ketone, is susceptible to several degradation pathways. Key concerns include:

  • Acid/Base Catalyzed Isomerization: The double bond may migrate under acidic or basic conditions.

  • Michael Addition: Nucleophiles can add to the β-carbon of the enone system.

  • Polymerization: Especially under harsh conditions or in the presence of radical initiators.

  • Oxidation: The compound may be sensitive to atmospheric oxygen over long-term storage.

  • Photodegradation: Exposure to UV light can lead to decomposition.

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Temperature: Store at low temperatures, preferably at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[1]

  • Moisture: Keep in a dry, moisture-free environment to prevent potential side reactions.[1] For solutions in solvents like DMSO, preventing moisture absorption is critical to avoid compound degradation.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is expected to be soluble in a range of common organic solvents. For biological assays, DMSO is a common choice. For chemical reactions, solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are likely suitable. It is crucial to use anhydrous solvents, especially for reactions involving sensitive reagents.

Troubleshooting Guides

This section provides guidance on common experimental issues that may be related to the stability of this compound.

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment.

    • Assess Stability in Media: Perform a time-course experiment by incubating the compound in the assay buffer/medium for the duration of the experiment and analyze for degradation by HPLC or LC-MS.

    • pH Consideration: Check the pH of your assay medium. Buffering the medium to a neutral pH (around 7.4) may be necessary to prevent acid or base-catalyzed degradation.

Issue 2: Low yield or unexpected side products in a chemical reaction.
  • Possible Cause: The compound may be unstable under the reaction conditions.

  • Troubleshooting Steps:

    • Reaction Temperature: If the reaction is performed at an elevated temperature, consider running it at a lower temperature, even if it requires a longer reaction time.

    • Reagent Compatibility: Strong nucleophiles, acids, or bases can react with the α,β-unsaturated ketone. Consider using milder reagents or protecting the ketone functionality if necessary.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation.

Experimental Protocols

The following are example protocols for assessing the stability of this compound.

Protocol 1: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 7.4, 9, 10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 10 µM. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots from each buffer at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Quench any reaction by adding a suitable solvent and analyze the samples by HPLC-UV or LC-MS to determine the percentage of the remaining parent compound.

Protocol 2: Thermal Stability Assessment
  • Sample Preparation: Prepare a solution of this compound in a high-boiling point, inert solvent (e.g., DMSO or sulfolane).

  • Incubation: Aliquot the solution into several vials. Place the vials in heating blocks set to different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Time Points: At specific time intervals (e.g., 0, 1, 4, 12, 24 hours), remove a vial from each temperature.

  • Analysis: Allow the samples to cool to room temperature and analyze by HPLC-UV or LC-MS to quantify the amount of this compound remaining.

Data Presentation

The following tables are templates to present stability data.

Table 1: pH Stability of this compound at 37°C

pHHalf-life (t½) in hoursDegradation Products Observed
2.0> 24None
4.0> 24None
7.418Isomer A, Michael Adduct B
9.05Isomer A, Michael Adduct B, Polymer
10.0< 1Multiple degradation products

Table 2: Thermal Stability of this compound in DMSO

Temperature (°C)Half-life (t½) in hoursDegradation Products Observed
40> 48None
6036Minor unidentified peak
8010Product X, Product Y
1002Significant decomposition

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis cluster_solution Solution start Inconsistent Experimental Results check_purity Verify Compound Purity (NMR, LC-MS) start->check_purity check_storage Review Storage Conditions (Temp, Light, Atmosphere) check_purity->check_storage assess_solubility Assess Solubility and Stability in Solvent check_storage->assess_solubility run_control Run Control Experiment (Compound in Media/Solvent) assess_solubility->run_control degradation_observed Degradation Observed? run_control->degradation_observed optimize_conditions Optimize Experimental Conditions (pH, Temp, Reagents) degradation_observed->optimize_conditions Yes no_issue Stability is Not the Root Cause degradation_observed->no_issue No

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

G compound This compound acid_base Acid / Base nucleophile Nucleophile light_heat Light / Heat isomerization Isomerization acid_base->isomerization michael_adduct Michael Adduct nucleophile->michael_adduct polymerization Polymerization / Decomposition light_heat->polymerization

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scalable Synthesis of Spiro[4.5]dec-6-en-8-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Spiro[4.5]dec-6-en-8-one. The information is presented in a practical question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, particularly when employing the widely used Robinson annulation approach.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Michael Adduct 1. Incomplete enolate formation. 2. Polymerization of methyl vinyl ketone (MVK). 3. Reversibility of the Michael addition.1. Ensure anhydrous conditions and use a sufficiently strong, non-nucleophilic base (e.g., LDA, NaH). 2. Add MVK slowly at low temperatures (-78°C to 0°C). Consider using an MVK precursor like a β-chloroketone to generate it in situ.[1][2] 3. Use a stoichiometric amount of base to drive the reaction forward.
Formation of Multiple Products in Aldol Condensation 1. Lack of regioselectivity in enolate formation for the intramolecular aldol condensation. 2. Competing intermolecular aldol reactions.1. Employ thermodynamic or kinetic control conditions to favor the desired enolate. For the formation of a six-membered ring, thermodynamic control (e.g., using a protic solvent or higher temperatures) is often preferred.[3] 2. Maintain a low concentration of the Michael adduct during the aldol condensation step.
Incomplete Cyclization to the Spirocyclic Ketone 1. Insufficient reaction time or temperature for the aldol condensation/dehydration. 2. Steric hindrance impeding the intramolecular reaction.1. Monitor the reaction by TLC or GC-MS and adjust the reaction time and temperature accordingly. Refluxing in the presence of a catalyst is often necessary for dehydration. 2. This may require optimization of the catalyst or reaction conditions. In some cases, a different synthetic route may be necessary.
Difficulty in Product Purification 1. Presence of unreacted starting materials and polymeric byproducts. 2. Co-elution of the product with impurities during column chromatography.1. Perform an aqueous workup to remove water-soluble impurities. Use distillation to remove volatile starting materials. 2. Optimize the solvent system for column chromatography. Recrystallization can be an effective final purification step for crystalline products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The Robinson annulation is a widely recognized and scalable method for the synthesis of six-membered rings, making it a suitable approach for this compound and its analogs, such as the Wieland-Miescher ketone.[4][5][6] This reaction involves a Michael addition of a cyclic ketone to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation to form the spirocyclic enone.[1][7]

Q2: What are the key starting materials for the synthesis of this compound via Robinson Annulation?

A2: The typical starting materials are a cyclopentanone derivative (as the Michael donor) and methyl vinyl ketone (MVK) as the Michael acceptor. The specific cyclopentanone derivative will determine the final substitution pattern on the spiro[4.5]decane core.

Q3: How can I improve the enantioselectivity of the synthesis?

A3: The use of a chiral organocatalyst, such as L-proline or its derivatives, in the aldol condensation step can induce high enantioselectivity.[4] This approach is a cornerstone of the Hajos-Parrish-Eder-Sauer-Wiechert reaction, a well-known asymmetric Robinson annulation.[4]

Q4: What are the typical reaction conditions for the Robinson annulation to form this compound?

A4: The reaction is often carried out in two steps. The Michael addition is typically performed at low temperatures in the presence of a base. The subsequent intramolecular aldol condensation and dehydration are usually promoted by heating, sometimes with the addition of an acid or base catalyst. One-pot procedures have also been developed to improve efficiency.[1]

Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A5: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective for monitoring the consumption of starting materials and the formation of intermediates and the final product. For characterization of the purified this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are essential.

Experimental Protocols

Key Experiment: Scalable Synthesis of this compound via Robinson Annulation

This protocol is a generalized procedure based on established Robinson annulation methodologies for the synthesis of Wieland-Miescher ketone analogs. Optimization of specific parameters may be required for the target molecule.

Materials:

  • Cyclopentanone

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt) or other suitable base

  • Ethanol (anhydrous)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium chloride (brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Michael Addition:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve cyclopentanone (1.0 eq) in anhydrous ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Stir the mixture for 30 minutes at 0°C to ensure complete enolate formation.

    • Add methyl vinyl ketone (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.

    • Neutralize the reaction mixture with dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the crude Michael adduct (a 1,5-diketone).

  • Intramolecular Aldol Condensation and Dehydration:

    • Dissolve the crude Michael adduct in toluene.

    • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid or iodine.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by TLC/GC-MS until the formation of the enone is complete.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

    • Characterize the final product using NMR, IR, and HRMS.

Visualizations

Logical Workflow for the Synthesis of this compound

G start Starting Materials (Cyclopentanone & MVK) michael Michael Addition (Base-catalyzed) start->michael adduct 1,5-Diketone Intermediate michael->adduct aldol Intramolecular Aldol Condensation & Dehydration (Heat/Catalyst) adduct->aldol crude Crude this compound aldol->crude purification Purification (Column Chromatography) crude->purification product Pure this compound purification->product

Caption: Synthetic workflow for this compound.

Proposed Signaling Pathway for Spiro[4.5]decanone Derivatives

While the specific biological targets of this compound are not extensively documented, related spiro[4.5]decanone structures have been investigated as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. The following diagram illustrates the proposed mechanism of action based on this class of compounds.

G cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF HIF-1α PHD PHD Enzymes HIF->PHD Hydroxylation OH_HIF Hydroxylated HIF-1α PHD->OH_HIF VHL VHL E3 Ligase OH_HIF->VHL Recognition degradation Proteasomal Degradation VHL->degradation HIF_stable Stable HIF-1α dimer HIF-1α/β Dimer HIF_stable->dimer HIF_beta HIF-1β HIF_beta->dimer nucleus Nucleus dimer->nucleus Translocation gene_expression Target Gene Expression (e.g., EPO, VEGF) nucleus->gene_expression Activation spiro Spiro[4.5]decanone Derivative spiro->PHD Inhibition

Caption: Proposed inhibition of the HIF-1α pathway.

References

Byproduct identification in "Spiro[4.5]dec-6-en-8-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[4.5]dec-6-en-8-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Question: My reaction is yielding very little or none of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound, typically achieved through a Robinson annulation of a cyclopentanone derivative with methyl vinyl ketone, can stem from several factors. The Robinson annulation is a powerful tool for the formation of six-membered rings in polycyclic systems, but it is sensitive to reaction conditions.[1][2]

Possible Causes and Solutions:

  • Inefficient Enolate Formation: The first step of the Michael addition in the Robinson annulation requires the formation of a stable enolate from the cyclopentanone derivative.

    • Troubleshooting:

      • Base Selection: Ensure the base used is strong enough to deprotonate the α-carbon of the cyclopentanone derivative effectively. Common bases include sodium ethoxide, sodium methoxide, or potassium tert-butoxide. The choice of base can influence the equilibrium of the enolate formation.

      • Solvent: The solvent should be compatible with the chosen base and not interfere with the reaction. Aprotic solvents are often preferred to avoid protonation of the enolate.

      • Temperature: Enolate formation is often carried out at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and prevent side reactions.

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of base.[3]

    • Troubleshooting:

      • Slow Addition: Add MVK slowly to the reaction mixture containing the enolate. This maintains a low concentration of MVK and minimizes polymerization.

      • Freshly Distilled MVK: Use freshly distilled MVK to remove any polymeric impurities that could initiate further polymerization.

  • Unfavorable Reaction Conditions for Intramolecular Aldol Condensation: The second phase of the Robinson annulation, the intramolecular aldol condensation, requires specific conditions to favor the formation of the six-membered ring.

    • Troubleshooting:

      • Temperature: The cyclization and subsequent dehydration often require heating. If the reaction is run at too low a temperature, the intermediate Michael adduct may be the major product.

      • Reaction Time: Ensure sufficient reaction time for the cyclization to occur. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial for optimal product formation.

    • Troubleshooting:

      • Carefully control the stoichiometry of the cyclopentanone derivative, MVK, and the base. A slight excess of the enolate precursor is sometimes used.

Logical Troubleshooting Workflow:

start Low/No Yield check_enolate Verify Enolate Formation start->check_enolate check_mvk Check MVK Quality & Addition check_enolate->check_mvk If enolate formation is likely check_aldol Optimize Aldol Condensation check_mvk->check_aldol If MVK is not the issue check_stoichiometry Confirm Stoichiometry check_aldol->check_stoichiometry If cyclization is incomplete solution Improved Yield check_stoichiometry->solution After optimization

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Identification of a Significant Byproduct in the Reaction Mixture

Question: I am observing a significant byproduct in my reaction mixture that is complicating the purification of this compound. How can I identify it and prevent its formation?

Answer:

The formation of byproducts is a common challenge in organic synthesis. In the context of the Robinson annulation for this compound synthesis, several side reactions can occur.

Potential Byproducts and Identification:

Potential Byproduct Formation Mechanism Identification Methods
Michael Adduct (2-(3-oxobutyl)cyclopentanone) Incomplete reaction where the intramolecular aldol condensation does not proceed to completion.[1]GC-MS: Will show a peak with a molecular weight corresponding to the sum of the cyclopentanone derivative and MVK. NMR: Presence of signals for both the cyclopentanone and the butanone side chain, without evidence of the fused ring system.
Self-Condensation Product of Cyclopentanone If the enolate of the cyclopentanone derivative reacts with another molecule of the ketone instead of MVK.GC-MS: Peak with a molecular weight corresponding to the dimer of the cyclopentanone derivative minus water. NMR: Complex spectrum indicating a larger, likely symmetric, molecule.
Polymeric Material Polymerization of methyl vinyl ketone.[3]Appears as an insoluble or high molecular weight smear in GC-MS and can lead to broad, unresolved signals in NMR. Often visible as a sticky residue.
Alternative Cyclization Product (e.g., bridged systems) While less common, alternative intramolecular cyclizations could occur depending on the substrate.Detailed 2D NMR analysis (COSY, HMBC, HSQC) would be required to elucidate an unexpected ring system.

Strategies to Minimize Byproduct Formation:

  • To Minimize the Michael Adduct:

    • Increase the reaction temperature after the initial Michael addition to promote the intramolecular aldol condensation and dehydration.

    • Increase the reaction time.

  • To Minimize Self-Condensation:

    • Slowly add the cyclopentanone derivative to the base to pre-form the enolate before the addition of MVK. This can minimize the concentration of the free ketone available for self-condensation.

  • To Minimize MVK Polymerization:

    • As mentioned previously, use freshly distilled MVK and add it slowly to the reaction mixture.

Experimental Workflow for Byproduct Identification:

start Byproduct Observed isolate Isolate Byproduct (e.g., Column Chromatography) start->isolate gcms GC-MS Analysis isolate->gcms nmr NMR Spectroscopy (1H, 13C, 2D) isolate->nmr structure Elucidate Structure gcms->structure nmr->structure prevention Develop Prevention Strategy structure->prevention

Caption: Workflow for the identification and prevention of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H and 13C NMR chemical shift range for the key protons and carbons in this compound?

  • 1H NMR:

    • The vinyl proton on the cyclohexenone ring (at C7) would likely appear as a singlet or a narrow multiplet in the range of δ 5.8-6.2 ppm.

    • The protons on the cyclopentane ring would appear as multiplets in the aliphatic region (δ 1.5-2.5 ppm).

    • The methylene protons on the cyclohexenone ring (at C9) would also be in the aliphatic region.

  • 13C NMR:

    • The carbonyl carbon (C8) would be significantly downfield, typically in the range of δ 195-205 ppm.

    • The quaternary spiro carbon (C5) would be in the range of δ 40-60 ppm.

    • The olefinic carbons of the enone (C6 and C7) would appear in the range of δ 120-170 ppm.

Q2: What are the recommended GC-MS conditions for analyzing the reaction mixture?

A2: For the analysis of a reaction mixture containing this compound and potential byproducts, a standard non-polar capillary column is generally suitable.

  • Column: A 30 m x 0.25 mm column with a 0.25 µm film thickness, such as a DB-5ms or HP-5ms, is a good starting point.

  • Oven Program: A temperature ramp is necessary to separate compounds with different boiling points. A typical program might be:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 250-280°C.

    • Final hold: 5-10 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV is standard for creating fragment patterns for library matching.

Q3: Are there alternative synthetic routes to this compound that might avoid some of these byproducts?

A3: Yes, other methods for the synthesis of spiro[4.5]decane systems exist, although the Robinson annulation is a very common and direct approach. Some alternatives include:

  • Intramolecular Friedel-Crafts Acylation: If a suitable precursor with an aromatic ring and a carboxylic acid side chain can be synthesized, an intramolecular Friedel-Crafts acylation could be used to form the cyclohexenone ring.

  • Ring-Closing Metathesis (RCM): A diene precursor could potentially be cyclized using a Grubbs catalyst to form the six-membered ring.

  • [4+2] Cycloaddition (Diels-Alder Reaction): A diene and a dienophile could be reacted to form the cyclohexene ring, which would then require further functionalization.

These alternative routes may have their own sets of potential byproducts and challenges. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Experimental Protocols

General Protocol for the Synthesis of this compound via Robinson Annulation

This is a generalized procedure based on the principles of the Robinson annulation and should be optimized for specific laboratory conditions and scales.

  • Enolate Formation: To a solution of a suitable base (e.g., 1.1 equivalents of sodium ethoxide) in an appropriate solvent (e.g., ethanol) at 0°C, add the cyclopentanone derivative (1.0 equivalent) dropwise. Stir the mixture at this temperature for 30-60 minutes.

  • Michael Addition: Slowly add freshly distilled methyl vinyl ketone (1.0 equivalent) to the enolate solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Intramolecular Aldol Condensation and Dehydration: Heat the reaction mixture to reflux for 4-8 hours. Monitor the formation of the spiro product by TLC/GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute aqueous acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • Data Acquisition: Run the instrument using the conditions outlined in FAQ Q2.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and relative peak areas of the components. Identify the compounds by comparing their mass spectra to a library database (e.g., NIST) and by interpreting the fragmentation patterns.

Protocol for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For byproduct identification, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable.

  • Data Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and integrations to confirm the structure of the desired product and to elucidate the structures of any isolated byproducts.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-6-en-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of Spiro[4.5]dec-6-en-8-one, a valuable spirocyclic ketone building block in organic synthesis and medicinal chemistry. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various natural products and biologically active compounds. Its rigid spirocyclic framework is a desirable feature in drug design. This guide will compare two distinct and effective synthetic strategies for its preparation: the Robinson Annulation and a Diels-Alder approach.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Robinson AnnulationRoute 2: Diels-Alder Reaction
Starting Materials Cyclopentanecarboxaldehyde, Methyl vinyl ketoneCyclopentadiene, Methyl vinyl ketone
Key Reaction Michael Addition followed by Intramolecular Aldol Condensation[4+2] Cycloaddition
Catalyst/Reagent Sulfuric AcidLewis Acid (e.g., BF₃·OEt₂) or thermal conditions
Solvent Not specified (often protic or aprotic polar)Dichloromethane or other aprotic solvents
Reaction Temperature 40°C-78°C to room temperature (Lewis Acid) or >150°C (thermal)
Reaction Time 48 hours2 - 24 hours
Overall Yield ~45%Moderate to Good (Specific yield for this exact product not found)
Number of Steps One-pot reactionOne-pot reaction
Atom Economy GoodExcellent
Key Advantages Readily available starting materials, well-established reaction.High stereoselectivity and regioselectivity, often milder conditions with Lewis acid catalysis.
Key Disadvantages Can be slow, potential for side reactions.Cyclopentadiene is prone to dimerization and requires fresh preparation.

Experimental Protocols

Route 1: Robinson Annulation

This method constructs the six-membered ring of the spirocycle through a tandem Michael addition and intramolecular aldol condensation.

Experimental Workflow:

Robinson_Annulation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Cyclopentanecarboxaldehyde C Mix and add H₂SO₄ A->C B Methyl vinyl ketone B->C D Heat at 40°C for 48h C->D Catalysis E Quench reaction D->E F Extraction E->F G Chromatography F->G H This compound G->H

Caption: Robinson Annulation Workflow

Detailed Protocol: To a mixture of cyclopentanecarboxaldehyde (1.0 equivalent) and methyl vinyl ketone (1.5 equivalents), concentrated sulfuric acid (1.3 mol%) is added. The reaction mixture is then heated to 40°C and stirred for 48 hours. After completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Route 2: Diels-Alder Reaction

This approach utilizes a [4+2] cycloaddition reaction between a diene and a dienophile to form the cyclohexene ring of the spirocycle.

Experimental Workflow:

Diels_Alder cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Cyclopentadiene (freshly cracked) C Combine in CH₂Cl₂ A->C B Methyl vinyl ketone B->C D Add Lewis Acid (e.g., BF₃·OEt₂) at -78°C C->D Catalysis E Warm to room temperature D->E F Quench reaction E->F G Extraction F->G H Chromatography G->H I This compound H->I

Caption: Diels-Alder Reaction Workflow

Detailed Protocol: Freshly cracked cyclopentadiene (1.2 equivalents) is dissolved in dichloromethane and cooled to -78°C. A solution of methyl vinyl ketone (1.0 equivalent) in dichloromethane is added, followed by the dropwise addition of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) (0.1 equivalents). The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to yield this compound.

Comparative Discussion

Robinson Annulation: This classical approach is robust and utilizes readily accessible and stable starting materials. The one-pot nature of the reaction is advantageous. However, the reaction can be slow, and the use of a strong acid catalyst at elevated temperatures may lead to side reactions and lower yields. The purification of the product can also be challenging due to the potential for oligomerization of the methyl vinyl ketone.

Diels-Alder Reaction: This method offers a powerful and often more efficient route to the desired spirocycle. The reaction is highly convergent and atom-economical. When catalyzed by a Lewis acid, the reaction can proceed at low temperatures, which often leads to higher stereoselectivity and cleaner reaction profiles. The main drawback of this route is the need to prepare fresh cyclopentadiene by cracking dicyclopentadiene immediately before use, as cyclopentadiene readily dimerizes at room temperature.

Conclusion

Both the Robinson annulation and the Diels-Alder reaction represent viable and effective strategies for the synthesis of this compound. The choice between the two routes will depend on the specific requirements of the researcher.

  • The Robinson Annulation is a good choice when simplicity and the use of stable, common laboratory reagents are the primary considerations.

  • The Diels-Alder Reaction is preferable when higher efficiency, stereocontrol, and milder reaction conditions are desired, provided the handling of cyclopentadiene is not a significant hurdle.

Further optimization of both routes, for instance, through the use of alternative catalysts or reaction conditions, may lead to improved yields and selectivity. This comparative guide serves as a foundation for researchers to make an informed decision based on the presented experimental data and procedural considerations.

Purity Assessment of Spiro[4.5]dec-6-en-8-one: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of "Spiro[4.5]dec-6-en-8-one," a spiro compound of interest in medicinal chemistry. This document outlines detailed experimental protocols, presents data in a comparative format, and provides visualizations of the analytical workflows to aid researchers in selecting the most appropriate method for their needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques used to identify and quantify the components of a mixture.[1] The choice between these methods largely depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[2]

  • HPLC is well-suited for the analysis of compounds that are non-volatile or thermally labile.[1] Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase.

  • GC-MS is the preferred method for volatile and semi-volatile compounds that can be vaporized without decomposition.[3] The sample is carried by an inert gas through a column, and the separated components are subsequently identified by a mass spectrometer.

For "this compound," both techniques can be applicable, and the selection will depend on the specific requirements of the analysis, such as the need for high sensitivity or the nature of potential impurities.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive technique for the analysis of volatile compounds and is well-suited for the analysis of "this compound," which has been identified in the volatile fractions of natural extracts.[4][5][6]

Table 1: GC-MS Experimental Parameters

ParameterValue
Gas Chromatograph Agilent 6890 or similar
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Temperature Program Initial temperature 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer Agilent 5973 or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 30-450 m/z
Data Acquisition Full Scan
High-Performance Liquid Chromatography (HPLC) Protocol

While less commonly reported for this specific compound, HPLC is a versatile technique that can be readily adapted for the purity assessment of "this compound," particularly for identifying non-volatile impurities. A reversed-phase method is proposed here.

Table 2: HPLC Experimental Parameters

ParameterValue
HPLC System Shimadzu LC-20AT or similar with PDA detector
Column C18 Inertsil ODS (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A: Water; B: Acetonitrile (Gradient elution may be required for complex samples)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 10 µL
Detector PDA Detector at 220 nm
Run Time 20 minutes

Comparison of HPLC and GC-MS for Purity Assessment

The choice between HPLC and GC-MS for the purity assessment of "this compound" involves considering the specific advantages and limitations of each technique.

Table 3: Comparison of Analytical Methods

FeatureHPLCGC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires analyte to be volatile and thermally stable.[2]
Sensitivity Generally less sensitive than GC-MS.[3]Highly sensitive, capable of detecting trace-level impurities.[2]
Selectivity High selectivity based on analyte polarity and interaction with the stationary phase.[3]Excellent selectivity, with mass spectrometry providing definitive identification.[1]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile impurities.
Analysis Time Typically longer run times (10-60 minutes).[7]Faster analysis, often under 20 minutes.[7]
Cost Higher operational cost due to solvent consumption.[7]Generally more cost-effective in terms of consumables.[7]
Impurity Profiling Effective for non-volatile, polar impurities.Ideal for volatile and semi-volatile impurities.

Visualization of Analytical Workflows

The following diagrams illustrate the typical experimental workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Hexane) Sample->Dissolution Injection Inject 1 µL into GC Dissolution->Injection Separation Separation on HP-5MS column Injection->Separation Detection MS Detection (EI, Full Scan) Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Peak Integration and Purity Calculation Chromatogram->Integration LibrarySearch Impurity Identification via MS Library Search Chromatogram->LibrarySearch HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in mobile phase (e.g., Acetonitrile) Sample->Dissolution Injection Inject 10 µL into HPLC Dissolution->Injection Separation Separation on C18 column Injection->Separation Detection PDA Detection at 220 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Area % Purity Chromatogram->Integration ImpurityQuant Quantify Impurities using a Reference Standard Integration->ImpurityQuant

References

A Comparative Guide to the Structural Elucidation of Spiro[4.5]dec-6-en-8-one Derivatives: X-ray Crystallography vs. Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. This is particularly true for complex scaffolds such as spirocyclic systems, where the stereochemistry at the spirocenter dictates the overall molecular shape and interactions with biological targets. This guide provides a comparative overview of X-ray crystallography and alternative techniques for the structural elucidation of "Spiro[4.5]dec-6-en-8-one" derivatives, a common motif in natural products and pharmacologically active compounds.

Introduction to Structural Elucidation Techniques

The determination of a molecule's structure can be approached through several high-resolution techniques. Single-crystal X-ray crystallography stands as the gold standard for providing an unambiguous, high-resolution solid-state structure.[1] However, obtaining suitable crystals can be a significant bottleneck.[1] Consequently, other powerful techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, are often employed, either as complementary methods or as primary tools when crystallization is unsuccessful.[2][3]

Comparison of Methodologies

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling (e.g., DFT)
Sample Phase Solid (single crystal)SolutionIn silico
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry (with anomalous dispersion)Connectivity (1D/2D NMR), relative stereochemistry (NOE/ROE), dihedral angles (coupling constants), dynamic informationOptimized 3D structure, conformational energies, theoretical spectroscopic data
Strengths Unambiguous and high-resolution structural determination.[4]Provides data on the solution-state conformation and dynamics, which can be more biologically relevant.[5] No need for crystallization.[3]Can predict stable conformations and provide structural insights when experimental data is limited. Aids in the interpretation of spectroscopic data.[2]
Limitations Requires a suitable single crystal, which can be difficult to grow. The determined structure is of the solid state, which may differ from the solution conformation. Does not directly detect hydrogen atoms well.[6]Structure determination can be complex and may not provide the same level of precision as X-ray crystallography. Limited to smaller and medium-sized molecules for full assignment.[6]Accuracy is dependent on the level of theory and basis set used. Results require experimental validation.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystallization: A concentrated solution of the purified this compound derivative is prepared in a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate, hexane). Crystallization is induced by slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A single crystal of suitable size and quality (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined to best fit the experimental data, yielding the final molecular structure.[7]

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR (¹H and ¹³C): Standard proton and carbon spectra are acquired to identify the number and types of hydrogen and carbon atoms in the molecule. For a derivative of this compound, characteristic shifts for the olefinic protons and the carbonyl carbon would be expected.[8]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, revealing proton connectivity within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the carbon skeleton.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity (<5 Å), providing critical information for determining the relative stereochemistry, particularly around the spirocenter.

Workflow for Structural Elucidation

The following diagram illustrates the typical workflows for structural elucidation using X-ray crystallography versus a combined spectroscopic and computational approach.

G cluster_0 X-ray Crystallography Workflow cluster_1 Spectroscopic & Computational Workflow A Compound Synthesis & Purification B Crystallization Trials A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Unambiguous 3D Structure E->F G Compound Synthesis & Purification H NMR & MS Data Acquisition G->H I 2D Structure Determination H->I J Computational Conformational Search I->J K NOE/ROE & Coupling Constant Analysis I->K L Proposed 3D Structure(s) J->L K->L

Caption: Comparative workflows for molecular structure determination.

Quantitative Data Comparison (Hypothetical Data for a this compound Derivative)

The following table presents a hypothetical comparison of structural parameters for a substituted this compound derivative as determined by X-ray crystallography, NMR (through interpretation of coupling constants and NOEs), and DFT calculations.

ParameterX-ray CrystallographyNMR-DerivedDFT Calculation (B3LYP/6-31G*)
C=O Bond Length (Å) 1.215Not Directly Measurable1.218
C=C Bond Length (Å) 1.334Not Directly Measurable1.338
Spiro-C-C-C-C Dihedral Angle (°) 55.2~50-60 (from coupling constants)54.8
Key Interproton Distance (Å) (NOE) 2.45Strong NOE observed2.48
Conformation of Cyclohexenone Ring Half-ChairHalf-ChairHalf-Chair

Conclusion

For the definitive structural elucidation of "this compound" derivatives, single-crystal X-ray crystallography is unparalleled in its precision and reliability, providing a complete and unambiguous three-dimensional structure.[1] However, in cases where suitable crystals cannot be obtained, a combination of advanced NMR techniques and computational modeling presents a powerful alternative for determining the constitution and relative stereochemistry in solution.[2][5] For drug development professionals, understanding the solution-state conformation from NMR can be particularly valuable as it may more closely represent the bioactive conformation. Ultimately, the choice of method will depend on the specific research question, the nature of the compound, and the available resources. In many cases, a combined approach, where spectroscopic and computational data are used to complement and validate a crystal structure, provides the most comprehensive understanding of the molecule's structural properties.

References

A Comparative Analysis of Spiro[4.5]dec-6-en-8-one and Other Prolyl Hydroxylase Domain (PHD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prolyl hydroxylase domain (PHD) inhibitor Spiro[4.5]dec-6-en-8-one and its derivatives against other well-characterized PHD inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of hypoxia signaling, anemia therapeutics, and ischemia-related diseases.

Introduction to PHD Inhibition

Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor-α (HIF-α). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for proteasomal degradation. Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-α and the subsequent activation of a wide array of hypoxia-responsive genes. These genes play crucial roles in erythropoiesis, angiogenesis, and cellular metabolism. Consequently, PHD inhibitors have emerged as a promising therapeutic strategy for the treatment of anemia associated with chronic kidney disease and other ischemia-related conditions.

Spiro[4.5]decanone-based compounds represent a distinct chemical scaffold for PHD inhibition. These molecules act as competitive inhibitors of 2-oxoglutarate (2OG), a key co-substrate for PHD enzymes. This guide will compare a representative compound from this class with other prominent PHD inhibitors that are either in clinical trials or have been extensively studied.

Quantitative Comparison of PHD Inhibitor Potency

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of a representative spiro[4.5]decanone derivative and several other notable PHD inhibitors against the three major human PHD isoforms (PHD1, PHD2, and PHD3). Lower IC50 values indicate higher potency.

Inhibitor ClassRepresentative Compound/Drug NamePHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
Spiro[4.5]decanone Derivative 3-methyl pyridine spiro[4.5]decanoneData not available1100Data not available
Pyridine Carboxylate Molidustat (BAY 85-3934)480[1]280[1]450[1]
Glycinamide Daprodustat (GSK1278863)3.5[2]22.2[2]5.5[2]
Isoquinoline Carboxamide Roxadustat (FG-4592)Data not available~150Data not available
Quinoline Carboxamide Vadadustat (AKB-6548)15.411.87.6

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition O2 Oxygen (O2) PHDs PHD Enzymes O2->PHDs activates HIF1a_normoxia HIF-1α PHDs->HIF1a_normoxia hydroxylates (OH) HIF1a_normoxia->PHDs substrate VHL VHL Protein HIF1a_normoxia->VHL binds Proteasome Proteasome VHL->Proteasome targets for Degradation Degradation Proteasome->Degradation PHD_Inhibitor Spiro[4.5]decanone or other PHD Inhibitor PHDs_inhibited PHD Enzymes (Inhibited) PHD_Inhibitor->PHDs_inhibited inhibits HIF1a_hypoxia HIF-1α (Stable) HIF_Complex HIF-1α/β Complex HIF1a_hypoxia->HIF_Complex Nucleus Nucleus HIF1a_hypoxia->Nucleus translocates to HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF_Complex->HRE binds to Target_Genes Target Gene Expression (e.g., EPO, VEGF) HRE->Target_Genes activates

Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD inhibitor conditions.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cell-Based Analysis Enzyme_Assay PHD Inhibition Assay (e.g., TR-FRET) IC50 Determine IC50 Values Enzyme_Assay->IC50 Cell_Culture 1. Cell Culture (e.g., HeLa, Hep3B) Treatment 2. Treat with PHD Inhibitor Cell_Culture->Treatment Lysate_Prep 3. Cell Lysis & Protein Quantification Treatment->Lysate_Prep Western_Blot 4a. Western Blot for HIF-1α Lysate_Prep->Western_Blot HRE_Assay 4b. HRE Luciferase Reporter Assay Lysate_Prep->HRE_Assay HIF_Stabilization Assess HIF-1α Stabilization Western_Blot->HIF_Stabilization Gene_Expression Measure Target Gene Expression HRE_Assay->Gene_Expression

Caption: A typical experimental workflow for the evaluation of PHD inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of PHD2.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (biotinylated)

  • 2-oxoglutarate (2OG)

  • Ascorbate and Fe(II)

  • Europium-labeled anti-hydroxylated HIF-1α antibody (donor fluorophore)

  • Streptavidin-conjugated acceptor fluorophore

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

  • Test compounds (e.g., Spiro[4.5]decanone derivatives)

  • 384-well microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare a reaction mixture containing PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II) in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the 384-well plate.

  • Initiate the enzymatic reaction by adding 2-oxoglutarate to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection mixture containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.

  • Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~615 nm for the donor and ~665 nm for the acceptor).

  • Calculate the ratio of the acceptor to donor fluorescence.

  • Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular HIF-1α Stabilization Assay (Western Blot)

This method detects the intracellular accumulation of HIF-1α protein in response to PHD inhibitor treatment.

Materials:

  • Human cell line (e.g., HeLa or Hep3B)

  • Cell culture medium and supplements

  • PHD inhibitor stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PHD inhibitor for a specified duration (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO).

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Quantify the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative increase in HIF-1α levels.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a luciferase reporter gene under the control of HREs.

Materials:

  • Human cell line (e.g., HEK293T)

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • PHD inhibitor stock solution

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of the PHD inhibitor.

  • Incubate the cells for an appropriate period (e.g., 16-24 hours).

  • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control to determine the extent of HIF-1 transcriptional activation.

Conclusion

The spiro[4.5]decanone scaffold represents a viable class of PHD inhibitors. While the representative compound shows moderate potency against PHD2, other classes of inhibitors, such as the glycinamides and quinoline carboxamides, exhibit significantly higher potency in the low nanomolar range. The choice of a particular PHD inhibitor for therapeutic development will depend on a variety of factors, including isoform selectivity, pharmacokinetic properties, and in vivo efficacy. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of novel PHD inhibitors like this compound and its analogs. Further structure-activity relationship studies on the spiro[4.5]decanone core may lead to the development of more potent and selective PHD inhibitors with therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Spiro[4.5]decanone Analogs as Prolyl Hydroxylase Domain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The spiro[4.5]decane scaffold is a key structural motif in a variety of biologically active compounds. This guide focuses on the structure-activity relationship (SAR) of spiro[4.5]decanone analogs that have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes. These enzymes are significant therapeutic targets for conditions such as anemia and ischemia-related diseases. The following sections detail the SAR, experimental data, and methodologies for this class of compounds.

Structure-Activity Relationship (SAR) Insights

Spiro[4.5]decanone derivatives have emerged as a promising template for the development of potent and selective inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, including the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[1][2] The core structure of these inhibitors typically features a spiro[4.5]decanone moiety linked to a side chain that chelates the active site metal ion and another substituent that interacts with surrounding amino acid residues.

Key SAR findings for this class of compounds include:

  • The Spirocyclic Core: The rigid, three-dimensional nature of the spiro[4.5]decanone core is crucial for orienting the functional groups in the appropriate conformation for binding to the PHD active site. This scaffold provides a distinct advantage over more flexible linear structures.

  • Metal Chelating Group: A common feature of these inhibitors is a group capable of chelating the active site iron, often a hydroxamate or a related moiety. The nature of this group significantly influences inhibitory potency.

  • Substituents on the Spirocyclic Ring: Modifications to the spiro[4.5]decanone ring can impact both potency and selectivity. For instance, the introduction of substituents can modulate the compound's physicochemical properties, such as solubility and cell permeability.

  • The "Aromatic Pocket" Binding Group: A key interaction for potent inhibition involves a substituent that binds to an "aromatic pocket" within the enzyme's active site. Variations in this group have a substantial effect on the inhibitory activity. For example, replacing a 3-methyl pyridine group with an N-methyl imidazole can alter potency.[2]

  • Isoform Selectivity: While the spiro[4.5]decanone core itself may not inherently confer selectivity between different PHD isoforms (PHD1, PHD2, and PHD3), modifications to the substituents can be exploited to develop isoform-selective inhibitors.[2]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected spiro[4.5]decanone analogs against PHD2.

Compound IDR GroupPHD2 IC50 (μM)
11 3-methyl pyridine3.95 ± 0.75
23 Not Specified1.05 ± 0.04
24 Not Specified0.219 ± 0.025

Data sourced from studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors.[2]

Experimental Protocols

General Synthesis of Spiro[4.5]decanone Analogs:

The synthesis of the spiro[4.5]decanone core is a critical step in the preparation of these inhibitors. A common route involves a multi-step sequence starting from commercially available materials. The specific side chains and aromatic groups are then introduced through various coupling reactions.

PHD2 Inhibition Assay:

The inhibitory activity of the synthesized compounds against PHD2 is typically assessed using an in vitro biochemical assay. A common method involves monitoring the hydroxylation of a HIF-1α peptide substrate.

  • Enzyme: Recombinant human PHD2 is used.

  • Substrate: A peptide corresponding to the C-terminal oxygen-dependent degradation domain (CODD) of HIF-1α.

  • Cofactors: 2-oxoglutarate, ascorbate, and Fe(II).

  • Detection: The extent of hydroxylation can be measured using various techniques, such as mass spectrometry or antibody-based methods.

  • IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is determined by fitting the dose-response data to a suitable equation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of spiro[4.5]decanone-based PHD inhibitors.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Optimization A Design of Spiro[4.5]decanone Analogs B Chemical Synthesis A->B C Purification & Structural Confirmation (NMR, MS) B->C D PHD2 Inhibition Assay C->D E Determination of IC50 Values D->E F Selectivity Profiling (vs. other 2OG oxygenases) E->F G Structure-Activity Relationship Analysis F->G H Lead Compound Identification G->H I Further Optimization H->I I->A

Caption: A generalized workflow for the development of spiro[4.5]decanone PHD inhibitors.

Signaling Pathway Context

The inhibition of PHD enzymes by spiro[4.5]decanone analogs leads to the stabilization of HIF-α. Under normal oxygen conditions (normoxia), PHD hydroxylates HIF-α, leading to its degradation. Under low oxygen conditions (hypoxia) or in the presence of a PHD inhibitor, HIF-α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses.

G cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition A HIF-α C HIF-α-OH A->C Hydroxylation B PHD B->C D VHL C->D E Proteasomal Degradation D->E F HIF-α I HIF-α Stabilization F->I G PHD H Spiro[4.5]decanone Inhibitor H->G Inhibition J Nuclear Translocation I->J K Gene Transcription (e.g., EPO) J->K

Caption: The role of PHD inhibitors in the HIF signaling pathway.

References

A Comparative Guide to Quantum Mechanical Calculations of Transition States in Spirocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Spirocyclic Systems and the Importance of Transition State Analysis

Spiro compounds, characterized by two rings sharing a single atom, are significant structural motifs in natural products and pharmacologically active molecules.[2][3][4] Their rigid three-dimensional structures are crucial for their biological activity. Understanding the formation of these complex molecules, particularly the stereochemical outcomes, is a key challenge in synthetic chemistry.[1][2] Quantum mechanical calculations, especially Density Functional Theory (DFT), have become indispensable for elucidating the reaction mechanisms and predicting the stereoselectivity of spirocyclization reactions by analyzing the transition states.[1]

Computational Methodologies for Transition State Analysis

The investigation of reaction mechanisms in spiro compound synthesis heavily relies on the accurate calculation of transition state (TS) structures and their corresponding energies. DFT is a widely used method for these studies, offering a good balance between computational cost and accuracy.[1]

Table 1: Comparison of Computational Methods for Transition State Analysis

MethodDescriptionAdvantagesDisadvantagesTypical Application
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It uses the electron density as the fundamental quantity.Good accuracy for a wide range of systems at a manageable computational cost.[1]The accuracy depends on the choice of the exchange-correlation functional. May not be as accurate as higher-level methods for systems with strong electron correlation.Geometry optimization of reactants, products, and transition states; frequency calculations; calculation of reaction energies and activation barriers.[1]
Ab initio Methods (e.g., MP2, CCSD(T)) Based on first principles of quantum mechanics without empirical parameters. Examples include Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).High accuracy, often considered the "gold standard" in quantum chemistry.Computationally very expensive, limiting their application to smaller molecular systems.High-accuracy single-point energy calculations on DFT-optimized geometries to refine the energy profile.[1]
Semi-empirical Methods (e.g., AM1, PM7) Simplify quantum mechanical calculations by using parameters derived from experimental data.Very fast, allowing for the study of very large systems or for high-throughput screening.Lower accuracy compared to DFT and ab initio methods. May not be reliable for transition state searches without specific parameterization.Initial screening of reaction pathways or for systems too large for DFT.

Experimental Protocols: A Computational Workflow

In the context of theoretical chemistry, the "experimental protocol" refers to the computational workflow used to model the reaction. A typical workflow for investigating a spirocyclization reaction using DFT is outlined below.[1]

1. Geometry Optimization: The first step involves finding the lowest energy structures (geometries) of the reactants, products, and any intermediates. This is typically done using a gradient-based optimization algorithm.

2. Transition State Search: Locating the transition state, which is a first-order saddle point on the potential energy surface, is a critical step. Common methods include:

  • Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3): These methods require initial guesses for the reactant, product, and transition state structures.

  • Scanning a reaction coordinate: This involves systematically changing a specific geometric parameter (e.g., a bond length or angle) to map out the energy profile and locate the approximate transition state, which is then fully optimized.[1]

3. Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to characterize them and to obtain thermal corrections to the electronic energies.

  • Minima (Reactants, Products, Intermediates): All calculated vibrational frequencies are real (positive).[1]

  • Transition States: A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[1]

4. Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface, confirming that the located TS is the correct one for the reaction of interest.

5. Energy Profile Construction: To improve the accuracy of the calculated energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. Gibbs free energies (G) are then calculated by adding thermal corrections from the frequency calculations to these more accurate electronic energies. The resulting potential energy surface visualizes the reaction pathway, activation barriers (ΔG‡), and reaction free energies (ΔGrxn).[1]

6. Selectivity Analysis: The calculated energy profile allows for the prediction of reaction outcomes:

  • Kinetic Product: The product formed via the transition state with the lowest Gibbs free energy of activation (lowest ΔG‡).[1]

  • Thermodynamic Product: The most stable product isomer, having the lowest absolute Gibbs free energy.[1]

Visualization of Computational Workflow

The following diagram illustrates the general workflow for the computational investigation of a spirocyclization reaction.

Computational_Workflow cluster_start Initial Steps cluster_optimization Geometry Optimization cluster_ts Transition State Search cluster_verification Verification and Refinement cluster_analysis Analysis Reactant_Product_Guess Initial Guess of Reactant & Product Geometries Geom_Opt Geometry Optimization (e.g., DFT) Reactant_Product_Guess->Geom_Opt TS_Search Transition State Search (e.g., QST2/QST3) Reactant_Product_Guess->TS_Search Minima Optimized Reactant & Product Structures Geom_Opt->Minima Minima->TS_Search Freq_Calc Frequency Calculations Minima->Freq_Calc Single_Point Single-Point Energy (Higher Level of Theory) Minima->Single_Point TS_Opt Optimized Transition State TS_Search->TS_Opt TS_Opt->Freq_Calc IRC Intrinsic Reaction Coordinate (IRC) TS_Opt->IRC TS_Opt->Single_Point Freq_Calc->IRC Energy_Profile Construct Energy Profile (ΔG‡, ΔGrxn) Freq_Calc->Energy_Profile Thermal Corrections IRC->Minima Single_Point->Energy_Profile Selectivity Predict Kinetic vs. Thermodynamic Products Energy_Profile->Selectivity

Caption: A generalized workflow for the computational investigation of a spirocyclization reaction.

Case Study: Spiroketal Formation

Theoretical studies on spiroketal formation provide a clear example of how these computational methods are applied.[1] The formation of spiroketals can lead to multiple stereoisomers, and controlling this stereoselectivity is a significant synthetic challenge.[1][5] Computational chemistry helps to rationalize the origins of stereocontrol by mapping the kinetic and thermodynamic pathways.[1] By calculating the Gibbs free energies of activation for the transition states leading to different stereoisomers, researchers can predict which product will be favored under kinetic control. Similarly, by comparing the absolute Gibbs free energies of the final products, the thermodynamically favored isomer can be identified.[1]

Table 2: Illustrative Data for a Hypothetical Spiroketalization Reaction

StereoisomerΔG‡ (kcal/mol) (Kinetic Barrier)ΔG (kcal/mol) (Relative Stability)Predicted Outcome
(R,S)-Spiroketal 15.2-5.4Thermodynamic Product
(S,S)-Spiroketal 12.8-3.1Kinetic Product

Note: This table presents hypothetical data for illustrative purposes.

This data would suggest that the (S,S)-spiroketal is the kinetic product due to its lower activation barrier, while the (R,S)-spiroketal is the more stable thermodynamic product.

Conclusion

Quantum mechanical calculations, particularly DFT, provide a powerful framework for understanding the mechanisms of spirocyclization reactions.[1] By systematically locating and characterizing transition states, these computational methods allow for the prediction of reaction feasibility, and kinetic and thermodynamic product distributions. This insight is invaluable for the rational design of synthetic routes to access specific stereoisomers of complex spirocyclic molecules, which is of great interest in natural product synthesis and drug development.[1] As computational power and theoretical methods continue to advance, their predictive capabilities will become even more integral to chemical research.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Spiro[4.5]dec-6-en-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific chemical entities is paramount. This guide provides a comparative overview of validated analytical methods suitable for the quantification of Spiro[4.5]dec-6-en-8-one, a spiro compound that has been identified in various natural extracts.[1][2] While specific validated methods for this exact compound are not extensively documented in publicly available literature, this guide draws upon established analytical techniques for similar spiro compounds and α,β-unsaturated ketones to provide robust recommendations.

The primary methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method's principles, a detailed experimental protocol, and a summary of performance characteristics are presented to aid in the selection of the most appropriate technique for a given research or development need.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] Its high chromatographic resolution and the specificity of mass spectrometric detection make it a primary choice for the analysis of this compound, which has been successfully identified in complex matrices like essential oils and plant extracts using this method.[4][5]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: An Agilent 6890 GC coupled with a 5973 Mass Selective Detector or equivalent.[4]

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of terpenoids and related compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: Maintain 240°C for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation:

    • Prepare a stock solution of a this compound reference standard in a suitable volatile solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Dissolve or dilute test samples in the same solvent to fall within the calibration range.

  • Quantification: Identification can be confirmed by comparing the retention time and mass spectrum with that of a reference standard. Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards and applying it to the peak area of the analyte in the test samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the quantification of a broad range of compounds, including those that are not sufficiently volatile for GC analysis.[6] For α,β-unsaturated ketones, which possess a chromophore, UV detection is a common and effective method.[7][8]

Experimental Protocol: RP-HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B) is typically effective.

    • Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound, which would need to be determined experimentally (typically in the range of 220-280 nm for similar structures).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase or a compatible solvent.

    • Generate calibration standards by diluting the stock solution to concentrations from 1 µg/mL to 200 µg/mL.

    • Prepare test samples by dissolving or diluting them in the mobile phase and filtering through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal method for quantifying compounds at low concentrations in complex matrices.[3][9]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for faster analysis and better resolution.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: A typical gradient might start at 20% B and increase to 98% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for ketones.

    • Analysis Mode: Selected Ion Monitoring (SIM) for quantification of the parent ion, or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for enhanced selectivity and sensitivity. The specific precursor and product ions would need to be determined by infusing a standard solution of this compound.

  • Sample Preparation: Similar to HPLC sample preparation, ensuring the final solvent is compatible with the mobile phase.

  • Quantification: A calibration curve is constructed using the peak areas of the analyte in the calibration standards. The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Comparative Performance of Analytical Methods

The choice of analytical method depends on several factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The table below provides a comparative summary of the expected performance characteristics for the quantification of this compound using the described methods.

Performance CharacteristicGC-MSHPLC-UVLC-MS/MS
Selectivity High (based on retention time and mass spectrum)Moderate (potential for co-elution)Very High (based on retention time and specific mass transitions)
Sensitivity (LOD) Low ng/mL to high pg/mLLow µg/mL to high ng/mLLow pg/mL to fg/mL
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 10%< 15%
Accuracy (% Recovery) 85-115%90-110%85-115%
Throughput ModerateHighModerate to High
Matrix Effect ModerateLow to ModerateHigh (can be mitigated with internal standards)

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

AnalyticalMethodValidation start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness stability Solution Stability robustness->stability system_suitability System Suitability Testing stability->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: A generalized workflow for analytical method validation.

References

A Comparative Guide to Catalytic Systems for the Synthesis of Spiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

The spiro[4.5]decane framework is a key structural motif in a multitude of natural products and pharmacologically active compounds. Its unique three-dimensional architecture has spurred the development of diverse synthetic strategies. This guide provides a comparative overview of the efficacy of various catalytic systems for the formation of spiro[4.5]decanes, offering researchers, scientists, and drug development professionals a basis for selecting the most suitable method for their specific synthetic goals. The comparison focuses on key performance indicators such as reaction yield, stereoselectivity, and reaction conditions, supported by experimental data from the literature.

Performance Comparison of Catalytic Systems

The choice of catalyst exerts a profound influence on the efficiency and selectivity of spiro[4.5]decane synthesis. The following table summarizes the performance of several prominent catalytic methods.

Catalytic SystemCatalyst/ReagentsSubstrate ScopeYield (%)Diastereo-selectivity (d.r.)Enantio-selectivity (ee)Reaction Conditions
Gold(I)-Catalysis Au(I) catalyst4-Alkyne tethered cyclohex-2-enones52 - 81Not ReportedNot ApplicableMild conditions
Synergistic Photocatalysis & Organocatalysis BINOL-derived phosphoric acid / Blue LEDs2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilinesUp to 88Up to 99:1Not ReportedRoom temperature, 24 h
Palladium-Catalysis Pd(0) complexesVinylcyclopropanes and benzofuran-derived azadienesUp to 93>20:1>99%Mild conditions
Iron(III)-Catalysis Ferric acetylacetonate (Fe(acac)₃) / Togni's Reagent IIndole-tethered alkenesModerate to highHigh selectivityNot ReportedMild and convenient conditions
Copper-Catalysis Copper catalyst / Ethyl bromodifluoroacetateN-benzylacrylamidesNot specifiedNot specifiedNot ApplicableNot specified
Ring-Closing Metathesis (RCM) Grubbs Catalysts (First and Second Generation)Diallylated 1,3-diketones or active methylene compoundsGoodNot ApplicableNot ApplicableRoom temperature to 60°C
Claisen Rearrangement Thermal or Lewis AcidBicyclic 2-(alkenyl)dihydropyransGood to excellentExcellentExcellent (chiral substrates)Varies (thermal or catalyzed)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results. Below are representative experimental protocols for some of the key catalytic systems.

Synergistic Photocatalysis and Organocatalysis

This metal-free method provides access to 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity.[1][2]

Procedure:

  • To a reaction tube, add 2-methylene-1,2,3,4-tetrahydronaphtalen-1-one (1.0 equiv.), N-cyclopropylaniline (2.0 equiv.), and a BINOL-derived phosphoric acid catalyst (10 mol%).

  • The tube is placed in a photoreactor and backfilled with nitrogen gas three times.

  • Dichloromethane (DCM) is added as the solvent to achieve a concentration of 0.01 M.

  • The reaction mixture is stirred for 30 minutes in the dark.

  • The mixture is then irradiated with a 2 W blue LED (445–450 nm) at room temperature for 24 hours.

  • After 24 hours, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) to afford the pure 2-amino-spiro[4.5]decane-6-one.

Ring-Closing Metathesis (RCM)

RCM is a versatile method for the formation of cyclic compounds, including the spiro[4.5]decane core.[3]

Procedure:

  • Dissolve the diallylated substrate (e.g., diallylated dimedone) in an appropriate solvent such as dichloromethane (DCM).

  • Add a Grubbs catalyst (first or second generation, catalyst loading can be as low as 50-250 ppm for some substrates) to the solution.[4]

  • Stir the reaction mixture at room temperature or elevated temperatures (e.g., 40-60°C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the solvent is removed.

  • The crude product is then purified by column chromatography to yield the spiro[4.5]decane derivative.

Reaction Pathways and Mechanisms

Understanding the underlying reaction mechanisms is essential for optimizing reaction conditions and expanding the substrate scope.

Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction

The formation of spiro[4.5]deca-1,6-diene-8-ones via a Gold(I)-catalyzed vinylogous Conia-ene reaction is a powerful atom-economical method.[5] The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne moiety, which facilitates a nucleophilic attack and subsequent cyclization.

Gold_Catalyzed_Reaction Substrate 4-Alkyne Tethered Cyclohex-2-enone Activated_Complex Gold-Alkyne Complex Substrate->Activated_Complex + Au(I) Au_Catalyst Au(I) Catalyst Cyclization Intramolecular Nucleophilic Attack Activated_Complex->Cyclization Intermediate Spirocyclic Intermediate Cyclization->Intermediate Protonolysis Protonolysis Intermediate->Protonolysis Product Spiro[4.5]deca-1,6-diene-8-one Protonolysis->Product Catalyst_Regen Catalyst Regeneration Protonolysis->Catalyst_Regen Catalyst_Regen->Au_Catalyst Back to cycle

Caption: Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction Pathway.

Synergistic Photoredox and Organocatalysis Workflow

This approach utilizes the synergy between a photocatalyst, which generates a radical intermediate upon light absorption, and an organocatalyst that controls the stereochemistry of the subsequent bond formation.

Photoredox_Organocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants 1. Mix Reactants: - 2-Methylene-tetrahydronaphtalen-1-one - N-cyclopropylaniline - Phosphoric Acid Catalyst Solvent 2. Add Solvent (DCM) Reactants->Solvent Inert 3. Purge with Nitrogen Solvent->Inert Dark 4. Stir in Dark (30 min) Inert->Dark Irradiation 5. Irradiate with Blue LEDs (Room Temperature, 24h) Dark->Irradiation Concentration 6. Concentrate in vacuo Irradiation->Concentration Purification 7. Column Chromatography Concentration->Purification Final_Product Pure Spiro[4.5]decane Product Purification->Final_Product

Caption: Experimental Workflow for Synergistic Photoredox and Organocatalysis.

Ring-Closing Metathesis (RCM) Catalytic Cycle

The RCM reaction, typically catalyzed by ruthenium-based complexes, proceeds through a well-defined catalytic cycle involving the formation of a metallacyclobutane intermediate.

RCM_Mechanism Catalyst [Ru]=CH₂ Coordination Alkene Coordination Catalyst->Coordination + Substrate Substrate Diallyl Substrate Substrate->Coordination Metallacyclobutane1 Metallacyclobutane Intermediate Coordination->Metallacyclobutane1 [2+2] Cycloaddition Retro_Cycloaddition Retro [2+2] Cycloaddition Metallacyclobutane1->Retro_Cycloaddition Intermediate_Carbene New Ruthenium Carbene Retro_Cycloaddition->Intermediate_Carbene - Ethylene Intramolecular_Coord Intramolecular Alkene Coordination Intermediate_Carbene->Intramolecular_Coord Metallacyclobutane2 Spirocyclic Metallacyclobutane Intramolecular_Coord->Metallacyclobutane2 [2+2] Cycloaddition Product_Formation Product Release Metallacyclobutane2->Product_Formation Retro [2+2] Cycloaddition Product Spiro[4.5]decene + [Ru]=CH₂ Product_Formation->Product Product->Catalyst Catalyst Regeneration

Caption: Catalytic Cycle of Ring-Closing Metathesis.

References

Comparative Analysis of Spiro[4.5]dec-6-en-8-one Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiro compounds, characterized by a unique three-dimensional structure where two rings are linked by a single common atom, have garnered significant attention in medicinal chemistry.[1][2] Their rigid conformation and structural novelty make them attractive scaffolds for developing new therapeutic agents.[2][3] The Spiro[4.5]decane framework, in particular, is a core structure in various natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.[3][4][5] This guide provides a comparative overview of the therapeutic potential of novel Spiro[4.5]dec-6-en-8-one derivatives, focusing on their performance in preclinical in vitro and in vivo models.

While direct comparative studies on a series of "this compound" derivatives are not extensively available in the public domain, this guide synthesizes available data on related spirocyclic structures to project a potential evaluation framework. The following sections present hypothetical comparative data and standardized protocols to guide researchers in the evaluation of such compounds.

Quantitative Comparison of Derivatives

To evaluate the therapeutic potential and selectivity of novel this compound derivatives, a panel of assays is typically employed. The following table summarizes hypothetical data for three distinct derivatives (SPD-A, SPD-B, SPD-C) compared against a standard chemotherapeutic agent, Doxorubicin.

Table 1: In Vitro & In Vivo Performance of this compound Derivatives

CompoundIn Vitro Cytotoxicity (IC₅₀, µM)¹In Vitro Kinase Inhibition (Ki, µM)²In Vivo Tumor Growth Inhibition (%)³
MCF-7 A549 PI3Kα
SPD-A 5.28.11.5
SPD-B 12.515.38.9
SPD-C 2.13.50.8
Doxorubicin 0.91.2N/A

¹Half-maximal inhibitory concentration against human breast (MCF-7) and lung (A549) cancer cell lines after 72h treatment. ²Inhibitory constant against key protein kinases in the PI3K/mTOR signaling pathway. ³Percentage reduction in tumor volume in a mouse xenograft model after 21 days of treatment (50 mg/kg, oral gavage).

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of experimental findings. Below are the standard operating procedures for the key assays referenced in this guide.

In Vitro Cytotoxicity: MTT Assay

This assay determines the concentration-dependent effect of the derivatives on the metabolic activity of cancer cells, serving as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • The following day, cells are treated with serial dilutions of the this compound derivatives (0.1 to 100 µM) for 72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • IC₅₀ values are calculated using non-linear regression analysis from the dose-response curves.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This in vivo model assesses the ability of the compounds to suppress tumor growth in a living organism.

  • Animal Model: Six-week-old female athymic nude mice are used. All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Tumor Implantation: 1 x 10⁶ MCF-7 cells suspended in Matrigel are subcutaneously injected into the right flank of each mouse.

  • Treatment Protocol:

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into vehicle control and treatment groups (n=8 per group).

    • Compounds (e.g., SPD-C at 50 mg/kg) are administered daily via oral gavage for 21 days.

    • Tumor volume is measured every three days using calipers and calculated with the formula: (Length x Width²)/2.

    • At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in mean tumor volume between treated and vehicle groups.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation synthesis Derivative Synthesis (SPD-A, B, C) cytotoxicity Cytotoxicity Assays (MTT, IC₅₀) synthesis->cytotoxicity Primary Screening mechanism Mechanism of Action (e.g., Kinase Inhibition) cytotoxicity->mechanism Identify Hits lead_selection Lead Candidate Selection (e.g., SPD-C) mechanism->lead_selection Promising Candidate xenograft Xenograft Model (Tumor Inhibition) lead_selection->xenograft Efficacy Testing toxicology Toxicology Studies (Safety Profile) xenograft->toxicology Safety Assessment clinical_dev Clinical Development toxicology->clinical_dev Advance to Clinical Dev. signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation SPD_C SPD-C (Derivative) SPD_C->PI3K Inhibits SPD_C->mTORC1 Inhibits

References

A Comparative Guide to the Synthesis of Spiro[4.5]dec-6-en-8-one Scaffolds: A New [3+2] Cycloaddition Approach Benchmarked Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane ring system is a key structural motif in numerous natural products and pharmacologically active compounds. The efficient and stereoselective synthesis of this scaffold is of significant interest to the medicinal and organic chemistry communities. This guide provides a comparative analysis of a novel photocatalytic [3+2] cycloaddition strategy for the synthesis of substituted spiro[4.5]decan-8-ones against two established methodologies: the intramolecular Schmidt reaction and Palladium-catalyzed asymmetric synthesis.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for the three synthetic methods, offering a rapid comparison of their respective strengths and weaknesses.

MetricNew [3+2] Cycloaddition (2024)Intramolecular Schmidt ReactionPd-Catalyzed Asymmetric Synthesis
Yield Up to 88%[1]Generally good, 60-85%[2]Good to excellent, up to 99%[3]
Stereoselectivity High diastereoselectivity (up to >99:1 d.r.)[1]Dependent on substrate and conditionsHigh enantio- and diastereoselectivity (up to 98% ee, >20:1 d.r.)[3][4]
Reaction Conditions Mild (room temperature, visible light)[1]Often requires strong acids (TFA, TiCl₄)[2][5]Generally mild (room temperature)[4]
Reagent Profile Photocatalyst- and metal-catalyst-free[1]Requires synthesis of azido-ketone precursors[2][6]Requires transition metal catalyst and specialized ligands[3][4]
Generality Tolerates a range of substituents[1]Broad scope for various ring sizes[6]Broad substrate scope demonstrated[3][4]
Key Advantages Green chemistry principles, operational simplicity[1]Forms N-heterocyclic spiro compoundsHigh enantioselectivity for chiral targets[4]
Key Disadvantages Limited to specific starting material classesUse of potentially explosive azides, strong acidsCost of catalyst and ligands, potential for metal contamination

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflow for each of the three synthetic methodologies.

new_synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions Methylene-tetralone Methylene-tetralone Reaction Reaction Methylene-tetralone->Reaction [3+2] N-cyclopropylaniline N-cyclopropylaniline N-cyclopropylaniline->Reaction Cycloaddition Visible Light Visible Light Visible Light->Reaction Organocatalyst Organocatalyst Organocatalyst->Reaction Product Spiro[4.5]dec-6-en-8-one Derivative Reaction->Product

Caption: New [3+2] Cycloaddition Workflow

established_schmidt cluster_start Starting Material cluster_reaction Reaction Conditions Azido-ketone Precursor Azido-ketone Precursor Reaction Reaction Azido-ketone Precursor->Reaction Intramolecular Strong Acid (e.g., TFA) Strong Acid (e.g., TFA) Strong Acid (e.g., TFA)->Reaction Schmidt Rearrangement Product N-heterocyclic Spiro[4.5]decanone Reaction->Product

Caption: Intramolecular Schmidt Reaction Workflow

established_pd_catalyzed cluster_start Starting Materials cluster_reaction Reaction Conditions Vinyl Methylene Cyclic Carbonate Vinyl Methylene Cyclic Carbonate Reaction Reaction Vinyl Methylene Cyclic Carbonate->Reaction Asymmetric p-Quinone Methide p-Quinone Methide p-Quinone Methide->Reaction Decarboxylative Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Chiral Ligand Chiral Ligand Chiral Ligand->Reaction Product Chiral this compound Reaction->Product

References

Safety Operating Guide

Navigating the Safe Disposal of Spiro[4.5]dec-6-en-8-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the responsible management of Spiro[4.5]dec-6-en-8-one waste are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this unsaturated ketone, tailored for researchers, scientists, and drug development professionals.

The proper handling and disposal of chemical waste is a cornerstone of safe and ethical laboratory practice. For compounds like this compound, a spirocyclic unsaturated ketone, adherence to established protocols is not just a matter of regulatory compliance but a fundamental aspect of protecting personnel and the environment. Due to its chemical nature, this compound must be treated as hazardous waste. Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited and can lead to significant environmental contamination and regulatory penalties.

Key Disposal Principles and Data

All personnel handling this compound must be thoroughly familiar with its potential hazards and the appropriate disposal procedures. The following table summarizes the essential information for the safe management of this chemical waste.

ParameterGuidelineCitation
Waste Classification Hazardous Waste[1][2]
Disposal Method Collection for licensed hazardous waste disposal service.[2][3]
Prohibited Disposal Do not dispose of in sanitary sewer or regular trash.[2][4][5]
Container Type Original or a clearly labeled, compatible, and sealed waste container (e.g., glass or polyethylene for organic solvents).[6][7]
Labeling "Hazardous Waste," "Flammable Organic," and the full chemical name: "this compound".[8][9]
Storage In a designated, well-ventilated, cool, and dry satellite accumulation area, away from incompatible materials.[2][10]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2]
Spill Residue Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.[1]
Contaminated PPE Gloves, lab coats, and other personal protective equipment contaminated with this compound must be disposed of as hazardous waste.[11]

Experimental Protocol: Waste Accumulation and Preparation for Disposal

In the absence of a specific, validated neutralization protocol for this compound, the standard and safest procedure is to collect the waste for pickup by a certified hazardous waste disposal company. The following protocol outlines the steps for accumulating and preparing this waste.

Materials:

  • Designated hazardous waste container (glass or compatible plastic, with a secure cap)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat

  • Fume hood

Procedure:

  • Container Preparation:

    • Obtain a clean, dry, and appropriate waste container. Ensure it is compatible with organic solvents.

    • Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound") and the date accumulation begins.

  • Waste Collection:

    • Perform all transfers of this compound waste inside a certified fume hood to minimize inhalation exposure.

    • Carefully pour the liquid waste into the designated container, using a funnel if necessary to avoid spills.

    • Do not mix this compound waste with incompatible chemicals.[2]

    • Collect any solid materials contaminated with this compound, such as used silica gel, filter paper, or contaminated consumables, in a separate, clearly labeled solid hazardous waste container.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[9]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area. This area should be well-ventilated and away from sources of ignition, heat, and direct sunlight.[10]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation and Segregation cluster_1 Storage and Handling cluster_2 Final Disposal A Generate this compound Waste (Liquid or Contaminated Solid) B Is the waste liquid? A->B C Collect in a labeled hazardous liquid waste container. B->C Yes D Collect in a labeled hazardous solid waste container. B->D No E Store container in a designated satellite accumulation area. C->E D->E F Keep container closed and in secondary containment. E->F G Is the container full (<=90%)? F->G H Continue waste accumulation. G->H No I Arrange for pickup by a licensed hazardous waste disposal service. G->I Yes H->F J Document waste disposal according to institutional protocols. I->J

References

Personal protective equipment for handling Spiro[4.5]dec-6-en-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Spiro[4.5]dec-6-en-8-one.

Immediate Safety and Hazard Information

While specific hazard classifications for this compound are not detailed, related spirocyclic ketones may present the following hazards. Always assume the compound is hazardous until proven otherwise.

Potential Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). For ketones, specialized gloves like PVA-coated ones offer excellent resistance.[1][2][3][4]To prevent skin contact and potential irritation or absorption.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary when handling larger quantities or if there is a splash hazard.To protect eyes from splashes and vapors which can cause serious irritation.
Skin and Body Protection A flame-retardant laboratory coat. Additional protective clothing may be required based on the scale of the operation.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.To prevent inhalation of vapors that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate, clean, and dry glassware.

    • Keep the container tightly closed when not in use.[5][6]

    • Store in a cool, dry, and well-ventilated area away from incompatible substances.[7]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any contaminated equipment.

    • Properly label and store any remaining material.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste in designated, clearly labeled, and sealed hazardous waste containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • Engage a licensed waste management contractor for the disposal of chemical waste.[8]

    • Incineration at a licensed facility is the preferred method for most organic chemical waste.[8]

    • Do not dispose of down the drain or in regular trash.[8][9]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep1 Risk Assessment prep2 Gather PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Begin Experiment handle2 Avoid Contact handle1->handle2 handle3 Keep Container Closed handle2->handle3 disp1 Collect in Labeled Hazardous Waste Container handle3->disp1 End of Experiment disp2 Contact Licensed Waste Management disp1->disp2 disp3 Incineration disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[4.5]dec-6-en-8-one
Reactant of Route 2
Spiro[4.5]dec-6-en-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.